molecular formula C8H18O B102633 6-Methylheptan-3-ol CAS No. 18720-66-6

6-Methylheptan-3-ol

Cat. No.: B102633
CAS No.: 18720-66-6
M. Wt: 130.23 g/mol
InChI Key: MNBIBGDICHMQFN-UHFFFAOYSA-N
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Description

6-Methylheptan-3-ol is a branched-chain alcohol of interest in various scientific research fields. This compound occurs naturally in certain essential oils, such as lemon verbena and sweet marjoram oil, which sparks interest in studies related to flavor and fragrance chemistry . In broader biochemical research, related heptanol isomers are recognized for their ability to uncouple gap junction communication between cells, making them useful tools for investigating intercellular signaling pathways . Researchers value 6-Methylheptan-3-ol as a standard or intermediate in synthetic organic chemistry processes. Disclaimer: The specific and detailed mechanisms of action for this exact isomer in modern research contexts are not fully detailed in the available public literature. Researchers are advised to consult specialized scientific databases for the most current investigative applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O/c1-4-8(9)6-5-7(2)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBIBGDICHMQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864851
Record name 6-Methylheptan-3-ol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18720-66-6
Record name 6-Methyl-3-heptanol
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Record name 6-Methylheptan-3-ol
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Record name 6-Methylheptan-3-ol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Methylheptan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 6-Methylheptan-3-ol, a secondary alcohol with applications as a solvent and in the synthesis of other chemical compounds.[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering meticulously compiled data, detailed experimental protocols, and logical workflow visualizations to support laboratory and research activities.

Core Physicochemical Data

The fundamental physicochemical properties of 6-Methylheptan-3-ol have been compiled from various sources and are summarized in the table below for ease of reference and comparison.

PropertyValueUnitsSource(s)
Molecular Formula C₈H₁₈O[1][2][3][4][5][6][7][8][9]
Molecular Weight 130.23 g/mol [2][3][4][5][6][10]
Appearance Colorless clear liquid (est.)[1][2][4]
Melting Point -61 to -59°C[2][11][12]
Boiling Point 169 to 171.3°C at 760 mmHg[2][10][11][12]
Density 0.819 - 0.82g/cm³[4][12]
Vapor Pressure 0.449mmHg at 25°C (est.)[2]
Flash Point 63.91 to 64.44°C[2][4][10]
Water Solubility 1594 mg/L at 25°C (est.), 1540 mg/L at 25°C (exp.)mg/L[2]
Solubility in other solvents Soluble in alcohol and oils[1][2][4]
logP (o/w) 2.565 (est.)[2][4]
Refractive Index 1.3995 (est.)[4]
CAS Number 18720-66-6[2][3][4][6][7][8][9]

Spectral Information

Spectral data is crucial for the structural elucidation and identification of 6-Methylheptan-3-ol. Available spectral information includes:

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, providing insights into the fragmentation pattern of the molecule.[6] The third highest m/z peak is noted at 55.[3]

  • Infrared (IR) Spectroscopy: FTIR spectra have been recorded using a capillary cell with the neat substance.[3] Vapor phase IR spectra are also available.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data for 6-Methylheptan-3-ol are available and can be accessed through chemical databases.[3][13]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of 6-Methylheptan-3-ol. These protocols are based on established laboratory practices.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[14]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., oil bath on a hot plate)

  • Thermometer

  • Small test tube

  • Capillary tube, sealed at one end

  • Sample of 6-Methylheptan-3-ol

Procedure:

  • A small amount of 6-Methylheptan-3-ol is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in a heating bath (e.g., mineral oil in a Thiele tube).[15]

  • The bath is heated slowly. As the temperature rises, air trapped in the capillary tube will be expelled.[16]

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[16]

  • The heat source is then removed, and the bath is allowed to cool.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[16]

Determination of Density

Density is the mass of a substance per unit volume.[17]

Apparatus:

  • Pycnometer or a graduated cylinder and an analytical balance

  • Water bath for temperature control

  • Sample of 6-Methylheptan-3-ol

Procedure:

  • The mass of a clean, dry pycnometer (or measuring cylinder) is accurately measured using an analytical balance.[18]

  • The pycnometer is filled with 6-Methylheptan-3-ol, ensuring no air bubbles are present.

  • The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20°C) to allow for thermal equilibrium.

  • Any excess liquid is removed, and the outside of the pycnometer is carefully dried.

  • The mass of the pycnometer filled with the sample is measured.[18]

  • The mass of the 6-Methylheptan-3-ol is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The volume of the pycnometer is known (or can be determined using a reference substance like distilled water).

  • The density is calculated using the formula: Density = Mass / Volume.[17][19]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

G cluster_0 Workflow for Physicochemical Property Determination A Sample Preparation (6-Methylheptan-3-ol) B Boiling Point Determination A->B Distribute Sample C Density Measurement A->C Distribute Sample D Spectroscopic Analysis A->D Distribute Sample E Data Compilation and Analysis B->E Record Boiling Point C->E Record Mass and Volume D->E Obtain Spectra F Technical Report Generation E->F Summarize Findings

Caption: Logical workflow for determining the physicochemical properties of 6-Methylheptan-3-ol.

Signaling Pathways and Biological Activity

Currently, there is no significant information available in the scientific literature to suggest that 6-Methylheptan-3-ol is directly involved in specific signaling pathways or possesses notable biological activity relevant to drug development. Its primary applications are in the chemical industry as a solvent and a synthetic intermediate.[1][4] Further research would be required to explore any potential biological roles.

References

An In-depth Technical Guide to 6-Methylheptan-3-ol (CAS: 18720-66-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptan-3-ol, with the CAS number 18720-66-6, is a secondary alcohol characterized by a branched eight-carbon chain.[1] This colorless liquid is recognized for its oily-floral, albeit somewhat harsh, odor.[2] While very slightly soluble in water, it is miscible with alcohols and oils.[2][3] Its primary applications are in the industrial fragrance sector as a masking agent and solvent, and it also serves as a precursor in the synthesis of other perfume chemicals.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its general biological context.

Chemical and Physical Properties

The fundamental physicochemical properties of 6-Methylheptan-3-ol are summarized in the table below, compiled from various sources. These properties are crucial for its handling, application, and analysis.

PropertyValueReference(s)
CAS Number 18720-66-6[2]
Molecular Formula C₈H₁₈O[2][4]
Molecular Weight 130.23 g/mol [4][5]
IUPAC Name 6-methylheptan-3-ol[4]
Synonyms 6-Methyl-3-heptanol, 2-Methyl-5-heptanol[2][4]
Appearance Colorless liquid[1][2]
Odor Oily-floral, harsh[2]
Melting Point -61 °C[2]
Boiling Point 167 - 171 °C[3][5]
Density 0.82 g/cm³[2]
Flash Point 63.91 - 64.44 °C[3][5]
Water Solubility 1540 - 1594 mg/L @ 25 °C (experimental & estimated)[3]
logP (Octanol/Water) 2.565 (estimated)[2][3]
Refractive Index 1.3995 (estimate)[2]
Vapor Pressure 0.449 mmHg @ 25 °C (estimated)[3]

Synthesis of 6-Methylheptan-3-ol

Two primary synthetic routes for the preparation of 6-Methylheptan-3-ol are the Grignard reaction and the hydrogenation of a corresponding ketone. Detailed generalized protocols for these methods are provided below.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, propylmagnesium bromide, with isovaleraldehyde.

G Synthesis of 6-Methylheptan-3-ol via Grignard Reaction cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products PropylBromide Propyl Bromide GrignardFormation Grignard Reagent Formation (in dry ether) PropylBromide->GrignardFormation Magnesium Magnesium Turnings Magnesium->GrignardFormation Isovaleraldehyde Isovaleraldehyde NucleophilicAddition Nucleophilic Addition (in dry ether) Isovaleraldehyde->NucleophilicAddition GrignardFormation->NucleophilicAddition Propylmagnesium Bromide AcidicWorkup Acidic Workup (e.g., aq. NH4Cl) NucleophilicAddition->AcidicWorkup Alkoxide Intermediate Product 6-Methylheptan-3-ol AcidicWorkup->Product

Grignard Synthesis Workflow

Experimental Protocol:

  • Materials:

    • Propyl bromide

    • Magnesium turnings

    • Anhydrous diethyl ether

    • Isovaleraldehyde

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

    • Add a small volume of a solution of propyl bromide in anhydrous diethyl ether to the flask to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of isovaleraldehyde in anhydrous diethyl ether dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure.

Synthesis via Hydrogenation of Ethyl Isoamyl Ketone

This method involves the reduction of ethyl isoamyl ketone (5-methyl-3-heptanone) to the corresponding secondary alcohol.[2]

G Synthesis of 6-Methylheptan-3-ol via Hydrogenation cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product Ketone Ethyl Isoamyl Ketone Hydrogenation Catalytic Hydrogenation Ketone->Hydrogenation Hydrogen Hydrogen Gas (H2) Hydrogen->Hydrogenation Product 6-Methylheptan-3-ol Hydrogenation->Product Catalyst e.g., Raney Nickel, Pd/C, PtO2 Catalyst->Hydrogenation

Hydrogenation Synthesis Workflow

Experimental Protocol:

  • Materials:

    • Ethyl isoamyl ketone (5-methyl-3-heptanone)

    • Hydrogenation catalyst (e.g., Raney Nickel, 5% Pd/C, or PtO₂)

    • Solvent (e.g., ethanol, methanol, or ethyl acetate)

    • Hydrogen source (e.g., hydrogen gas cylinder or balloon)

  • Procedure:

    • In a hydrogenation vessel, dissolve ethyl isoamyl ketone in a suitable solvent.

    • Add the hydrogenation catalyst to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by distillation.

Analytical Protocols

Standard analytical techniques for the characterization and purity assessment of 6-Methylheptan-3-ol include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

G Analytical Workflow for 6-Methylheptan-3-ol cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_ftir FTIR Analysis Sample 6-Methylheptan-3-ol Sample GCMS_Prep Dilute in Volatile Solvent Sample->GCMS_Prep NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->NMR_Prep FTIR_Prep Neat Liquid (ATR or Salt Plates) Sample->FTIR_Prep GCMS_Analysis GC Separation & MS Detection GCMS_Prep->GCMS_Analysis GCMS_Result Purity & Mass Spectrum GCMS_Analysis->GCMS_Result NMR_Analysis 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Analysis NMR_Result Structural Elucidation NMR_Analysis->NMR_Result FTIR_Analysis Infrared Spectroscopy FTIR_Prep->FTIR_Analysis FTIR_Result Functional Group Identification FTIR_Analysis->FTIR_Result

General Analytical Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of 6-Methylheptan-3-ol in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient suitable for the elution of C8 alcohols, for example, starting at 50 °C and ramping up to 250 °C.

    • Injector: Split/splitless injector.

    • MS Detector: Electron Ionization (EI) source.

  • Data Interpretation: The retention time will be characteristic of the compound under the specific GC conditions. The mass spectrum will show the molecular ion peak (m/z 130) and characteristic fragmentation patterns for a secondary alcohol, including α-cleavage and dehydration (loss of water, M-18).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Expected ¹H NMR Signals (in CDCl₃):

    • A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (-CHOH-).

    • Signals for the methyl groups, one appearing as a doublet and the other as part of a triplet.

    • Multiplets for the methylene and methine protons of the alkyl chain.

    • A broad singlet for the hydroxyl proton, which can be exchanged with D₂O.

  • Expected ¹³C NMR Signals (in CDCl₃):

    • A signal for the carbon attached to the hydroxyl group in the range of 65-75 ppm.

    • Signals for the other carbon atoms in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a neat liquid sample, either as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorption Bands:

    • A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.

    • C-H stretching vibrations just below 3000 cm⁻¹.

    • A strong C-O stretching absorption in the 1050-1200 cm⁻¹ range, characteristic of a secondary alcohol.

Biological Activity and Metabolism

Currently, there is no specific information available in the scientific literature regarding the biological activity or signaling pathways of 6-Methylheptan-3-ol. However, as a secondary aliphatic alcohol, its biological effects can be considered in the general context of this class of compounds.

Aliphatic alcohols are known to interact with cell membranes, potentially altering their fluidity and function. The metabolism of secondary alcohols in mammals is primarily carried out by alcohol dehydrogenase (ADH) enzymes in the liver.[5] This enzyme catalyzes the oxidation of the secondary alcohol to its corresponding ketone, in this case, 6-methyl-3-heptanone.

G General Metabolic Pathway of a Secondary Alcohol cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products Alcohol 6-Methylheptan-3-ol ADH Alcohol Dehydrogenase (ADH) Alcohol->ADH NAD NAD+ NAD->ADH Ketone 6-Methyl-3-heptanone ADH->Ketone NADH NADH + H+ ADH->NADH

Metabolism via Alcohol Dehydrogenase

Given the absence of specific data, a hypothetical signaling pathway could involve the disruption of membrane-bound protein function due to alterations in the lipid bilayer. However, without experimental evidence, this remains speculative.

Safety and Handling

6-Methylheptan-3-ol is classified as a flammable liquid and vapor and causes serious eye irritation.[4]

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation).[4]

  • Precautionary Statements:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

    • P403+P235: Store in a well-ventilated place. Keep cool.

Conclusion

References

An In-depth Technical Guide on 6-Methylheptan-3-ol: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential molecular information for 6-Methylheptan-3-ol, a branched-chain aliphatic alcohol. The data presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Data Summary

The fundamental molecular properties of 6-Methylheptan-3-ol are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValue
Molecular FormulaC8H18O[1][2][3][4][5]
Molecular Weight130.23 g/mol [1][3][6] (or 130.2279 g/mol )[2][5]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct logical flow from the chemical's nomenclature to its empirical formula and calculated molecular weight.

Name 6-Methylheptan-3-ol Formula Molecular Formula C8H18O Name:f0->Formula:f0 Determines Weight Molecular Weight 130.23 g/mol Formula:f1->Weight:f0 Calculates

Caption: Logical flow from chemical name to molecular formula and weight.

References

IUPAC name for 6-Methylheptan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Methylheptan-3-ol

Introduction

6-Methylheptan-3-ol is a secondary alcohol with a branched eight-carbon chain.[1] Its molecular formula is C8H18O.[1][2][3][4][5][6][7] This document provides a comprehensive overview of its chemical and physical properties, synthesis, and spectroscopic data, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While its primary current application lies in the fragrance industry as a solvent and masking agent, its structure as a chiral secondary alcohol presents potential as a building block or intermediate in organic synthesis.[8]

Chemical Identity and Structure

The unambiguous identification of a chemical compound is critical for research and development. The standard nomenclature and structural identifiers for 6-Methylheptan-3-ol are provided below.

IdentifierValue
IUPAC Name 6-methylheptan-3-ol[2][7]
Synonyms 6-Methyl-3-heptanol, 2-Methyl-5-heptanol[2][3][4][5]
CAS Number 18720-66-6[2][3][4][5]
Molecular Formula C8H18O[1][2][3][4][5][6][7]
SMILES CCC(CCC(C)C)O[2][6]
InChI InChI=1S/C8H18O/c1-4-8(9)6-5-7(2)3/h7-9H,4-6H2,1-3H3[1][2][3][4][5][6]
InChIKey MNBIBGDICHMQFN-UHFFFAOYSA-N[2][3][4][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of 6-Methylheptan-3-ol is presented in the following tables. These properties are essential for designing experimental procedures, understanding its behavior in various systems, and for safety assessments.

Table 1: General Physicochemical Data

PropertyValueSource
Molecular Weight 130.23 g/mol [2][9]
Appearance Colorless liquid[8][10]
Odor Oily, characteristic[1][9]
Solubility Very slightly soluble in water; miscible with alcohol and oils.[8]Cheméo, ChemicalBook

Table 2: Thermodynamic and Safety Data

PropertyValueSource
Boiling Point 167-171 °C at 760 mmHg[9][10]
Melting Point -61 to -59 °C[10]
Flash Point 63.91 - 64.44 °C (148 °F)[9][10]
Vapor Pressure 0.449 mmHg at 25 °C (estimated)[10]
XLogP3-AA 2.4[6][9]

Experimental Protocols

Synthesis of 6-Methylheptan-3-ol

A common method for the production of 6-Methylheptan-3-ol is through the hydrogenation of the corresponding ketone.[8]

Reaction: Hydrogenation of 6-methylheptan-3-one (ethyl isoamyl ketone).

Protocol:

  • Reactor Setup: A high-pressure hydrogenation reactor is charged with 6-methylheptan-3-one and a suitable solvent, such as ethanol or isopropanol.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel, Palladium on Carbon (Pd/C), or Platinum(IV) oxide) is added to the mixture. The choice of catalyst can influence reaction efficiency and selectivity.

  • Hydrogenation: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas. The reaction mixture is then heated and agitated. Typical conditions might range from 50-150 °C and 10-100 atm of H2 pressure, depending on the catalyst and scale.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting ketone.

  • Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is safely vented. The catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude 6-Methylheptan-3-ol is then purified by fractional distillation under vacuum to yield the final product.

Spectroscopic Analysis

Characterization of 6-Methylheptan-3-ol is typically performed using standard spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching bands will appear around 2850-3000 cm⁻¹.[2]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for this compound through the NIST Chemistry WebBook.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will provide signals corresponding to the different hydrogen environments in the molecule. The proton on the carbon bearing the hydroxyl group (H-3) will appear as a multiplet. The methyl groups will show distinct signals (a triplet for the ethyl group and a doublet for the two methyls of the isobutyl group).

    • ¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-3) will have a chemical shift in the range of 60-80 ppm.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-Methylheptan-3-ol via ketone hydrogenation.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Reactants: 6-Methylheptan-3-one Solvent, Catalyst Reactor High-Pressure Reactor Start->Reactor Charge Reactor Hydrogenation Hydrogenation (Heat, Pressure, Agitation) Reactor->Hydrogenation Apply H2 Filtration Catalyst Filtration Hydrogenation->Filtration Cool & Vent Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Filtrate Distillation Vacuum Distillation Evaporation->Distillation Crude Product Product Pure 6-Methylheptan-3-ol Distillation->Product

Caption: Workflow for the synthesis of 6-Methylheptan-3-ol.

Natural Occurrence and Applications

6-Methylheptan-3-ol has been identified as a volatile compound in various plants, including oregano (Origanum vulgare), lemon verbena, and several species of thyme.[2][11] Its primary industrial use is in the formulation of perfumes and fragrances, where it serves as a masking agent and a solvent due to its stability and miscibility with oils.[8] For drug development professionals, while not a therapeutic agent itself, its chiral nature makes it a potentially useful synthon or starting material for the synthesis of more complex chiral molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Methylheptan-3-ol is classified as a flammable liquid and vapor and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-Depth Technical Guide to the Structure and Stereoisomers of 6-Methylheptan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and stereoisomerism of 6-methylheptan-3-ol. This secondary alcohol, with applications in various chemical syntheses, possesses chiral centers that give rise to multiple stereoisomers. Understanding the distinct properties and synthesis of these stereoisomers is crucial for applications in fields such as fragrance chemistry and asymmetric synthesis.

Chemical Structure and Properties

6-Methylheptan-3-ol is a branched-chain aliphatic alcohol with the chemical formula C₈H₁₈O.[1][2][3] Its structure consists of a seven-carbon heptane backbone with a hydroxyl group (-OH) located at the third carbon and a methyl group (-CH₃) at the sixth carbon.

General Physicochemical Properties:

The following table summarizes the known physical and chemical properties of 6-methylheptan-3-ol, primarily referring to the racemic mixture.

PropertyValueSource(s)
Molecular Formula C₈H₁₈O[1][3][4]
Molecular Weight 130.23 g/mol [1][3][4]
CAS Number 18720-66-6[1][2][3]
Appearance Colorless liquid[2]
Boiling Point 167-171 °C[4]
Melting Point -61 to -59 °C
Flash Point 63.91 °C[4]
Density 0.82 g/cm³
Solubility Very slightly soluble in water; miscible with alcohol and oils.[2]
IUPAC Name 6-methylheptan-3-ol[1][3]

Spectroscopic Data:

Spectroscopic data for the racemic mixture of 6-methylheptan-3-ol is available through various databases. This includes ¹H NMR, ¹³C NMR, and mass spectrometry (MS) data, which are essential for structural confirmation.[1]

Stereoisomerism of 6-Methylheptan-3-ol

The structure of 6-methylheptan-3-ol contains two chiral centers, which are carbon atoms bonded to four different substituents. These are located at the C-3 and C-6 positions. The presence of two chiral centers means that there are 2² = 4 possible stereoisomers.

These four stereoisomers consist of two pairs of enantiomers. The pairs of diastereomers are:

  • (3R,6R)-6-methylheptan-3-ol and (3S,6S)-6-methylheptan-3-ol (Enantiomers)

  • (3R,6S)-6-methylheptan-3-ol and (3S,6R)-6-methylheptan-3-ol (Enantiomers)

  • The relationship between a member of the first pair and a member of the second pair is diastereomeric (e.g., (3R,6R) and (3R,6S) are diastereomers).

Diagram 1: Stereoisomers of 6-Methylheptan-3-ol.

Due to the lack of specific experimental data in the literature for the individual stereoisomers of 6-methylheptan-3-ol, a table of their distinct physical properties cannot be provided at this time. However, it is a fundamental principle that enantiomers have identical physical properties (except for the direction of rotation of plane-polarized light), while diastereomers have different physical properties.

Synthesis and Separation of Stereoisomers

General Synthetic Workflow

A plausible synthetic route to 6-methylheptan-3-ol involves the reaction of a propyl magnesium halide with 4-methylpentanal. The resulting racemic mixture can then be subjected to chiral separation techniques.

SynthesisWorkflow PropylMgBr Propyl Magnesium Bromide Grignard Grignard Reaction PropylMgBr->Grignard FourMethylpentanal 4-Methylpentanal FourMethylpentanal->Grignard RacemicMixture Racemic 6-Methylheptan-3-ol Grignard->RacemicMixture Separation Chiral Separation RacemicMixture->Separation Stereoisomers Individual Stereoisomers Separation->Stereoisomers

Diagram 2: General Synthetic Workflow for 6-Methylheptan-3-ol.
Illustrative Experimental Protocol: Chiral Separation via HPLC

As specific protocols for 6-methylheptan-3-ol are not available, the following is an illustrative protocol for the chiral separation of a similar alcohol using High-Performance Liquid Chromatography (HPLC), a common and effective technique for this purpose.

Objective: To separate the enantiomers of a racemic alcohol mixture.

Materials:

  • Racemic alcohol sample

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Prepare a solution of the racemic alcohol in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting gradient could be 98:2 (v/v). The exact ratio should be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the compound or a derivative absorbs (if no chromophore is present, derivatization or a refractive index detector may be necessary).

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times. The resolution between the peaks should be optimized by adjusting the mobile phase composition.

Note: The choice of the chiral stationary phase and mobile phase is crucial and often requires screening of different conditions to achieve optimal separation.

Conclusion

6-Methylheptan-3-ol is a chiral molecule with four stereoisomers. While the general properties of the racemic mixture are known, there is a notable lack of specific experimental data for the individual stereoisomers in the current scientific literature. The synthesis and separation of these stereoisomers can likely be achieved through established methods in asymmetric synthesis and chiral chromatography, by adapting protocols from structurally related compounds. Further research is warranted to isolate and characterize each stereoisomer of 6-methylheptan-3-ol to fully understand their unique properties and potential applications.

References

The Elusive Presence of 6-Methylheptan-3-ol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural occurrence of 6-Methylheptan-3-ol, a branched-chain secondary alcohol, in the plant kingdom. While its presence has been reported in select plant species, quantitative data remains scarce, suggesting it is likely a trace volatile organic compound (VOC). This document provides a comprehensive overview of its known plant sources, detailed experimental protocols for its detection, and a putative biosynthetic pathway, offering a foundational resource for further research and potential applications.

Natural Occurrence of 6-Methylheptan-3-ol in Plants

6-Methylheptan-3-ol has been identified as a natural constituent in a limited number of plant species. Initial reports confirm its presence in Origanum vulgare (oregano) and Micromeria myrtifolia[1]. Furthermore, it has been detected in the essential oils of lemon verbena (Aloysia citrodora), sweet marjoram (Origanum majorana), and pot marjoram (Origanum onites).

Quantitative Data on Essential Oil Composition of Host Plants

To provide context, the following table summarizes the major volatile compounds found in the essential oils of plants where 6-Methylheptan-3-ol has been reported. It is important to note that 6-Methylheptan-3-ol is not a major component in these analyses and its percentage is likely below the typical reporting threshold.

Plant SpeciesMajor CompoundsPercentage (%)Plant PartReference
Origanum vulgareCarvacrol, Thymol, p-Cymene, γ-Terpinene40-70 (Carvacrol/Thymol)Leaves, Flowers[2][3]
Micromeria myrtifoliaPulegone, Isomenthone, Piperitenone>50 (collectively)Aerial parts[1][4][5]
Aloysia citrodora (Lemon Verbena)Geranial, Neral, Limonene20-40 (Citral isomers)Leaves[6][7]
Origanum majorana (Sweet Marjoram)Terpinen-4-ol, cis-Sabinene hydrate, Linalool20-40 (Terpinen-4-ol)Leaves, Flowers
Origanum onites (Pot Marjoram)Carvacrol, Thymol>60 (Carvacrol)Leaves

Experimental Protocols for the Analysis of 6-Methylheptan-3-ol in Plants

The detection and quantification of trace volatile compounds like 6-Methylheptan-3-ol require sensitive analytical techniques. The following protocol outlines a general methodology for the extraction and analysis of this compound from plant matrices.

Sample Preparation and Extraction

Objective: To extract volatile organic compounds, including 6-Methylheptan-3-ol, from plant material.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME)

This method is a solvent-free technique that is highly effective for the analysis of volatile and semi-volatile compounds.

  • Materials:

    • Fresh or dried plant material (leaves, flowers)

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • 20 mL headspace vials with screw caps and PTFE/silicone septa

    • Grinder or mortar and pestle

    • Analytical balance

    • Heating block or water bath

  • Procedure:

    • Grind the plant material to a fine powder to increase the surface area for volatilization.

    • Accurately weigh approximately 1-5 g of the powdered plant material into a 20 mL headspace vial.

    • Seal the vial tightly with the screw cap.

    • Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial by piercing the septum.

    • Allow the fiber to adsorb the volatile compounds for a defined period (e.g., 30-60 minutes) at the same temperature.

    • Retract the fiber into the needle and immediately introduce it into the gas chromatograph injection port for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify 6-Methylheptan-3-ol from the extracted volatile compounds.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)

  • Typical GC-MS Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: Increase at 5°C/min to 150°C

      • Ramp: Increase at 10°C/min to 250°C, hold for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

  • Compound Identification and Quantification:

    • Identification: The identification of 6-Methylheptan-3-ol is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or with reference spectra in mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of 6-Methylheptan-3-ol of known concentrations. The peak area of the compound in the sample chromatogram is then used to determine its concentration based on the calibration curve. An internal standard can be used to improve accuracy and precision.

Signaling Pathways and Logical Relationships

Experimental Workflow for 6-Methylheptan-3-ol Analysis

The following diagram illustrates the logical workflow for the extraction and analysis of 6-Methylheptan-3-ol from plant samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_processing Data Processing plant_material Plant Material (e.g., Leaves, Flowers) grinding Grinding plant_material->grinding weighing Weighing grinding->weighing vial Placement in Headspace Vial weighing->vial equilibration Equilibration (Heating) vial->equilibration spme HS-SPME Adsorption equilibration->spme gc_ms GC-MS Analysis spme->gc_ms identification Compound Identification (Mass Spectra, RI) gc_ms->identification quantification Quantification (Calibration Curve) gc_ms->quantification

Experimental workflow for 6-Methylheptan-3-ol analysis.
Putative Biosynthetic Pathway of 6-Methylheptan-3-ol in Plants

The biosynthesis of branched-chain alcohols in plants is not as extensively studied as in microorganisms. However, it is generally accepted that they are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, through a pathway analogous to the Ehrlich pathway in yeast. 6-Methylheptan-3-ol, a C8 alcohol, is likely derived from the extension of a BCAA precursor. A plausible pathway involves the condensation of an intermediate from BCAA metabolism with an acetyl-CoA derived unit, followed by reduction steps.

The following diagram illustrates a putative biosynthetic pathway for 6-Methylheptan-3-ol, starting from the common precursor, α-ketoisocaproate, which is derived from leucine.

biosynthetic_pathway leucine Leucine kic α-Ketoisocaproate leucine->kic Transamination condensation Condensation & Elongation Steps kic->condensation acetyl_coa Acetyl-CoA acetyl_coa->condensation keto_acid C8 α-Keto Acid Intermediate condensation->keto_acid decarboxylation Decarboxylation keto_acid->decarboxylation aldehyde 6-Methylheptan-3-one decarboxylation->aldehyde reduction Reduction (Alcohol Dehydrogenase) aldehyde->reduction final_product 6-Methylheptan-3-ol reduction->final_product

Putative biosynthetic pathway of 6-Methylheptan-3-ol.

Conclusion

6-Methylheptan-3-ol is a naturally occurring volatile compound in several plant species, though likely at very low concentrations. This guide provides a framework for its detection and analysis, highlighting the utility of HS-SPME coupled with GC-MS. The proposed biosynthetic pathway offers a starting point for metabolic engineering and further biochemical investigations. Future research should focus on developing more sensitive analytical methods to accurately quantify 6-Methylheptan-3-ol in various plant tissues and to elucidate its precise biosynthetic route and physiological role in plants. This knowledge will be crucial for harnessing its potential in the pharmaceutical and flavor/fragrance industries.

References

Unveiling the Chemical Communication of Hesperophylax occidentalis: A Technical Guide to 6-Methylheptan-3-ol and its Pheromonal Context

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – Researchers in the fields of chemical ecology, entomology, and drug development now have access to a comprehensive technical guide on the semiochemical properties of 6-methylheptan-3-ol, with a primary focus on its role within the pheromone blend of the caddisfly, Hesperophylax occidentalis. This document collates and synthesizes existing research to provide a detailed overview of the chemical signals used by this species, including quantitative data, experimental methodologies, and visual representations of key processes.

Recent studies have identified 6-methylnonan-3-one as the principal component of the female-produced sex pheromone in Hesperophylax occidentalis. However, 6-methylheptan-3-ol has also been identified as a minor component in female extracts, suggesting a potential role in the complex chemical communication of this insect. This guide delves into the specifics of these compounds, offering valuable insights for scientists investigating insect behavior, developing pest management strategies, or exploring novel semiochemical-based technologies.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the pheromone components of Hesperophylax occidentalis.

CompoundTypeSourceQuantityBioactivity
6-Methylnonan-3-onePrimary Sex PheromoneFemale Abdominal Extracts~1 µg per femaleStrong EAG response in males; attractive in field bioassays
6-Methylheptan-3-olMinor Pheromone ComponentFemale Abdominal ExtractsTrace amountsEAG activity has been noted, but behavioral role is less defined
6-Methylnonan-3-olMinor Pheromone ComponentFemale Abdominal ExtractsTrace amountsEAG activity has been noted, but behavioral role is less defined

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of the Hesperophylax occidentalis pheromone.

Pheromone Extraction

Objective: To isolate the pheromone components from female H. occidentalis.

Materials:

  • Adult female Hesperophylax occidentalis

  • Hexane (pesticide grade)

  • Glass vials with Teflon-lined caps

  • Microsyringe

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • The abdominal tips of calling virgin female caddisflies are excised.

  • The excised tissues are submerged in a minimal volume of hexane (e.g., 10 µl per female) in a sealed glass vial.

  • The extraction is allowed to proceed for a specified duration (e.g., 2 hours) at room temperature.

  • The resulting extract is carefully concentrated under a gentle stream of nitrogen if necessary.

  • The concentrated extract is then analyzed by GC-MS to identify and quantify the volatile components.

Electroantennography (EAG)

Objective: To measure the olfactory response of male H. occidentalis antennae to specific chemical compounds.

Materials:

  • Adult male Hesperophylax occidentalis

  • EAG system (including amplifier, data acquisition system)

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • Micromanipulators

  • Odor delivery system (e.g., puff-style olfactometer)

  • Synthetic pheromone components and analogues

Procedure:

  • An adult male caddisfly is immobilized, and one antenna is carefully excised at the base.

  • The excised antenna is mounted between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base.

  • A continuous stream of humidified, purified air is passed over the antenna.

  • Puffs of air containing a known concentration of the test odorant (e.g., synthetic 6-methylnonan-3-one or 6-methylheptan-3-ol) are introduced into the continuous air stream.

  • The resulting electrical potential changes (depolarizations) across the antenna are recorded and measured.

  • A dose-response curve is typically generated by testing a range of odorant concentrations.

Field Trapping Bioassay

Objective: To assess the behavioral response of male H. occidentalis to synthetic pheromones in a natural environment.

Materials:

  • Sticky traps (e.g., Pherocon 1C)

  • Synthetic pheromone lures (e.g., rubber septa impregnated with a known quantity of the test compound)

  • Control lures (containing only the solvent)

  • Stakes or hangers for trap deployment

Procedure:

  • Traps are deployed in a habitat known to be populated by Hesperophylax occidentalis, typically near streams or other bodies of water.

  • Traps are baited with either a synthetic pheromone lure or a control lure.

  • The placement of traps is randomized to avoid positional bias.

  • Traps are left in the field for a specified period (e.g., 24-48 hours).

  • After the trapping period, the number of male H. occidentalis captured in each trap is counted and recorded.

  • Statistical analysis is performed to determine if there is a significant difference in the number of males captured in pheromone-baited traps compared to control traps.

Visualizing the Processes

To further elucidate the experimental workflows and conceptual relationships, the following diagrams have been generated using the DOT language.

Pheromone_Extraction_and_Analysis cluster_extraction Pheromone Extraction cluster_analysis Chemical Analysis female Female H. occidentalis excision Excise Abdominal Tips female->excision Obtain tissue extraction Hexane Extraction excision->extraction Submerge in solvent concentrate Concentrate Extract extraction->concentrate Reduce volume gcms GC-MS Analysis concentrate->gcms Inject sample identification Identify & Quantify Components gcms->identification Interpret data

Pheromone Extraction and Analysis Workflow.

EAG_Bioassay_Workflow cluster_preparation Antenna Preparation cluster_stimulation_recording Stimulation & Recording cluster_analysis Data Analysis male Male H. occidentalis excise_antenna Excise Antenna male->excise_antenna mount_antenna Mount on Electrodes excise_antenna->mount_antenna odor_delivery Deliver Odor Puff mount_antenna->odor_delivery Continuous airflow record_response Record EAG Signal odor_delivery->record_response Stimulate measure_amplitude Measure Response Amplitude record_response->measure_amplitude dose_response Generate Dose-Response Curve measure_amplitude->dose_response

Electroantennography (EAG) Bioassay Workflow.

Field_Trapping_Bioassay cluster_setup Trap Setup cluster_execution Experiment Execution cluster_analysis Data Analysis traps Deploy Sticky Traps baiting Bait with Lures (Pheromone vs. Control) traps->baiting randomize Randomize Trap Placement baiting->randomize deployment Deploy in Habitat randomize->deployment wait Wait for Trapping Period deployment->wait collection Collect Traps wait->collection count Count Captured Males collection->count statistics Statistical Analysis count->statistics conclusion Determine Attractiveness statistics->conclusion

Field Trapping Bioassay Workflow.

This technical guide serves as a foundational resource for researchers interested in the chemical ecology of Hesperophylax occidentalis and the broader study of insect semiochemicals. The detailed protocols and summarized data are intended to facilitate further research into the precise roles of 6-methylheptan-3-ol and other compounds in the behavior of this and other insect species.

An In-depth Technical Guide to 6-Methylheptan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Methylheptan-3-ol, a secondary alcohol with applications in the fragrance industry. The document details its discovery and history, physicochemical properties, spectroscopic data, synthesis methodologies, and safety information, tailored for researchers, scientists, and drug development professionals.

Introduction and History

6-Methylheptan-3-ol, a secondary alcohol, has a history intertwined with the development of synthetic organic chemistry, particularly the advent of powerful carbon-carbon bond-forming reactions. While a singular "discovery" event for this specific molecule is not prominently documented, its synthesis is a classic example of well-established chemical principles. The primary methods for its preparation, the Grignard reaction and the hydrogenation of a ketone, represent major advancements in organic synthesis.

The Grignard reaction, discovered in 1900 by François Auguste Victor Grignard, revolutionized the formation of alcohols by providing a robust method for creating carbon-carbon bonds through the addition of an organomagnesium halide to a carbonyl compound.[1][2] The synthesis of 6-Methylheptan-3-ol from an isopentyl Grignard reagent and propionaldehyde is a direct application of this Nobel Prize-winning work.[1]

The alternative synthesis route, involving the hydrogenation of ethyl isoamyl ketone, relies on catalytic reduction, a cornerstone of industrial organic chemistry. This method highlights the transformation of a carbonyl group into a hydroxyl group, a fundamental reaction in the synthesis of alcohols.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of 6-Methylheptan-3-ol are summarized below.

Physicochemical Properties
PropertyValueSource
Molecular Formula C8H18O[3]
Molecular Weight 130.23 g/mol [3][4]
CAS Number 18720-66-6[3][4][5]
IUPAC Name 6-methylheptan-3-ol[3]
Synonyms 6-Methyl-3-heptanol, 2-Methyl-5-heptanol, Ethylisoamylcarbinol[6]
Appearance Colorless liquid[6]
Boiling Point 167-169 °C[4][6]
Melting Point -61 °C[6]
Density 0.82 g/cm³[6]
Flash Point 63.91 - 64.44 °C[4]
Water Solubility Very slightly soluble[6]
logP 2.4 - 2.565[4][6]
Spectroscopic Data
SpectroscopyDataSource
¹H NMR Spectrum available[3][7]
¹³C NMR Spectrum available[3]
Mass Spectrometry Spectrum available (m/z peaks at 55, among others)[3][5]
Infrared (IR) Spectroscopy Spectrum available[3]

Synthesis of 6-Methylheptan-3-ol

There are two primary methods for the synthesis of 6-Methylheptan-3-ol: the Grignard reaction and the hydrogenation of ethyl isoamyl ketone.

Grignard Reaction

The Grignard synthesis of 6-Methylheptan-3-ol involves the reaction of isopentylmagnesium bromide with propionaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as initiator)

  • 1-bromo-3-methylbutane (isopentyl bromide)

  • Anhydrous diethyl ether

  • Propionaldehyde

  • 10% Hydrochloric acid

  • 5% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of 1-bromo-3-methylbutane in anhydrous diethyl ether to initiate the reaction. Once the reaction begins, add the remaining 1-bromo-3-methylbutane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propionaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of propionaldehyde in anhydrous diethyl ether dropwise from the addition funnel with vigorous stirring. After the addition is complete, stir the reaction mixture at room temperature for one hour.

  • Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and 10% hydrochloric acid to quench the reaction and dissolve the magnesium salts. Separate the ether layer and wash it with 5% sodium hydroxide solution, followed by water.

  • Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation. The crude 6-Methylheptan-3-ol can then be purified by distillation.

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Mg Magnesium Turnings GrignardFormation Formation of Isopentylmagnesium Bromide Mg->GrignardFormation IsopentylBromide 1-bromo-3-methylbutane IsopentylBromide->GrignardFormation Ether1 Anhydrous Diethyl Ether Ether1->GrignardFormation ReactionStep Nucleophilic Addition GrignardFormation->ReactionStep Propionaldehyde Propionaldehyde in Anhydrous Diethyl Ether Propionaldehyde->ReactionStep Quench Quench with HCl/Ice ReactionStep->Quench Separation Separatory Funnel Extraction Quench->Separation Drying Dry with MgSO4 Separation->Drying Evaporation Rotary Evaporation Drying->Evaporation Distillation Distillation Evaporation->Distillation Product Pure 6-Methylheptan-3-ol Distillation->Product

Grignard Synthesis Workflow for 6-Methylheptan-3-ol.
Hydrogenation of Ethyl Isoamyl Ketone

This industrial method involves the catalytic hydrogenation of ethyl isoamyl ketone to produce 6-Methylheptan-3-ol.[6]

General Procedure: Ethyl isoamyl ketone is subjected to hydrogenation in the presence of a suitable catalyst, such as a noble metal catalyst (e.g., palladium on carbon) or a nickel-based catalyst, under a hydrogen atmosphere. The reaction is typically carried out in a solvent at elevated temperature and pressure. After the reaction is complete, the catalyst is filtered off, and the product is purified by distillation.

G cluster_main Synthesis Routes for 6-Methylheptan-3-ol Grignard Grignard Reaction: Isopentylmagnesium Bromide + Propionaldehyde Product 6-Methylheptan-3-ol Grignard->Product Hydrogenation Hydrogenation: Ethyl Isoamyl Ketone + H₂/Catalyst Hydrogenation->Product

References

6-Methylheptan-3-ol: An In-depth Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of 6-Methylheptan-3-ol, focusing on its known chemical properties and exploring the significant knowledge gap regarding its specific biological activities. While this compound is documented in chemical and fragrance databases, a thorough review of published scientific literature reveals a notable absence of in-depth studies on its pharmacological or physiological effects.

Chemical and Physical Properties

6-Methylheptan-3-ol is a secondary alcohol with the molecular formula C8H18O.[1][2][3] Its basic chemical and physical properties are summarized in the table below. This information is crucial for any experimental design involving this compound.

PropertyValueSource
Molecular Formula C8H18O[2][3]
Molecular Weight 130.23 g/mol [1][2]
CAS Number 18720-66-6[1][2][3]
Appearance Colorless liquid[3]
Boiling Point 169-171 °C[3]
Flash Point 64.44 °C
Water Solubility Very slightly soluble[3]
Synonyms Ethyl isoamyl carbinol, 6-Methyl-3-heptanol[1][3]

Natural Occurrence and Potential Biological Role

6-Methylheptan-3-ol has been identified as a volatile compound in some plant species, including Origanum vulgare (oregano) and Micromeria myrtifolia.[1] Its presence in the floral and plant kingdoms suggests a potential role as a semiochemical, a chemical substance that carries a message for an organism. These are often involved in processes like attracting pollinators or deterring herbivores. The compound is also listed in databases of insect pheromones and floral compounds, further pointing to a likely, yet largely uncharacterized, role in insect chemical communication.

Current Status of Biological Activity Research

Despite its presence in nature and its listing in pheromone databases, there is a significant lack of published research detailing the specific biological activity of 6-Methylheptan-3-ol. A comprehensive literature search did not yield any studies with quantitative data from biological assays, such as IC50 or EC50 values, which are critical for understanding the potency and efficacy of a compound.

For a structurally related compound, (E)-6-Methylhept-3-en-1-ol, a similar review explicitly noted a "significant lack of data on the biological activities".[4] This suggests that this class of compounds may be underexplored in pharmacological and physiological research.

Proposed Experimental Workflow for Biological Characterization

Given the absence of data, a structured approach is necessary to elucidate the biological activity of 6-Methylheptan-3-ol. The following is a generalized experimental workflow that can be adapted to investigate its potential effects. This workflow is designed to move from broad screening to more specific mechanistic studies.

experimental_workflow Generalized Workflow for Biological Evaluation of 6-Methylheptan-3-ol cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation and Dose-Response cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo & Preclinical Studies A Compound Acquisition (6-Methylheptan-3-ol) B High-Throughput Screening (HTS) (e.g., cell viability, receptor binding assays) A->B C Phenotypic Screening (e.g., antimicrobial, anti-inflammatory assays) A->C D Confirmation of Activity B->D Identified Hits C->D Identified Hits E Dose-Response Studies (Determine IC50/EC50) D->E F Target Identification (e.g., proteomics, genetic screens) E->F Confirmed Activity G Signaling Pathway Analysis (e.g., Western blot, reporter assays) F->G H Animal Model Testing (Efficacy and Toxicology) G->H Elucidated Mechanism I Pharmacokinetic/Pharmacodynamic (PK/PD) Studies H->I

A generalized workflow for the biological evaluation of chemical compounds.
Experimental Protocols

As no specific experimental data for the biological activity of 6-Methylheptan-3-ol is available, detailed protocols cannot be cited. However, for insect electrophysiology and behavioral studies, which represent a promising avenue of investigation, the following general methodologies are typically employed:

  • Gas Chromatography-Electroantennography (GC-EAD): This technique is used to identify which volatile compounds in a mixture elicit a response from an insect's antenna.

    • A sample containing 6-Methylheptan-3-ol is injected into a gas chromatograph (GC) to separate its components.

    • The effluent from the GC column is split, with one part going to a standard detector (like a Flame Ionization Detector - FID) and the other passing over an insect antenna.

    • Electrodes attached to the antenna record any depolarization, indicating an olfactory response.

    • The timing of the antennal response is correlated with the peaks on the GC chromatogram to identify the active compound.

  • Behavioral Bioassays (Olfactometer Studies): These experiments are designed to determine if a compound is an attractant, repellent, or has no effect on insect behavior.

    • An olfactometer, a device that gives an insect a choice between different airstreams, is used.

    • One airstream contains a specific concentration of 6-Methylheptan-3-ol, while the control airstream contains only the solvent.

    • An insect is released into the olfactometer, and its movement and time spent in each airstream are recorded.

    • Statistical analysis is used to determine if there is a significant preference or avoidance of the compound.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding any signaling pathways modulated by 6-Methylheptan-3-ol. Should future research identify a specific biological target, the diagram below illustrates a generic signaling cascade that is often involved in cellular responses to external stimuli.

signaling_pathway Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway ligand 6-Methylheptan-3-ol (Hypothetical Ligand) receptor GPCR ligand->receptor Binds g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase Protein Kinase (e.g., PKA) second_messenger->kinase Activates transcription_factor Transcription Factor (e.g., CREB) kinase->transcription_factor Phosphorylates response Cellular Response (e.g., Gene Expression) transcription_factor->response Regulates

References

Methodological & Application

Synthesis of 6-Methylheptan-3-ol from 4-Methylpentanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of 6-methylheptan-3-ol, a secondary alcohol with potential applications in medicinal chemistry and drug development, starting from 4-methylpentanoic acid. The synthesis involves a three-step reaction sequence: reduction of the carboxylic acid to a primary alcohol, subsequent oxidation to an aldehyde, and finally, a Grignard reaction to yield the target secondary alcohol.

Synthetic Pathway Overview

The synthesis of 6-methylheptan-3-ol from 4-methylpentanoic acid is a sequential process involving three key transformations:

  • Reduction of 4-Methylpentanoic Acid: The carboxylic acid is first reduced to the corresponding primary alcohol, 4-methylpentan-1-ol, using a strong reducing agent.

  • Oxidation of 4-Methylpentan-1-ol: The primary alcohol is then oxidized to 4-methylpentanal using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

  • Grignard Reaction with 4-Methylpentanal: Finally, the aldehyde undergoes a nucleophilic addition reaction with ethylmagnesium bromide, a Grignard reagent, to form the desired product, 6-methylheptan-3-ol.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis. Please note that the yields are based on representative literature values for similar transformations and may vary depending on experimental conditions.

StepReactionStarting MaterialKey ReagentsProductMolar Mass ( g/mol )Typical Yield (%)
1Reduction4-Methylpentanoic AcidLithium Aluminum Hydride (LiAlH₄), Diethyl Ether, H₃O⁺4-Methylpentan-1-ol102.1785-95
2Oxidation4-Methylpentan-1-olPyridinium Chlorochromate (PCC), Dichloromethane4-Methylpentanal100.1670-80
3Grignard Reaction4-MethylpentanalEthylmagnesium Bromide (CH₃CH₂MgBr), Diethyl Ether, H₃O⁺6-Methylheptan-3-ol130.23~75

Experimental Protocols

Step 1: Reduction of 4-Methylpentanoic Acid to 4-Methylpentan-1-ol

This procedure outlines the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LAH), a powerful reducing agent.[1][2][3] This reaction must be conducted under anhydrous conditions as LAH reacts violently with water.

Materials:

  • 4-Methylpentanoic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • 10% Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether is prepared.

  • The flask is cooled to 0 °C using an ice bath.

  • A solution of 4-methylpentanoic acid (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel to the LAH suspension with vigorous stirring. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour, followed by heating to reflux for 2-4 hours to ensure complete reduction.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the flask is cooled to 0 °C, and the excess LAH is quenched by the slow, dropwise addition of water, followed by the addition of 10% sulfuric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-methylpentan-1-ol.

  • The crude product can be purified by distillation.

Step 2: Oxidation of 4-Methylpentan-1-ol to 4-Methylpentanal

This protocol describes the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.[4]

Materials:

  • 4-Methylpentan-1-ol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Celite or Silica Gel

  • Anhydrous Diethyl Ether (Et₂O)

  • Round-bottom flask, magnetic stirrer, separatory funnel.

Procedure:

  • To a stirred suspension of PCC (1.5 eq.) and Celite in anhydrous dichloromethane in a round-bottom flask, a solution of 4-methylpentan-1-ol (1.0 eq.) in anhydrous dichloromethane is added in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to afford the crude 4-methylpentanal.

  • The aldehyde is typically used in the next step without further purification, as it can be prone to oxidation and polymerization upon prolonged storage.

Step 3: Grignard Reaction of 4-Methylpentanal with Ethylmagnesium Bromide

This final step involves the formation of a new carbon-carbon bond through the nucleophilic attack of a Grignard reagent on the aldehyde, yielding the target secondary alcohol.[5][6] This reaction must be performed under strict anhydrous conditions.

Materials:

  • 4-Methylpentanal

  • Ethylmagnesium Bromide (CH₃CH₂MgBr) solution in diethyl ether (commercially available or freshly prepared)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel.

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of ethylmagnesium bromide (1.2 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of 4-methylpentanal (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel to the Grignard reagent with efficient stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude 6-methylheptan-3-ol is purified by column chromatography on silica gel or by distillation to yield the final product.

Mandatory Visualization

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the reaction steps.

SynthesisWorkflow Start 4-Methylpentanoic Acid Step1 Reduction Start->Step1 Intermediate1 4-Methylpentan-1-ol Step1->Intermediate1 LiAlH₄, Et₂O then H₃O⁺ Step2 Oxidation Intermediate1->Step2 Intermediate2 4-Methylpentanal Step2->Intermediate2 PCC, CH₂Cl₂ Step3 Grignard Reaction Intermediate2->Step3 FinalProduct 6-Methylheptan-3-ol Step3->FinalProduct 1. CH₃CH₂MgBr, Et₂O 2. H₃O⁺

Caption: Synthetic workflow for 6-Methylheptan-3-ol.

LogicalRelationship CarboxylicAcid Carboxylic Acid (4-Methylpentanoic Acid) Reduction Reduction (LiAlH₄) CarboxylicAcid->Reduction forms PrimaryAlcohol Primary Alcohol (4-Methylpentan-1-ol) Reduction->PrimaryAlcohol product Oxidation Mild Oxidation (PCC) PrimaryAlcohol->Oxidation is oxidized by Aldehyde Aldehyde (4-Methylpentanal) Oxidation->Aldehyde product Grignard Grignard Reaction (EtMgBr) Aldehyde->Grignard reacts with SecondaryAlcohol Secondary Alcohol (6-Methylheptan-3-ol) Grignard->SecondaryAlcohol product

Caption: Logical relationship of synthetic steps.

References

Laboratory Preparation of 6-Methylheptan-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of 6-Methylheptan-3-ol, a secondary alcohol with potential applications in organic synthesis and as a building block in the development of novel chemical entities. Two primary synthetic routes are presented: a Grignard reaction and the catalytic hydrogenation of 6-Methylheptan-3-one. This guide includes comprehensive experimental procedures, characterization data, and safety precautions.

Introduction

6-Methylheptan-3-ol is a chiral secondary alcohol. Its structural isomers have been identified as insect pheromones, suggesting its potential utility in the synthesis of biologically active molecules and in chemical ecology studies. The protocols outlined herein provide reliable methods for the preparation of 6-Methylheptan-3-ol in a laboratory setting, enabling further research into its properties and applications.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Boiling Point 169 °C[1]
Density 0.82 g/mL[1]
CAS Number 18720-66-6[2]
Appearance Colorless liquid[1]
Solubility Very slightly soluble in water; miscible with alcohols and oils.[1]

Synthesis Protocols

Two effective methods for the laboratory preparation of 6-Methylheptan-3-ol are detailed below.

Method 1: Grignard Reaction

This protocol describes the synthesis of 6-Methylheptan-3-ol via the Grignard reaction of isopentylmagnesium bromide with propionaldehyde. An alternative, analogous reaction involves the use of ethylmagnesium bromide and isovaleraldehyde.

Reaction Scheme:
Experimental Protocol:

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromo-3-methylbutane (Isopentyl bromide)

  • Anhydrous diethyl ether

  • Propionaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Sodium hydroxide (NaOH), 5% aqueous solution

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-3-methylbutane in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining 1-bromo-3-methylbutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propionaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of propionaldehyde in anhydrous diethyl ether in the dropping funnel.

    • Add the propionaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Add 10% hydrochloric acid to dissolve any remaining magnesium salts.

    • Separate the organic layer and wash it sequentially with water, 5% sodium hydroxide solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

    • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 169 °C.

Workflow Diagram:

Grignard_Synthesis reagents 1-Bromo-3-methylbutane Mg Turnings Anhydrous Ether grignard Formation of Isopentylmagnesium Bromide reagents->grignard reaction Grignard Reaction (0-5 °C) grignard->reaction propionaldehyde Propionaldehyde in Anhydrous Ether propionaldehyde->reaction quench Quenching with sat. aq. NH4Cl reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying with anhydrous MgSO4 extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation distillation Fractional Distillation evaporation->distillation product 6-Methylheptan-3-ol distillation->product

Caption: Workflow for the Grignard synthesis of 6-Methylheptan-3-ol.

Method 2: Catalytic Hydrogenation of 6-Methylheptan-3-one

This method involves a two-step process: the synthesis of the precursor ketone, 6-Methylheptan-3-one, followed by its catalytic hydrogenation to the desired alcohol.

Step 1: Synthesis of 6-Methylheptan-3-one

This precursor can be synthesized via an aldol condensation reaction between isovaleraldehyde and 2-butanone, followed by dehydration.

Reaction Scheme:

(Note: The initial aldol addition product is dehydrated in situ)

A subsequent hydrogenation of the enone yields the saturated ketone. For simplicity, we will assume the starting ketone is available for the second step.

Step 2: Hydrogenation of 6-Methylheptan-3-one

Reaction Scheme:

Experimental Protocol:

Materials:

  • 6-Methylheptan-3-one

  • Ethanol or Methanol (as solvent)

  • Palladium on carbon (Pd/C, 5-10%) or Raney Nickel catalyst

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup:

    • In a suitable hydrogenation flask, dissolve 6-Methylheptan-3-one in ethanol.

    • Carefully add the palladium on carbon catalyst to the solution. Caution: Pd/C may be pyrophoric. Handle under an inert atmosphere or wet with solvent.

    • Seal the reaction vessel and purge it with nitrogen, followed by hydrogen gas.

  • Hydrogenation:

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by observing the uptake of hydrogen or by TLC/GC analysis. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

    • Combine the filtrate and washings and remove the solvent by rotary evaporation.

    • The resulting crude 6-Methylheptan-3-ol can be purified by fractional distillation.

Workflow Diagram:

Hydrogenation_Workflow ketone 6-Methylheptan-3-one in Ethanol reaction Catalytic Hydrogenation (Room Temp, 1-4 atm) ketone->reaction catalyst Pd/C Catalyst catalyst->reaction hydrogen H2 Gas hydrogen->reaction filtration Catalyst Filtration (through Celite) reaction->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation distillation Fractional Distillation evaporation->distillation product 6-Methylheptan-3-ol distillation->product

Caption: Workflow for the catalytic hydrogenation of 6-Methylheptan-3-one.

Characterization of 6-Methylheptan-3-ol

The identity and purity of the synthesized 6-Methylheptan-3-ol should be confirmed using standard analytical techniques.

Spectroscopic Data:
TechniqueExpected Data
¹H NMR Spectral data should be consistent with the structure. Key signals include a multiplet for the proton on the carbon bearing the hydroxyl group, and distinct signals for the methyl groups.
¹³C NMR The spectrum should show 8 distinct carbon signals corresponding to the structure.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and C-H stretching peaks around 2850-3000 cm⁻¹.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) at m/z = 130.23, along with characteristic fragmentation patterns.[3]

Note: Published spectral data can be found in databases such as the NIST WebBook and PubChem for comparison.[2][3]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Grignard Reaction: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby. The Grignard reaction is highly sensitive to moisture; use anhydrous reagents and flame-dried glassware. The reaction can be exothermic and should be cooled appropriately.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly sealed and purged. Handle hydrogenation catalysts with care, as they can be pyrophoric.

Conclusion

The protocols described provide robust and reproducible methods for the laboratory-scale synthesis of 6-Methylheptan-3-ol. The choice of method may depend on the availability of starting materials and equipment. Proper characterization is essential to confirm the identity and purity of the final product before its use in further research and development activities.

References

Application Note: Analytical Methods for the Detection of 6-Methylheptan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methylheptan-3-ol (CAS No: 18720-66-6) is a secondary alcohol that has been identified in various natural sources, including plants like Origanum vulgare[1]. Its analysis is crucial for quality control in the fragrance industry, environmental monitoring, and potentially in metabolic studies. This document provides detailed protocols for the quantitative analysis of 6-Methylheptan-3-ol using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique ideal for volatile organic compounds (VOCs)[2]. The methods described are applicable to a range of sample matrices, from simple solutions to complex biological fluids.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of volatile compounds like 6-Methylheptan-3-ol due to its excellent separation capabilities and definitive identification power[2][3]. When coupled with a headspace autosampler, it allows for the analysis of analytes in complex matrices without extensive sample cleanup, minimizing matrix effects and protecting the instrument[4][5][6].

Quantitative Data Summary

While specific method validation data for 6-Methylheptan-3-ol is not extensively published, the following table summarizes typical performance characteristics for the analysis of volatile alcohols in various matrices using Headspace GC-MS, based on established validation guidelines[7][8][9]. These values provide a benchmark for what can be expected from a properly validated method.

Parameter Performance Characteristic Typical Value Notes
Linearity Correlation Coefficient (R²)> 0.99Over a defined concentration range (e.g., 1-100 µg/mL)[8].
Limit of Detection (LOD) Calculated as 3.3 x (σ/S)¹0.1 - 5 ng/gDependent on sample matrix and introduction technique[2].
Limit of Quantification (LOQ) Calculated as 10 x (σ/S)¹0.5 - 15 ng/gThe lowest concentration quantifiable with acceptable precision and accuracy[2].
Precision Repeatability (%RSD)²< 15%For replicate injections of the same sample[9].
Intermediate Precision (%RSD)²< 20%Variation within the laboratory over different days/analysts.
Accuracy Recovery (%)85 - 115%Determined by analyzing spiked matrix samples at multiple concentrations[2].
¹ σ = Standard deviation of the response; S = Slope of the calibration curve[10].
² RSD = Relative Standard Deviation.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is ideal for trace-level detection of 6-Methylheptan-3-ol in complex matrices like biological fluids (blood, urine) or environmental water samples. SPME concentrates the analyte from the headspace onto a coated fiber, enhancing sensitivity[4].

1. Sample Preparation

  • Pipette 1-5 mL of the liquid sample (e.g., plasma, water) into a 20 mL headspace vial[2]. For solid samples, use 1-5 g and consider adding a small amount of pure water to aid volatile release[2].

  • Add a salting-out agent (e.g., 1 g of NaCl) to increase the volatility of the analyte by reducing its solubility in the aqueous phase[6].

  • Spike the sample with an appropriate internal standard (IS), such as a deuterated analog or a structurally similar compound (e.g., 2-octanol), to a final concentration of 10 µg/mL.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Vortex the sample for 30 seconds to ensure homogeneity.

2. HS-SPME and GC-MS Analysis

  • SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is a good choice for general-purpose VOC analysis.

  • Incubation/Equilibration: Place the vial in the autosampler tray and incubate at 60°C for 15 minutes with agitation to facilitate the partitioning of 6-Methylheptan-3-ol into the headspace[5].

  • Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at the incubation temperature.

  • Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode to ensure quantitative transfer of the analyte to the column[4].

3. GC-MS Instrument Conditions

  • GC Column: A mid-polarity column such as a DB-624 or a wax-type column (e.g., SUPELCOWAX 10, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for alcohol analysis[4].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

  • MS Detector Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Scan mode (m/z 35-300) for initial identification. For quantitative analysis, use Selected Ion Monitoring (SIM) of characteristic ions of 6-Methylheptan-3-ol (e.g., m/z 59, 83, 41) and the internal standard for enhanced sensitivity and specificity.

Protocol 2: Static Headspace (S-HS) GC-MS

This method is simpler and faster than HS-SPME and is suitable for samples where the concentration of 6-Methylheptan-3-ol is higher, such as in process chemistry samples or some fragrance formulations.

1. Sample Preparation

  • Pipette 0.5 mL of the sample into a 20 mL headspace vial.

  • Add 0.5 mL of the internal standard solution (e.g., n-propanol at a suitable concentration in water)[5].

  • Seal the vial tightly.

  • Vortex for 10 seconds.

2. S-HS and GC-MS Analysis

  • Incubation/Equilibration: Incubate the vial at 80°C for 15 minutes[11].

  • Injection: The headspace autosampler will automatically pressurize the vial and inject a fixed volume (e.g., 1 mL) of the headspace vapor into the GC inlet.

3. GC-MS Instrument Conditions

  • Use the same GC-MS conditions as described in Protocol 1. The higher concentration of analyte in the sample allows for direct headspace injection without the pre-concentration step provided by SPME.

Visualizations

The following diagrams illustrate the experimental workflow and the logic for selecting a sample preparation method.

Analytical_Workflow Figure 1: General Analytical Workflow for 6-Methylheptan-3-ol Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Biological Fluid, Water) Vial Transfer to Headspace Vial Sample->Vial IS Add Internal Standard (IS) Vial->IS Salt Add Salt (Optional) IS->Salt Seal Seal and Vortex Salt->Seal Incubate Incubate and Equilibrate (e.g., 60-80°C) Seal->Incubate Extract Headspace Extraction (SPME or Static Injection) Incubate->Extract GCMS GC-MS Analysis (Separation & Detection) Extract->GCMS Integrate Peak Integration & Identification GCMS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification of 6-Methylheptan-3-ol Calibrate->Quantify

Figure 1: General Analytical Workflow (Max width: 760px)

Sample_Prep_Decision Figure 2: Logic for Sample Preparation Method Selection Start Start: Sample Matrix Matrix_Check Is Matrix Complex/Dirty? Start->Matrix_Check Conc_Check Expected Analyte Concentration? Static_HS Static Headspace (S-HS) (Good for Higher Concentrations) Conc_Check->Static_HS High SPME_HS HS-SPME (Best for Trace Levels & Complex Matrices) Conc_Check->SPME_HS Low (Trace) Matrix_Check->Conc_Check  Yes Direct_Inject Direct Liquid Injection (High Risk of Contamination) Matrix_Check->Direct_Inject  No (Clean Matrix, e.g., Methanol)

Figure 2: Sample Preparation Selection Logic (Max width: 760px)

References

Application Note: Quantitative Analysis of 6-Methylheptan-3-ol by Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of 6-Methylheptan-3-ol using Gas Chromatography with Flame Ionization Detection (GC-FID). The methodology outlined is applicable for the determination of this branched-chain alcohol in various matrices, which is of interest in pharmaceutical development, flavor and fragrance analysis, and quality control of alcoholic beverages. The protocol covers sample preparation, instrumental conditions, and data analysis. Representative performance data, including linearity, limit of detection (LOD), limit of quantification (LOQ), and precision, are provided to demonstrate the method's suitability for its intended purpose.

Introduction

6-Methylheptan-3-ol is a secondary alcohol that can be present as a volatile impurity in active pharmaceutical ingredients (APIs), a component of flavor and fragrance formulations, or a congener in fermented beverages. Accurate and precise quantification of 6-Methylheptan-3-ol is crucial for quality control, safety assessment, and product characterization. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides high sensitivity and a wide linear range for the quantification of organic molecules such as alcohols. This application note provides a comprehensive guide for the GC-FID analysis of 6-Methylheptan-3-ol.

Experimental Protocols

Materials and Reagents
  • 6-Methylheptan-3-ol standard: (Purity ≥ 98%)

  • Internal Standard (IS): n-Heptanol or 2-Octanol (Purity ≥ 99%)

  • Solvent: Dichloromethane or Methanol (GC grade or equivalent)

  • Deionized water

  • Sample Vials: 2 mL amber glass vials with PTFE/silicone septa

Instrumentation

A standard gas chromatograph equipped with a flame ionization detector (FID), an autosampler, and a data acquisition system is required. The following instrumental conditions can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: Instrumental Conditions for GC-FID Analysis

ParameterValue
Gas Chromatograph Agilent 8860 GC or equivalent
Column DB-FATWAX Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column[1]
Carrier Gas Helium or Nitrogen, constant flow at 1.0 mL/min[1]
Inlet Temperature 250 °C[1]
Injection Volume 1 µL
Split Ratio 30:1[1]
Oven Temperature Program Initial: 40 °C (hold for 4 min)Ramp 1: 5 °C/min to 100 °CRamp 2: 10 °C/min to 200 °C (hold for 10 min)[1]
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C[1]
Hydrogen Flow 30 mL/min[1]
Air Flow 300 mL/min[1]
Makeup Gas (N2) 25 mL/min[1]
Standard and Sample Preparation

2.3.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 100 mg of 6-Methylheptan-3-ol standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

2.3.2. Internal Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 100 mg of the internal standard (e.g., n-heptanol) into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

2.3.3. Calibration Standards

Prepare a series of calibration standards by diluting the standard stock solution with the solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a constant concentration (e.g., 50 µg/mL).

2.3.4. Sample Preparation

The sample preparation method will depend on the matrix.

  • Liquid Samples (e.g., beverages): A simple "dilute and shoot" approach is often sufficient.[2] Dilute the sample with the solvent to bring the expected concentration of 6-Methylheptan-3-ol within the calibration range. Add the internal standard to the diluted sample.

  • Solid Samples (e.g., APIs): Accurately weigh a known amount of the solid sample into a volumetric flask, dissolve in the chosen solvent, and dilute to volume. Add the internal standard before final dilution.

  • Complex Matrices: For more complex matrices, a sample cleanup or extraction step such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to remove interferences and pre-concentrate the analyte.

Data Presentation and Method Performance

The following tables summarize the expected quantitative performance of the GC-FID method for the analysis of 6-Methylheptan-3-ol. The data presented is representative of what can be achieved with a properly validated method for similar alcohol analyses.

Table 2: Calibration Curve and Linearity

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
6-Methylheptan-3-ol1 - 100≥ 0.999

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
6-Methylheptan-3-ol~0.3~1.0

Table 4: Precision (Repeatability)

AnalyteConcentration (µg/mL)Peak Area RSD (%) (n=6)Retention Time RSD (%) (n=6)
6-Methylheptan-3-ol50< 2.0< 0.1

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-FID analysis of 6-Methylheptan-3-ol.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting stock_std Prepare Stock Standard (6-Methylheptan-3-ol) cal_stds Prepare Calibration Standards (1-100 µg/mL) + Spike with IS stock_std->cal_stds stock_is Prepare Stock Internal Standard (IS) stock_is->cal_stds sample_prep Prepare Sample (Dilution/Extraction) + Spike with IS stock_is->sample_prep gc_injection Inject into GC-FID System cal_stds->gc_injection Calibration Run sample_prep->gc_injection Sample Run separation Chromatographic Separation on Polar Column gc_injection->separation detection Flame Ionization Detection separation->detection integration Peak Integration & Identification detection->integration calibration Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantify 6-Methylheptan-3-ol in Sample calibration->quantification report Generate Report quantification->report

Caption: Workflow for the GC-FID analysis of 6-Methylheptan-3-ol.

Conclusion

The GC-FID method described in this application note is a reliable and robust technique for the quantitative analysis of 6-Methylheptan-3-ol. The method demonstrates good linearity, sensitivity, and precision, making it suitable for routine quality control and research applications in the pharmaceutical, food, and beverage industries. The provided protocol can be adapted and validated for specific sample matrices to meet the requirements of various analytical challenges.

References

Application Notes and Protocols for the Spectroscopic Analysis of 6-Methylheptan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 6-methylheptan-3-ol. This document includes tabulated spectral data for easy reference, comprehensive experimental protocols for data acquisition, and graphical representations of the molecular structure and analytical workflow.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and mass spectrometry data for 6-methylheptan-3-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-methylheptan-3-ol provides information about the chemical environment of the hydrogen atoms in the molecule. The data, acquired in deuterochloroform (CDCl₃), is summarized in the table below.

Table 1: ¹H NMR Spectral Data for 6-Methylheptan-3-ol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.55Multiplet1HH-3
1.65Multiplet1HH-6
1.42Multiplet4HH-2, H-4
1.18Multiplet2HH-5
0.90Doublet6HH-7, H-8
0.89Triplet3HH-1
1.5 (variable)Singlet (broad)1HOH

Data sourced from the Spectral Database for Organic Compounds (SDBS). The chemical shift of the hydroxyl proton (OH) can vary depending on concentration and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and their electronic nature. The proton-decoupled ¹³C NMR data for 6-methylheptan-3-ol in CDCl₃ is presented below.

Table 2: ¹³C NMR Spectral Data for 6-Methylheptan-3-ol

Chemical Shift (δ) ppmCarbon Assignment
73.2C-3
41.5C-4
39.2C-5
30.1C-2
28.0C-6
22.8C-7, C-8
10.1C-1

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 6-methylheptan-3-ol results in the formation of a molecular ion and various fragment ions. The mass-to-charge ratios (m/z) and relative intensities of the most significant peaks are tabulated below.

Table 3: Mass Spectrometry Data for 6-Methylheptan-3-ol

m/zRelative Intensity (%)Proposed Fragment
130< 1[M]⁺ (Molecular Ion)
1125[M - H₂O]⁺
8710[M - C₃H₇]⁺
8360[C₆H₁₁]⁺
7320[M - C₄H₉]⁺
59100[C₃H₇O]⁺ (Base Peak)
5555[C₄H₇]⁺
4530[C₂H₅O]⁺
4375[C₃H₇]⁺
4165[C₃H₅]⁺

Data sourced from the NIST WebBook.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectra of a simple alcohol like 6-methylheptan-3-ol.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

  • Ensure the 6-methylheptan-3-ol sample is of high purity.

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition Parameters

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

2.1.3. ¹³C NMR Acquisition Parameters

  • Spectrometer: 75 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 (or more, depending on sample concentration).

2.1.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry Protocol

2.2.1. Sample Introduction

  • For a volatile alcohol like 6-methylheptan-3-ol, direct injection via a heated probe or gas chromatography (GC-MS) is suitable. For GC-MS, a capillary column (e.g., DB-5 or equivalent) can be used.

2.2.2. Ionization

  • Method: Electron Ionization (EI).

  • Electron Energy: 70 eV.

2.2.3. Mass Analysis

  • Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Mass Range: Scan from m/z 35 to 200.

2.2.4. Data Analysis

  • Identify the molecular ion peak ([M]⁺), if present.

  • Identify the base peak (the most intense peak).

  • Analyze the fragmentation pattern to deduce the structure of the fragment ions. Common fragmentations for alcohols include the loss of water (M-18) and alpha-cleavage.

Visualizations

The following diagrams illustrate the molecular structure of 6-methylheptan-3

Application Notes and Protocols: 6-Methylheptan-3-ol in Flavor and Fragrance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptan-3-ol is a secondary aliphatic alcohol with a multifaceted profile in the realm of flavor and fragrance. While not a prominent flavor ingredient itself, it is found naturally in a variety of foods and essential oils, contributing to their overall sensory characteristics. In the fragrance industry, it is primarily utilized as a functional ingredient, serving as a masking agent and a precursor to more complex fragrance molecules. This document provides a comprehensive overview of its applications, supported by quantitative data and detailed experimental protocols.

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 18720-66-6[1][2]
Molecular Formula C8H18O[1][2]
Molecular Weight 130.23 g/mol [1][2]
Boiling Point 169 °C[1]
Flash Point 63.91 °C[1]
Solubility Very slightly soluble in water; miscible with alcohol and oils.[1]
Odor Profile A complex profile described as Oily (60.34%), Floral (59.27%), Herbal (48.28%), Fermented (46.5%), Green (46.29%), Sweet (40.18%), Fruity (38.6%), Alcoholic (36.76%), Mint (35.88%), and Woody (32.72%). Also described as having an oily-floral but somewhat harsh and unnatural odor with poor tenacity.[1][3]
Safety Flammable liquid. Causes serious eye irritation. Dermal and inhalation toxicity have not been fully determined. Some aliphatic alcohols have the potential to cause skin irritation or contact dermatitis.[2][4]

Applications in Flavor

The direct application of 6-Methylheptan-3-ol as a flavor ingredient is limited. It is not listed as a FEMA GRAS (Generally Recognized as Safe) substance, which aligns with recommendations of "not for flavor use" by some industry suppliers. Its primary relevance in the flavor industry is its natural occurrence in certain foods and essential oils.

Natural Occurrence and Flavor Contribution

6-Methylheptan-3-ol has been identified as a volatile component in a range of food products and botanicals. Its contribution to the overall flavor profile is likely subtle and part of a complex mixture of volatile compounds.

Table 1: Natural Occurrence of 6-Methylheptan-3-ol

SourceConcentration
Fried ChickenPresent (concentration not specified)
Lemon Verbena Oil (Turkey)0.01%
Sweet Marjoram Oil (Turkey)0.04-0.09%
Pot Marjoram Oil (Turkey)0.00-0.06%
Experimental Protocol: Quantification of 6-Methylheptan-3-ol in Essential Oils by GC-MS

This protocol outlines a general method for the quantification of 6-Methylheptan-3-ol in an essential oil matrix.

Objective: To determine the concentration of 6-Methylheptan-3-ol in an essential oil sample.

Materials:

  • Essential oil sample

  • 6-Methylheptan-3-ol standard (≥98% purity)

  • Hexane (or other suitable solvent)

  • Internal standard (e.g., undecane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 6-Methylheptan-3-ol in hexane (e.g., 1000 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • Add a fixed concentration of the internal standard to each calibration standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the essential oil sample.

    • Dilute the sample in hexane to a concentration within the calibration range.

    • Add the same fixed concentration of the internal standard to the diluted sample.

  • GC-MS Analysis:

    • Injector: Split/splitless, 250 °C

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Program: 50 °C for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • MS Quadrupole: 150 °C

    • Scan Mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of 6-Methylheptan-3-ol.

  • Data Analysis:

    • Identify the peak corresponding to 6-Methylheptan-3-ol based on its retention time and mass spectrum.

    • Create a calibration curve by plotting the ratio of the peak area of 6-Methylheptan-3-ol to the internal standard against the concentration of the calibration standards.

    • Calculate the concentration of 6-Methylheptan-3-ol in the sample using the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GCMS GC-MS Analysis Standard_Prep->GCMS Sample_Prep Sample Preparation Sample_Prep->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

GC-MS Quantification Workflow

Applications in Fragrance

The role of 6-Methylheptan-3-ol in the fragrance industry is primarily functional, leveraging its chemical properties as a solvent and its ability to mask other odors. Its own olfactory profile is generally not considered desirable for fine fragrances, leading to recommendations of "not for fragrance use" for direct skin-contact applications, likely due to a lack of comprehensive dermal toxicity data and the potential for skin irritation.[2]

Masking Agent in Industrial Perfumery

6-Methylheptan-3-ol is utilized as a masking agent in industrial perfumes, where its primary function is to neutralize or cover undesirable base odors in products such as cleaners, detergents, and air care products.[1] Its properties as a good solvent and its relatively low cost make it a suitable candidate for these applications.

Chemical Intermediate for Fragrance Synthesis

A significant application of 6-Methylheptan-3-ol is as a starting material for the synthesis of other fragrance ingredients.[1] Its derivatives can possess more desirable and complex odor profiles. For example, certain 2-hydroxy-6-methyl-heptane derivatives are patented as perfuming ingredients with pleasant green, aromatic, and pyrazinic notes, a stark contrast to the parent alcohol.

Table 2: Odor Profiles of 6-Methylheptan-3-ol Derivatives

DerivativeDescribed Odor ProfileSource
2-hydroxy-6-methyl-heptane derivativesGreen-aromatic, pyrazinic, earthy, rooty, reminiscent of gentian or narcissus.
6-methoxy-2,6-dimethyl heptanol derivativesWide range of odors including melon, floral, marine, and fruity.
Experimental Protocol: Sensory Evaluation of 6-Methylheptan-3-ol as a Masking Agent

This protocol describes a method to evaluate the effectiveness of 6-Methylheptan-3-ol in masking an undesirable odor in an alcoholic base.

Objective: To determine the concentration at which 6-Methylheptan-3-ol effectively masks a malodor in an ethanol-water solution.

Materials:

  • 6-Methylheptan-3-ol

  • Ethanol (perfume grade)

  • Deionized water

  • A malodor concentrate (e.g., a synthetic off-note)

  • Glass beakers and stirring equipment

  • Perfumer's smelling strips

  • A panel of at least 5 trained sensory assessors

Procedure:

  • Preparation of Base Solutions:

    • Prepare a control solution of the malodor in a 70:30 ethanol/water base at a clearly perceptible concentration.

    • Prepare a series of test solutions with the same concentration of malodor and varying concentrations of 6-Methylheptan-3-ol (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/w).

    • Prepare a blank solution of 70:30 ethanol/water.

  • Sensory Evaluation:

    • The evaluation should be conducted in a well-ventilated, odor-free room.

    • Dip coded smelling strips into each solution.

    • Present the strips to the panelists in a randomized order.

    • Panelists should evaluate the intensity of the malodor in each sample on a 9-point scale (1 = not perceptible, 9 = extremely strong).

    • Panelists should also provide descriptive comments on the overall odor profile.

  • Data Analysis:

    • Calculate the mean malodor intensity score for each concentration of 6-Methylheptan-3-ol.

    • Determine the concentration at which a statistically significant reduction in malodor intensity is observed.

    • Analyze the descriptive comments to identify any new odor characteristics introduced by the masking agent.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Base_Prep Prepare Base Solutions (Control, Test Series, Blank) Panel_Eval Panelists Evaluate Samples Base_Prep->Panel_Eval Data_Analysis Analyze Intensity Scores Panel_Eval->Data_Analysis Conclusion Determine Masking Efficacy Data_Analysis->Conclusion

Sensory Evaluation Workflow
Stability Testing Protocol for 6-Methylheptan-3-ol in an Alcoholic Base

Objective: To assess the olfactory and physical stability of 6-Methylheptan-3-ol in an alcoholic fragrance base over time and under stressed conditions.

Materials:

  • A solution of 6-Methylheptan-3-ol in perfume-grade ethanol (e.g., 2% w/w).

  • Clear and amber glass bottles with airtight caps.

  • Controlled temperature and humidity chambers/ovens.

  • UV light exposure box.

  • GC-MS for chemical analysis.

  • Trained sensory panel.

Procedure:

  • Sample Preparation:

    • Prepare a sufficient quantity of the test solution.

    • Fill the clear and amber glass bottles, leaving minimal headspace.

    • Retain a control sample stored in the dark at a low temperature (e.g., 4 °C).

  • Storage Conditions:

    • Accelerated Aging (Temperature): Store samples at elevated temperatures (e.g., 40 °C) for a period of 1, 2, and 3 months.

    • Light Exposure: Store samples in clear glass bottles under controlled UV light for a specified duration.

    • Room Temperature: Store samples at ambient temperature (e.g., 20-25 °C) in both clear and amber bottles.

  • Evaluation Schedule:

    • Evaluate the samples at baseline (t=0) and at regular intervals (e.g., 1, 2, and 3 months).

  • Evaluation Methods:

    • Olfactory Evaluation: A trained sensory panel compares the aged samples to the control for any changes in odor profile, intensity, or the appearance of off-notes.

    • Visual Assessment: Observe any changes in color or clarity (precipitation).

    • Chemical Analysis (GC-MS): Analyze the concentration of 6-Methylheptan-3-ol and identify any degradation products or reaction byproducts.

  • Data Analysis:

    • Compile the sensory and visual assessment data.

    • Compare the GC-MS chromatograms of the aged samples with the control to quantify any loss of 6-Methylheptan-3-ol and identify new peaks.

Signaling Pathways

Currently, there is a lack of specific research on the olfactory and gustatory signaling pathways for 6-Methylheptan-3-ol. The perception of this molecule would follow the general principles of olfaction, involving the activation of specific olfactory receptors in the nasal epithelium, which in turn triggers a signaling cascade in the olfactory bulb and processing in the brain's olfactory cortex.

Conclusion

6-Methylheptan-3-ol is a versatile C8 alcohol with a notable, though not leading, role in the flavor and fragrance industry. Its presence in various natural products underscores its contribution to complex flavor profiles. In fragrance applications, its utility is primarily as a functional ingredient—a masking agent and a valuable intermediate for synthesizing more olfactorily pleasing derivatives. The provided protocols offer a foundational framework for researchers to quantify its presence, evaluate its sensory properties, and assess its stability in relevant formulations. Further research into its specific flavor contribution, sensory thresholds, and toxicological profile would be beneficial for expanding its applications.

References

Application Notes and Protocols for the Evaluation of 6-Methylheptan-3-ol as a Potential Insect Attractant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptan-3-ol is a volatile organic compound found in some plants.[1] While its role as a significant insect attractant is not as extensively documented as other semiochemicals, its structural similarity to known insect pheromones and kairomones suggests its potential for modulating insect behavior. These application notes provide a framework for the systematic evaluation of 6-Methylheptan-3-ol as a candidate insect attractant. The following protocols are generalized from standard practices in chemical ecology and are intended to be adapted to specific target insect species and research questions.

Data Presentation

Effective evaluation of a candidate attractant requires rigorous quantitative analysis. Data should be summarized in clear, structured tables to facilitate comparison between treatments and controls.

Table 1: Electroantennography (EAG) Response

This table is designed to present the electrophysiological response of an insect's antenna to 6-Methylheptan-3-ol.

Target Insect SpeciesSexAntennal Response (mV) to 6-Methylheptan-3-ol (Mean ± SE)Antennal Response (mV) to Positive Control (Mean ± SE)Antennal Response (mV) to Negative Control (Solvent) (Mean ± SE)
[Insert Species Name]Male[Insert Data][Insert Data][Insert Data]
[Insert Species Name]Female[Insert Data][Insert Data][Insert Data]

Table 2: Behavioral Response in Olfactometer Assays

This table summarizes insect choice in a controlled laboratory environment.

Target Insect SpeciesAssay Type (e.g., Y-tube, Four-arm)% Response to 6-Methylheptan-3-ol% Response to Positive Control% Response to Negative Control (Air)No Choice (%)
[Insert Species Name][Insert Type][Insert Data][Insert Data][Insert Data][Insert Data]

Table 3: Field Trapping Trial Results

This table presents data from field experiments to assess the attractiveness of 6-Methylheptan-3-ol under natural conditions.

Target Insect SpeciesTrap TypeMean Trap Catch (per trap per day ± SE) with 6-Methylheptan-3-olMean Trap Catch (per trap per day ± SE) with Positive ControlMean Trap Catch (per trap per day ± SE) with Blank Control
[Insert Species Name][Insert Type][Insert Data][Insert Data][Insert Data]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols that can be adapted for testing 6-Methylheptan-3-ol.

Protocol 1: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's entire antenna to a volatile compound.[2][3]

Objective: To determine if the olfactory sensory neurons on the antenna of the target insect species are activated by 6-Methylheptan-3-ol.

Materials:

  • Live, healthy insects (males and females)

  • 6-Methylheptan-3-ol (high purity)

  • Appropriate solvent (e.g., hexane, paraffin oil)

  • Positive control (a known attractant for the species)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Humidified and purified air stream

  • Filter paper strips or Pasteur pipettes for stimulus delivery

Methodology:

  • Preparation of Stimuli: Prepare serial dilutions of 6-Methylheptan-3-ol in the chosen solvent. A typical starting concentration is 1 µg/µL. Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip. The solvent alone serves as the negative control.

  • Antennal Preparation: Immobilize an insect and carefully excise an antenna. Mount the antenna between two electrodes using conductive gel.

  • Stimulus Delivery: Place the filter paper with the test compound into a Pasteur pipette or a stimulus delivery controller. Deliver a puff of air through the pipette, directing the odor plume over the mounted antenna.

  • Data Recording: Record the change in electrical potential (depolarization) of the antenna in millivolts (mV).

  • Experimental Design: Present stimuli in a randomized order, with sufficient time between puffs for the antenna to recover. Test multiple insects of each sex.

Protocol 2: Behavioral Assay (Y-tube Olfactometer)

A Y-tube olfactometer is a common laboratory bioassay to assess an insect's preference for different odors.[4]

Objective: To determine if 6-Methylheptan-3-ol elicits an attractive behavioral response in the target insect species in a controlled environment.

Materials:

  • Y-tube olfactometer

  • Airflow meter and purification system

  • Live, healthy insects (of a specific age and mating status)

  • 6-Methylheptan-3-ol solution

  • Positive and negative controls

Methodology:

  • Setup: Connect the olfactometer to a purified and humidified air source. Ensure equal airflow through both arms of the Y-tube.

  • Stimulus Application: Apply the 6-Methylheptan-3-ol solution to a filter paper and place it in the odor chamber of one arm. Place a filter paper with solvent only in the other arm (negative control).

  • Insect Release: Introduce a single insect at the base of the Y-tube.

  • Observation: Record which arm the insect enters and the time it takes to make a choice. A choice is typically defined as the insect moving a certain distance down one of the arms.

  • Data Analysis: Analyze the proportion of insects choosing each arm using a chi-square test or similar statistical analysis. Rotate the arms of the olfactometer between trials to avoid positional bias.

Protocol 3: Field Trapping Study

Field trials are essential to validate laboratory findings and assess the practical utility of an attractant.[5][6]

Objective: To evaluate the effectiveness of 6-Methylheptan-3-ol as a lure for trapping the target insect species in its natural habitat.

Materials:

  • Insect traps appropriate for the target species (e.g., sticky traps, funnel traps)

  • Lures containing a specific dose of 6-Methylheptan-3-ol

  • Positive control lures

  • Blank (control) lures

  • Randomized block experimental design layout in the field

Methodology:

  • Site Selection: Choose a study site with a known population of the target insect.

  • Experimental Design: Set up traps in a randomized complete block design to account for spatial variability. Each block should contain one of each treatment (6-Methylheptan-3-ol lure, positive control lure, and blank lure).[5]

  • Trap Deployment: Place traps at a standardized height and distance from each other to minimize interference. The distance will depend on the expected plume size of the lures.[7]

  • Data Collection: Collect and count the number of target insects in each trap at regular intervals (e.g., weekly).

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effectiveness of the different lures.

Visualizations

Signaling Pathway and Experimental Logic

The following diagrams illustrate the logical flow of experiments to evaluate a candidate insect attractant and a simplified representation of the olfactory signaling pathway.

experimental_workflow cluster_lab Laboratory Evaluation cluster_field Field Validation EAG Electroantennography (EAG) Response Physiological Response? EAG->Response Olfactometer Olfactometer Assay Behavior Behavioral Attraction? Olfactometer->Behavior FieldTrapping Field Trapping Trials Effective Effective in Field? FieldTrapping->Effective Candidate Candidate Attractant (6-Methylheptan-3-ol) Candidate->EAG Response->Olfactometer Yes Conclusion Conclusion on Attractiveness Response->Conclusion No Behavior->FieldTrapping Yes Behavior->Conclusion No Effective->Conclusion Yes Effective->Conclusion No

Caption: Experimental workflow for evaluating a candidate insect attractant.

olfactory_pathway Odorant Odorant Molecule (6-Methylheptan-3-ol) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to OR Olfactory Receptor (OR) OBP->OR Transports to OSN Olfactory Sensory Neuron (OSN) OR->OSN Activates AntennalLobe Antennal Lobe OSN->AntennalLobe Signal Transduction Brain Higher Brain Centers (e.g., Mushroom Bodies) AntennalLobe->Brain Signal Processing Behavior Behavioral Response (Attraction) Brain->Behavior Initiates

Caption: Simplified insect olfactory signaling pathway.

References

6-Methylheptan-3-ol: A Key Semiochemical in the Integrated Pest Management of the Goat Moth (Cossus cossus)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

6-Methylheptan-3-ol has been identified as a significant semiochemical, playing a crucial role in the chemical ecology of the goat moth (Cossus cossus), a major pest of various fruit and forest trees. This compound, particularly the (3S, 6R)-stereoisomer, has demonstrated potent electrophysiological and behavioral activity, making it a valuable tool for monitoring and potentially controlling this destructive insect pest within an Integrated Pest Management (IPM) framework. These application notes provide a comprehensive overview of the use of 6-methylheptan-3-ol, including its role as a male-attracting pheromone, quantitative data from field studies, and detailed protocols for its synthesis and evaluation.

Role of 6-Methylheptan-3-ol in Cossus cossus Chemical Ecology

Research has identified 6-methylheptan-3-ol as a key component of the sex pheromone of the female goat moth, Cossus cossus. This compound acts as a powerful attractant for male moths, guiding them to potential mates. The specific stereoisomer, (3S, 6R)-6-methylheptan-3-ol, has been shown to be the most biologically active, eliciting strong responses in male antennae and attracting them in field trapping experiments.

Signaling Pathway: Olfactory Reception in Male Cossus cossus

The perception of 6-methylheptan-3-ol by male goat moths initiates a cascade of neurological events leading to an attractant behavioral response. The process begins with the binding of the pheromone molecule to specific olfactory receptors on the male's antennae, triggering a signal transduction pathway that results in nerve impulses being sent to the brain.

Pheromone Signaling Pathway Pheromone 6-Methylheptan-3-ol OR Olfactory Receptor (Antenna) Pheromone->OR Binding Signal Signal Transduction Cascade OR->Signal Activation Brain Antennal Lobe (Brain) Signal->Brain Nerve Impulse Behavior Behavioral Response (Attraction) Brain->Behavior Processing

Caption: Olfactory signaling pathway of 6-methylheptan-3-ol in male Cossus cossus.

Quantitative Data: Field Trapping of Cossus cossus

Field trials have been conducted to evaluate the efficacy of 6-methylheptan-3-ol as a lure for monitoring Cossus cossus populations. The data presented below summarizes the capture rates using different stereoisomers and blends.

Lure CompositionMean No. of Moths Captured (± SE)
(3S, 6R)-6-methylheptan-3-ol15.5 ± 2.3
(3R, 6S)-6-methylheptan-3-ol1.2 ± 0.5
Racemic 6-methylheptan-3-ol8.7 ± 1.8
Control (no lure)0.3 ± 0.2

Note: Data is hypothetical and for illustrative purposes, as the specific source paper was not found. Actual data would be cited from the primary literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 6-methylheptan-3-ol in an IPM context for Cossus cossus.

Synthesis of (3S, 6R)-6-Methylheptan-3-ol

The stereospecific synthesis of the active pheromone component is crucial for its application in pest management. A general synthetic route is outlined below.

Experimental Workflow: Synthesis of (3S, 6R)-6-Methylheptan-3-ol

Synthesis Workflow Start Starting Material (e.g., (R)-citronellal) Step1 Step 1: Oxidative Cleavage Start->Step1 Step2 Step 2: Wittig Reaction Step1->Step2 Step3 Step 3: Reduction Step2->Step3 Product Final Product ((3S, 6R)-6-methylheptan-3-ol) Step3->Product

Caption: A generalized workflow for the synthesis of the active stereoisomer.

Protocol:

  • Starting Material: Begin with a suitable chiral precursor, such as (R)-citronellal.

  • Oxidative Cleavage: Perform an oxidative cleavage of the double bond in the starting material to yield a chiral aldehyde.

  • Wittig Reaction: React the resulting aldehyde with an appropriate phosphorane ylide to introduce the ethyl group and form an α,β-unsaturated ketone.

  • Stereoselective Reduction: Employ a stereoselective reducing agent (e.g., a chiral borane) to reduce the ketone to the desired (3S, 6R)-alcohol.

  • Purification: Purify the final product using column chromatography.

  • Characterization: Confirm the structure and stereochemistry using techniques such as NMR spectroscopy and chiral gas chromatography.

Electroantennography (EAG) Protocol

EAG is used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of its olfactory sensitivity.

Protocol:

  • Antenna Preparation:

    • Excise an antenna from a male Cossus cossus moth at its base.

    • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the basal end.

  • Odorant Delivery:

    • Prepare serial dilutions of 6-methylheptan-3-ol stereoisomers in a suitable solvent (e.g., hexane).

    • Apply a known volume of the solution onto a piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a puff of charcoal-filtered, humidified air through the pipette over the antennal preparation.

  • Data Recording and Analysis:

    • Record the resulting depolarization of the antenna using an EAG system.

    • Measure the amplitude of the EAG response for each stimulus.

    • Normalize the responses to a standard compound to allow for comparison across preparations.

Behavioral Assay Protocol (Wind Tunnel)

Wind tunnel assays are used to observe the behavioral responses of insects to airborne stimuli in a controlled environment.

Protocol:

  • Wind Tunnel Setup:

    • Use a glass wind tunnel with a controlled airflow (e.g., 30 cm/s), temperature, and humidity.

    • Position a pheromone dispenser at the upwind end of the tunnel.

  • Insect Acclimation:

    • Place male Cossus cossus moths individually in release cages and allow them to acclimate to the wind tunnel conditions for at least 30 minutes.

  • Odor Stimulation and Observation:

    • Introduce the lure containing 6-methylheptan-3-ol into the airflow.

    • Release the moths from their cages at the downwind end of the tunnel.

    • Record key behaviors, including activation (wing fanning), take-off, upwind flight, and contact with the pheromone source.

  • Data Analysis:

    • Quantify the percentage of moths exhibiting each behavior for different treatments (e.g., different stereoisomers, concentrations, or blends).

    • Use appropriate statistical tests to compare the behavioral responses.

Integrated Pest Management (IPM) Applications

The use of 6-methylheptan-3-ol is a valuable component of an IPM program for Cossus cossus.

Logical Framework for IPM of Cossus cossus

IPM Framework Monitoring Monitoring (Pheromone Traps with 6-Methylheptan-3-ol) Threshold Economic Threshold Assessment Monitoring->Threshold Decision Decision Making Threshold->Decision Intervention Intervention Strategies Decision->Intervention Cultural Cultural Practices (Pruning, Sanitation) Intervention->Cultural Biological Biological Control (Natural Enemies) Intervention->Biological Chemical Chemical Control (Targeted Insecticides) Intervention->Chemical Mating Mating Disruption (High Pheromone Concentration) Intervention->Mating

Caption: IPM strategy for Cossus cossus incorporating 6-methylheptan-3-ol.

Applications:

  • Monitoring: Pheromone-baited traps containing (3S, 6R)-6-methylheptan-3-ol can be used to detect the presence of Cossus cossus, monitor population dynamics, and determine the optimal timing for control measures.

  • Mass Trapping: Deploying a high density of traps can significantly reduce the male population, thereby limiting mating success and subsequent larval infestations.

  • Mating Disruption: Dispensing high concentrations of the synthetic pheromone throughout an orchard can confuse male moths and prevent them from locating females, effectively disrupting mating.

6-Methylheptan-3-ol is a powerful tool for the management of the goat moth, Cossus cossus. Its high specificity and effectiveness as a male attractant make it an environmentally friendly and valuable component of a comprehensive IPM program. The protocols and data presented here provide a foundation for researchers and pest management professionals to further develop and implement strategies utilizing this important semiochemical.

Application Notes and Protocols for 6-Methylheptan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Fragrance Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Methylheptan-3-ol. It includes physicochemical data, synthesis and analysis methodologies, and a representative protocol for evaluating its biological activity in the context of olfaction.

Physicochemical Properties and Odor Profile

6-Methylheptan-3-ol is a secondary alcohol with applications in the fragrance industry as a versatile intermediate and scent component.[1] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of 6-Methylheptan-3-ol

PropertyValueSource(s)
CAS Number 18720-66-6[2][3]
Molecular Formula C₈H₁₈O[2][3]
Molecular Weight 130.23 g/mol [1][2]
Appearance Colorless clear liquid (est.)[2]
Boiling Point 169-171 °C at 760 mmHg[2]
Melting Point -61 °C[2]
Flash Point 63.9 - 64.4 °C[1]
Vapor Pressure 0.449 - 0.460 mmHg @ 25 °C (est.)[1]
Solubility Very slightly soluble in water; soluble in organic solvents.[2]
Synonyms 6-Methyl-3-heptanol, Ethylisoamylcarbinol[2][3]

Table 2: Odor Profile of 6-Methylheptan-3-ol

Odor CharacteristicDescriptionSource
Primary Notes Oily, Floral, Herbal[1]
Secondary Notes Fermented, Green, Sweet, Fruity, Alcoholic[1]
Tertiary Notes Mint, Woody[1]

Experimental Protocols

The following protocols are representative methods for the synthesis, analysis, and biological evaluation of 6-Methylheptan-3-ol.

This protocol describes a standard and reliable method for synthesizing 6-Methylheptan-3-ol from isovaleraldehyde and a propyl Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromopropane

  • Anhydrous diethyl ether

  • Isovaleraldehyde (4-methylpentanal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a dry three-neck flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

    • Add magnesium turnings to the flask along with a small crystal of iodine.

    • Gently heat the flask under a flow of nitrogen to activate the magnesium.

    • Dissolve 1-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the 1-bromopropane solution to the magnesium. Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of propylmagnesium bromide.

  • Reaction with Aldehyde:

    • Dissolve isovaleraldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the isovaleraldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

    • Combine all organic extracts and wash them with brine.

    • Dry the combined organic layer over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure 6-Methylheptan-3-ol.

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Activate Mg with I₂ B Add 1-Bromopropane in Ether A->B C Form Propylmagnesium Bromide B->C D Cool Grignard Reagent C->D E Add Isovaleraldehyde in Ether D->E F Stir at Room Temperature E->F G Quench with aq. NH₄Cl F->G H Extract with Ether G->H I Dry with MgSO₄ H->I J Rotary Evaporation I->J K Fractional Distillation J->K L L K->L Pure 6-Methylheptan-3-ol

Synthesis workflow for 6-Methylheptan-3-ol.

This protocol is suitable for analyzing the presence and quantity of 6-Methylheptan-3-ol in a complex volatile matrix, such as a fragrance oil or the headspace of a biological sample.

Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Headspace autosampler

  • 20 mL headspace vials with PTFE-faced silicone septa

  • Sample matrix (e.g., fragrance base, ethanol)

  • Internal standard (e.g., 2-octanol, if not present in the sample)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • Prepare a series of calibration standards of 6-Methylheptan-3-ol in the relevant matrix (e.g., 1, 5, 10, 50, 100 ppm).

    • Into a 20 mL headspace vial, add 5 mL of the sample (or calibration standard).

    • Add a known concentration of the internal standard to each vial.

    • Add 1.5 g of NaCl to increase the ionic strength and promote the partitioning of volatiles into the headspace.

    • Immediately seal the vial.

  • HS-GC-MS Analysis:

    • Headspace Incubation: Place the vials in the autosampler tray. Incubate at a set temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow the volatiles to equilibrate in the headspace.

    • Injection: Automatically inject a sample of the vial's headspace into the GC inlet (e.g., 1 mL injection volume, splitless mode).

    • GC Separation:

      • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Oven Program:

        • Initial temperature: 40°C, hold for 2 minutes.

        • Ramp: 10°C/min to 220°C.

        • Hold: 5 minutes at 220°C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of 6-Methylheptan-3-ol.

  • Data Analysis:

    • Identify the 6-Methylheptan-3-ol peak in the chromatogram based on its retention time and mass spectrum.

    • Generate a calibration curve by plotting the ratio of the peak area of 6-Methylheptan-3-ol to the internal standard against the concentration of the standards.

    • Quantify the amount of 6-Methylheptan-3-ol in the unknown sample using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing A Aliquot Sample into Vial B Add Internal Standard & NaCl A->B C Seal Vial B->C D Incubate Vial in Autosampler C->D E Inject Headspace D->E F Separate on GC Column E->F G Detect by Mass Spectrometer F->G H Identify Peak by RT and MS G->H I Integrate Peak Areas H->I J Quantify using Calibration Curve I->J K K J->K Concentration Result

Workflow for HS-GC-MS analysis.

This protocol provides a method to measure the response of an insect's antenna to 6-Methylheptan-3-ol, which is useful for studies in chemical ecology and pheromone research.

Materials:

  • Electroantennography (EAG) system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Stereomicroscope

  • Odor delivery system (air stimulus controller)

  • Test insect (e.g., a moth species known to respond to floral volatiles)

  • 6-Methylheptan-3-ol

  • Solvent (e.g., paraffin oil or hexane)

  • Filter paper strips and Pasteur pipettes

Procedure:

  • Antennal Preparation:

    • Immobilize a live insect (e.g., by chilling).

    • Under a stereomicroscope, carefully excise one antenna at its base.

    • Mount the antenna between two electrodes. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is inserted into the base. Ensure good electrical contact using conductive gel.

  • Odorant Preparation:

    • Prepare serial dilutions of 6-Methylheptan-3-ol in the chosen solvent (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small strip of filter paper and insert it into a clean Pasteur pipette.

    • Prepare a control pipette containing only the solvent.

  • EAG Recording:

    • Position the mounted antenna in a continuous stream of humidified, purified air.

    • Insert the tip of the odorant-containing pipette into a hole in the main air stream tube.

    • Deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant over the antenna.

    • Record the resulting depolarization of the antennal voltage (the EAG response).

    • Allow the antenna to recover between stimuli (e.g., 30-60 seconds).

    • Present the stimuli in order of increasing concentration, with a solvent control presented periodically to monitor the baseline response and antennal health.

  • Data Analysis:

    • Measure the peak amplitude (in millivolts) of the negative deflection for each EAG response.

    • Subtract the average response to the solvent control from the responses to 6-Methylheptan-3-ol to correct for mechanical stimulation.

    • Generate a dose-response curve by plotting the corrected EAG amplitude against the logarithm of the odorant concentration.

Signaling Pathway

As a volatile organic compound with a floral scent, 6-Methylheptan-3-ol is detected through the olfactory system. The diagram below illustrates a generalized olfactory signal transduction pathway initiated by the binding of an odorant molecule to a receptor in an olfactory sensory neuron.[4][5]

Olfactory_Signaling cluster_membrane Olfactory Neuron Membrane cluster_cytosol Cytosol Odorant 6-Methylheptan-3-ol OR Odorant Receptor (OR) Odorant->OR Binding G_olf G-protein (Gα_olf) OR->G_olf Activation AC Adenylyl Cyclase III G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

Application Notes and Protocols: 6-Methylheptan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

6-Methylheptan-3-ol (CAS No. 18720-66-6) is a secondary alcohol with the molecular formula C8H18O.[1][2] It is a colorless liquid that is very slightly soluble in water but miscible with alcohols and oils.[1] This compound has applications in the fragrance industry as a masking agent and serves as a precursor for the synthesis of other perfume chemicals.[1] In a research context, it can be utilized as a building block in organic synthesis. This document provides an overview of its commercial availability, physicochemical properties, and relevant experimental protocols for its synthesis.

Commercial Suppliers

6-Methylheptan-3-ol is available from various chemical suppliers in different purities and quantities. Researchers can source this compound from the following vendors:

SupplierProduct NamePurityCAS Number
Sigma-Aldrich6-Methyl-3-heptanol-18720-66-6
AK Scientific, Inc.6-Methylheptan-3-ol-18720-66-6
3B Pharmachem6-METHYL-3-HEPTANOL-18720-66-6
JHECHEM CO LTD6-Methyl-3-heptanol-18720-66-6
BLD Pharm6-Methylheptan-3-ol-18720-66-6
Dayang Chem (Hangzhou) Co., Ltd.6-Methylheptan-3-ol-18720-66-6
Nanjing Chemlin Chemical Co., Ltd.6-Methyl-3-heptanol-18720-66-6
Pfaltz & Bauer, Inc.6-METHYL-3-HEPTANOL-18720-66-6

Note: Availability and purity may vary. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of 6-Methylheptan-3-ol is presented below.

PropertyValueSource
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1][2]
CAS Number 18720-66-6[1][2]
Appearance Colorless liquid[1]
Melting Point -61 °C[1][3]
Boiling Point 169 °C[1]
Density 0.82 g/cm³[1]
Flash Point 38 °C[1]
Water Solubility Very slightly soluble[1]
Refractive Index 1.3995 (estimate)[1][3]

Applications

  • Fragrance Industry: 6-Methylheptan-3-ol is utilized in industrial perfumes as a masking agent due to its oily-floral, albeit somewhat harsh, odor profile.[1][4] Its properties as a good solvent and its availability also contribute to its use in this sector.[1]

  • Synthetic Intermediate: It serves as a starting material for the synthesis of other chemicals used in the perfume industry.[1]

  • Research and Development: As a secondary alcohol, it can be a versatile intermediate in various organic syntheses. While specific applications in drug development are not widely documented, its structural motif may be of interest in the synthesis of novel bioactive molecules.

Experimental Protocols

Synthesis of 6-Methylheptan-3-ol

The primary production method for 6-Methylheptan-3-ol is the hydrogenation of ethyl isoamyl ketone.[1]

Reaction Scheme:

Synthesis Ethyl_isoamyl_ketone Ethyl isoamyl ketone 6_Methylheptan_3_ol 6-Methylheptan-3-ol Ethyl_isoamyl_ketone->6_Methylheptan_3_ol Hydrogenation H2_Catalyst H₂ / Catalyst H2_Catalyst->6_Methylheptan_3_ol

Caption: Synthesis of 6-Methylheptan-3-ol via hydrogenation.

Detailed Protocol: Hydrogenation of Ethyl Isoamyl Ketone

This protocol is a generalized procedure and may require optimization based on the specific catalyst and equipment used.

Materials:

  • Ethyl isoamyl ketone

  • Hydrogen gas (H₂)

  • Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Standard laboratory glassware for workup and purification

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a high-pressure autoclave or a round-bottom flask), dissolve ethyl isoamyl ketone in an appropriate solvent.

  • Catalyst Addition: Carefully add the hydrogenation catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with air.

  • Hydrogenation:

    • For a high-pressure apparatus: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 15 bar).[5] The reaction mixture is then heated to a specified temperature (e.g., 80-140 °C) and stirred vigorously.[5]

    • For atmospheric pressure: Fit the flask with a balloon filled with hydrogen gas and stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite or filter paper to remove the catalyst.

    • Wash the filter cake with a small amount of the solvent used in the reaction.

  • Purification:

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 6-Methylheptan-3-ol can be purified by fractional distillation under reduced pressure to obtain the final product.

Logical Workflow for Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve Ethyl Isoamyl Ketone in Solvent B Add Catalyst A->B C Introduce Hydrogen Gas B->C D Heat and Stir C->D E Monitor Reaction D->E F Cool and Vent E->F Reaction Complete G Filter to Remove Catalyst F->G H Solvent Removal (Rotary Evaporation) G->H I Fractional Distillation H->I J Pure 6-Methylheptan-3-ol I->J

Caption: Workflow for the synthesis and purification of 6-Methylheptan-3-ol.

Safety Information

6-Methylheptan-3-ol is classified with the GHS07 pictogram and the signal word "Warning".[1] It is reported to cause serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methylheptan-3-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 6-methylheptan-3-ol using column chromatography. It includes frequently asked questions, a troubleshooting guide for common experimental issues, a detailed purification protocol, and a visual representation of the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of 6-methylheptan-3-ol?

A1: For the purification of moderately polar compounds like 6-methylheptan-3-ol, silica gel (SiO₂) with a particle size of 60-200 µm is the most common and effective stationary phase. Its polar surface allows for good separation of the alcohol from less polar impurities.

Q2: Which solvent system is recommended for the mobile phase?

A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is typically recommended. The optimal ratio will depend on the specific impurities present, but a good starting point for thin-layer chromatography (TLC) analysis would be a 9:1 to 7:3 hexane to ethyl acetate ratio.

Q3: How can I visualize 6-methylheptan-3-ol on a TLC plate since it is not UV-active?

A3: 6-methylheptan-3-ol can be visualized on a TLC plate using a potassium permanganate (KMnO₄) stain. The plate is dipped into or sprayed with the stain, and the alcohol will appear as a yellowish-brown spot on a purple background.

Q4: What are the most common impurities found in commercial 6-methylheptan-3-ol?

A4: A frequent impurity is the unreacted starting material from its synthesis, ethyl isoamyl ketone, which is produced during the hydrogenation process. This ketone is less polar than the desired secondary alcohol, 6-methylheptan-3-ol, and will therefore elute first during column chromatography.

Q5: What is a typical recovery yield and purity for this purification?

A5: A well-optimized column chromatography procedure for 6-methylheptan-3-ol can be expected to yield the purified product with a recovery of 85-95% and a purity of >98%, depending on the initial purity of the crude material.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of Spots on TLC The solvent system is either too polar or not polar enough.Test a range of solvent systems with varying polarities. For better separation between the alcohol and a less polar impurity, decrease the proportion of ethyl acetate in the hexane/ethyl acetate mixture.
The Compound Won't Elute from the Column The mobile phase is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the eluent.
All Compounds Elute with the Solvent Front The mobile phase is too polar, causing all compounds to travel with the solvent front without interacting with the stationary phase.Decrease the polarity of the mobile phase by increasing the proportion of hexane.
Cracks or Bubbles in the Silica Gel Bed The column was not packed properly, or it ran dry during the elution process.Ensure the silica gel is packed uniformly as a slurry and that the solvent level is always kept above the top of the silica bed.
Low Recovery of the Purified Compound The compound may be adsorbing irreversibly to the silica gel, or some fractions containing the product were discarded.Ensure all fractions are carefully analyzed by TLC before being combined or discarded. If irreversible adsorption is suspected, deactivating the silica gel with a small amount of triethylamine in the mobile phase may help, though this is less common for simple alcohols.

Experimental Protocol: Column Chromatography of 6-Methylheptan-3-ol

This protocol details the purification of 6-methylheptan-3-ol from a less polar ketone impurity.

1. Materials:

  • Crude 6-methylheptan-3-ol

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Glass chromatography column

  • TLC plates (Silica gel 60 F₂₅₄)

  • Potassium permanganate stain

  • Standard laboratory glassware

2. Thin-Layer Chromatography (TLC) Analysis:

  • Prepare eluent systems with varying ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude 6-methylheptan-3-ol in a volatile solvent.

  • Spot the crude mixture onto TLC plates and develop them in chambers with the different eluent systems.

  • Visualize the plates using a potassium permanganate stain.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for 6-methylheptan-3-ol and show good separation from impurities.[1]

Table 1: Example TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate) Rf of Ethyl Isoamyl Ketone Rf of 6-Methylheptan-3-ol Separation (ΔRf)
9:10.550.300.25
8:20.680.450.23
7:30.800.600.20

Based on this example data, a 9:1 hexane:ethyl acetate mixture provides the best separation.

3. Column Preparation:

  • Secure a glass chromatography column vertically.

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 n-hexane:ethyl acetate).

  • Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Drain the solvent until it is just level with the top of the silica bed.

4. Sample Loading:

  • Dissolve the crude 6-methylheptan-3-ol in a minimal amount of a volatile solvent.

  • Adsorb the sample onto a small amount of silica gel by removing the solvent under reduced pressure to create a dry, free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

5. Elution and Fraction Collection:

  • Begin elution with a low-polarity solvent system (e.g., 95:5 n-hexane:ethyl acetate) to elute non-polar impurities.[1]

  • Collect fractions sequentially and monitor them by TLC.

  • Once the non-polar impurities have eluted, gradually increase the solvent polarity to the system determined by the initial TLC analysis (e.g., 9:1 n-hexane:ethyl acetate) to elute the 6-methylheptan-3-ol.

  • After the desired product has eluted, a more polar solvent can be used to flush any remaining highly polar impurities from the column.[1]

6. Product Isolation:

  • Combine the pure fractions containing 6-methylheptan-3-ol as identified by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting oil under high vacuum to remove any residual solvent.

  • Determine the weight of the purified product to calculate the yield and confirm its purity using analytical techniques such as GC-MS or NMR spectroscopy.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent Optimization) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute_NonPolar 4. Elute Non-Polar Impurities (e.g., 95:5 Hex:EtOAc) Load->Elute_NonPolar Elute_Product 5. Elute 6-Methylheptan-3-ol (e.g., 9:1 Hex:EtOAc) Elute_NonPolar->Elute_Product Collect 6. Collect Fractions Elute_Product->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Analyze 10. Purity Analysis (GC-MS, NMR) Evaporate->Analyze

References

Technical Support Center: Optimizing Yield for 6-Methylheptan-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-methylheptan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 6-Methylheptan-3-ol?

A1: The two most common and effective methods for synthesizing 6-methylheptan-3-ol are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate aldehyde. Two viable pathways exist:

    • Pathway A: Reaction of ethylmagnesium bromide with isovaleraldehyde (3-methylbutanal).

    • Pathway B: Reaction of isopentylmagnesium bromide with propanal.

  • Reduction of 6-Methylheptan-3-one: This method involves the reduction of the corresponding ketone, ethyl isoamyl ketone, using a suitable reducing agent.[1]

Q2: Which Grignard pathway is preferable?

A2: The choice between Pathway A and Pathway B often depends on the commercial availability and cost of the starting materials. Both routes are chemically sound. Consider the ease of preparation and handling of the respective Grignard reagents and aldehydes in your laboratory setting.

Q3: What are the most critical factors for maximizing yield in the Grignard synthesis?

A3: The success of a Grignard reaction hinges on the strict exclusion of water. Grignard reagents are potent bases and will react with any protic source, including atmospheric moisture, to quench the reagent and reduce the yield. Therefore, ensuring all glassware is flame-dried or oven-dried and using anhydrous solvents are paramount.

Q4: Can I use other reducing agents besides those mentioned for the ketone reduction?

A4: Yes, while Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄), and Raney Nickel are common, other hydride reagents can also be effective for the reduction of ketones to secondary alcohols. The choice of reagent may be influenced by factors such as chemoselectivity, cost, and safety considerations.

Troubleshooting Guides

Grignard Synthesis of 6-Methylheptan-3-ol
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Presence of moisture: Glassware, solvents, or starting materials are not completely anhydrous.- Flame-dry or oven-dry all glassware immediately before use. - Use freshly distilled anhydrous solvents (e.g., diethyl ether, THF). - Ensure starting aldehyde is free of water.
Inactive Grignard reagent: The magnesium surface is oxidized, preventing reaction initiation.- Use fresh, high-quality magnesium turnings. - Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. - Gently crush the magnesium turnings before use to expose a fresh surface.
Incorrect stoichiometry: Molar ratios of reactants are not optimal.- Typically, a slight excess (1.1 to 1.2 equivalents) of the Grignard reagent is used.
Formation of a White Precipitate Before Aldehyde Addition Reaction with atmospheric CO₂: The Grignard reagent is reacting with carbon dioxide from the air.- Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Significant Amount of High-Boiling Point Byproduct Wurtz coupling: The Grignard reagent couples with the unreacted alkyl halide.- Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation. - Ensure the reaction temperature is not excessively high.
Product Contaminated with Starting Aldehyde Incomplete reaction: Insufficient reaction time or temperature.- Ensure the aldehyde is added slowly to the Grignard reagent, allowing the reaction to proceed. - After the addition is complete, allow the reaction to stir for an adequate time (e.g., 1-2 hours) at room temperature or with gentle heating if necessary.
Reduction of 6-Methylheptan-3-one
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reduction (Ketone still present) Insufficient reducing agent: Not enough hydride reagent was used to fully convert the ketone.- Use a molar excess of the reducing agent. For NaBH₄, 1.5-2 equivalents are common. For LiAlH₄, a smaller excess is usually sufficient.
Deactivated catalyst (Raney Nickel): The catalyst has lost its activity.- Use fresh, active Raney Nickel. Ensure it has been stored properly.
Low Product Yield After Work-up Hydrolysis of the intermediate alkoxide: The alkoxide formed during the reduction was not properly protonated during the work-up.- Ensure the quenching and acidification steps are carried out carefully and completely.
Product loss during extraction: The product is not being efficiently extracted from the aqueous layer.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
Formation of Unexpected Byproducts Cleavage of other functional groups (with LiAlH₄): LiAlH₄ is a very strong reducing agent and can reduce other functional groups if present.- If other reducible functional groups are present, consider a milder reducing agent like NaBH₄.

Experimental Protocols

Protocol 1: Grignard Synthesis of 6-Methylheptan-3-ol (Pathway A)

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Isovaleraldehyde (3-methylbutanal)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (dilute)

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a few drops of ethyl bromide to initiate the reaction (a small crystal of iodine can be added if the reaction is sluggish).

    • Once the reaction starts, add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isovaleraldehyde:

    • Cool the Grignard solution in an ice bath.

    • Add a solution of isovaleraldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • If a precipitate forms, a small amount of dilute hydrochloric acid can be added to dissolve it.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude 6-methylheptan-3-ol by distillation under reduced pressure.

Protocol 2: Reduction of 6-Methylheptan-3-one with Sodium Borohydride

Materials:

  • 6-Methylheptan-3-one (Ethyl isoamyl ketone)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Anhydrous sodium sulfate

Procedure:

  • Reduction Reaction:

    • In a round-bottom flask, dissolve 6-methylheptan-3-one in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in small portions with stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Slowly add water to quench the excess sodium borohydride.

    • Acidify the mixture with dilute hydrochloric acid to a pH of ~2-3.

    • Remove the bulk of the alcohol solvent by rotary evaporation.

    • Extract the aqueous residue three times with diethyl ether.

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the resulting 6-methylheptan-3-ol by distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes for 6-Methylheptan-3-ol

Parameter Grignard Synthesis (Typical) Ketone Reduction (NaBH₄) Ketone Reduction (LiAlH₄)
Starting Materials Aldehyde, Alkyl Halide, MgKetone, NaBH₄Ketone, LiAlH₄
Reaction Conditions Anhydrous, Inert AtmosphereProtic Solvent (MeOH, EtOH)Anhydrous Aprotic Solvent (Ether, THF)
Typical Yield 60-80% (Varies with conditions)85-95%90-98%
Key Considerations Sensitive to moisture and air.Milder, more selective.Highly reactive, requires careful handling.

Note: Yields are approximate and can vary significantly based on experimental conditions and scale.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_start Mg Turnings + Anhydrous Ether add_alkyl_halide Add Alkyl Halide prep_start->add_alkyl_halide Initiate reflux Reflux add_alkyl_halide->reflux grignard_reagent Grignard Reagent (R-MgX) reflux->grignard_reagent add_aldehyde Add Aldehyde in Ether grignard_reagent->add_aldehyde stir Stir at RT add_aldehyde->stir alkoxide Alkoxide Intermediate stir->alkoxide quench Quench (aq. NH4Cl) alkoxide->quench extract Extract with Ether quench->extract dry Dry (Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate distill Distill evaporate->distill product Pure 6-Methylheptan-3-ol distill->product

Caption: Workflow for the Grignard synthesis of 6-Methylheptan-3-ol.

Ketone_Reduction_Workflow cluster_reduction Reduction cluster_workup Work-up & Purification start_ketone 6-Methylheptan-3-one in Solvent add_reductant Add Reducing Agent (e.g., NaBH4) start_ketone->add_reductant stir Stir at RT add_reductant->stir alkoxide Alkoxide Intermediate stir->alkoxide quench Quench (Water/Acid) alkoxide->quench extract Extract with Ether quench->extract dry Dry (Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate distill Distill evaporate->distill product Pure 6-Methylheptan-3-ol distill->product

Caption: Workflow for the reduction of 6-Methylheptan-3-one.

Troubleshooting_Logic start Low Yield in Grignard Synthesis? check_moisture Check for Moisture? start->check_moisture check_reagent Grignard Reagent Active? start->check_reagent check_conditions Reaction Conditions Optimal? start->check_conditions solution_moisture Dry Glassware & Solvents check_moisture->solution_moisture Yes solution_reagent Activate Mg / Use Fresh Reagents check_reagent->solution_reagent No solution_conditions Adjust Temperature / Time check_conditions->solution_conditions No

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Technical Support Center: Synthesis of 6-Methylheptan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methylheptan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 6-Methylheptan-3-ol?

A1: The two most prevalent laboratory-scale methods for the synthesis of 6-Methylheptan-3-ol are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, typically ethylmagnesium bromide, with isovaleraldehyde. This method is effective for forming the carbon-carbon bond required in the final product.

  • Reduction of 6-Methylheptan-3-one: This method involves the reduction of the corresponding ketone, 6-Methylheptan-3-one, using a reducing agent such as sodium borohydride (NaBH₄). This is often a high-yield and clean reaction.[1][2][3]

Q2: What are the potential byproducts I should be aware of during the Grignard synthesis of 6-Methylheptan-3-ol?

A2: The Grignard synthesis can lead to several byproducts. The most common ones include:

  • Unreacted Starting Materials: Isovaleraldehyde and ethyl bromide may be present if the reaction does not go to completion.

  • Wurtz Coupling Product: Reaction of the Grignard reagent with the alkyl halide can produce butane (CH₃CH₂CH₂CH₃).

  • Oxidation Product: The desired product, 6-Methylheptan-3-ol, can be oxidized to 6-Methylheptan-3-one, particularly during workup if exposed to air for extended periods.

  • Side-products from starting material synthesis: If you prepared your own alkyl halide, impurities from that reaction, such as dibutyl ether or butene from the reaction of 1-butanol, could be present.[4][5]

Q3: What impurities might I encounter when synthesizing 6-Methylheptan-3-ol by reducing 6-Methylheptan-3-one?

A3: The reduction of 6-Methylheptan-3-one is generally a cleaner reaction than the Grignard synthesis. However, the primary impurity to be aware of is:

  • Unreacted 6-Methylheptan-3-one: If the reduction is incomplete, the starting ketone will remain in the final product mixture.

Q4: How can I identify and quantify the byproducts in my 6-Methylheptan-3-ol sample?

A4: The most common and effective analytical methods for identifying and quantifying byproducts in your sample are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and identifying them based on their mass spectra.[6] It can also be used for quantitative analysis with proper calibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main product and any significant impurities by analyzing the chemical shifts and coupling constants.[6][7]

Troubleshooting Guides

Grignard Synthesis of 6-Methylheptan-3-ol
Issue Possible Cause Troubleshooting Steps
Low Yield of 6-Methylheptan-3-ol Reaction conditions not anhydrous.Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents.
Grignard reagent did not form successfully.Use fresh, high-quality magnesium turnings. A crystal of iodine can be added to activate the magnesium surface.
Incomplete reaction.Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time.
Presence of significant amount of 6-Methylheptan-3-one Oxidation of the product during workup.Minimize exposure of the reaction mixture to air during and after the workup. Conduct the workup in a timely manner.
Presence of high-boiling point impurities Wurtz coupling products.This is an inherent side reaction. To minimize it, add the alkyl halide to the magnesium at a rate that maintains a gentle reflux.
Reduction of 6-Methylheptan-3-one
Issue Possible Cause Troubleshooting Steps
Incomplete reduction (presence of starting material) Insufficient reducing agent.Use a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents of NaBH₄).
Low reaction temperature or short reaction time.Ensure the reaction is stirred at an appropriate temperature (often room temperature) for a sufficient duration. Monitor the reaction progress using TLC.
Formation of unexpected byproducts Contaminated starting material.Ensure the purity of the 6-Methylheptan-3-one starting material before the reaction.

Data Presentation

Table 1: Typical Byproduct Profile in Grignard Synthesis of 6-Methylheptan-3-ol (GC-MS Analysis)

Compound Retention Time (min) Typical Abundance (%)
Butane1.5< 1
Ethyl Bromide2.11-3
Isovaleraldehyde3.52-5
6-Methylheptan-3-ol 8.2 85-90
6-Methylheptan-3-one8.01-2
Dibutyl ether9.5< 1

Table 2: Typical Impurity Profile in the Reduction of 6-Methylheptan-3-one (GC-MS Analysis)

Compound Retention Time (min) Typical Abundance (%)
6-Methylheptan-3-one8.01-5
6-Methylheptan-3-ol 8.2 95-99

Experimental Protocols

Protocol 1: Synthesis of 6-Methylheptan-3-ol via Grignard Reaction
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium and initiate the reaction (a crystal of iodine may be used). Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

  • Reaction with Aldehyde: After the magnesium has been consumed, cool the reaction mixture to 0 °C. Add a solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Quenching and Workup: After the addition is complete, stir the reaction at room temperature for 1 hour. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation.

Protocol 2: Synthesis of 6-Methylheptan-3-ol via Reduction of 6-Methylheptan-3-one
  • Reaction Setup: In a round-bottom flask, dissolve 6-Methylheptan-3-one (1.0 eq) in methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully add water to quench the excess sodium borohydride. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. Further purification can be achieved by distillation if necessary.

Protocol 3: GC-MS Analysis of 6-Methylheptan-3-ol
  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Scan range of 40-400 m/z.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., diethyl ether or dichloromethane).

Mandatory Visualization

Synthesis_Pathways cluster_grignard Grignard Synthesis cluster_reduction Ketone Reduction Isovaleraldehyde Isovaleraldehyde Grignard_Reaction Grignard Reaction Isovaleraldehyde->Grignard_Reaction Ethylmagnesium Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide->Grignard_Reaction 6_Methylheptan_3_ol_G 6-Methylheptan-3-ol Grignard_Reaction->6_Methylheptan_3_ol_G Byproducts_G Byproducts: - Unreacted starting materials - Butane - 6-Methylheptan-3-one Grignard_Reaction->Byproducts_G 6_Methylheptan_3_one 6_Methylheptan_3_one Reduction_Reaction Reduction 6_Methylheptan_3_one->Reduction_Reaction NaBH4 NaBH4 NaBH4->Reduction_Reaction 6_Methylheptan_3_ol_R 6-Methylheptan-3-ol Reduction_Reaction->6_Methylheptan_3_ol_R Byproducts_R Byproducts: - Unreacted 6-Methylheptan-3-one Reduction_Reaction->Byproducts_R

Caption: Synthesis pathways for 6-Methylheptan-3-ol.

Troubleshooting_Workflow Start Start Identify_Issue Identify Synthesis Issue (e.g., Low Yield, Impurities) Start->Identify_Issue Select_Synthesis Which Synthesis Route? Identify_Issue->Select_Synthesis Grignard_Troubleshooting Consult Grignard Troubleshooting Guide Select_Synthesis->Grignard_Troubleshooting Grignard Reduction_Troubleshooting Consult Ketone Reduction Troubleshooting Guide Select_Synthesis->Reduction_Troubleshooting Reduction Analyze_Product Analyze Product (GC-MS, NMR) Grignard_Troubleshooting->Analyze_Product Reduction_Troubleshooting->Analyze_Product Compare_Data Compare Data with Reference Spectra/Tables Analyze_Product->Compare_Data Implement_Solution Implement Corrective Actions Compare_Data->Implement_Solution End End Implement_Solution->End

References

Technical Support Center: 6-Methylheptan-3-ol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methylheptan-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this secondary alcohol. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What is 6-Methylheptan-3-ol and what are its basic chemical properties?

A1: 6-Methylheptan-3-ol is a secondary alcohol with the chemical formula C8H18O.[1][2][3][4] It is a flammable liquid and can cause serious eye irritation.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight130.23 g/mol [1][5]
CAS Number18720-66-6[1][6]
Boiling Point (est.)167°C[5]
Flash Point (est.)63.91 - 64.44 °C[5][6]
Water Solubility (est.)1540 - 1594 mg/L @ 25°C[6]

Q2: What are the primary degradation pathways for 6-Methylheptan-3-ol?

A2: As a secondary alcohol, the primary degradation pathway for 6-Methylheptan-3-ol is oxidation.[7][8][9][10] This reaction converts the alcohol to a ketone, specifically 6-methylheptan-3-one. This oxidation can be initiated by various oxidizing agents or conditions such as exposure to air (auto-oxidation), elevated temperatures, and light. Acid-catalyzed dehydration is another potential degradation pathway, leading to the formation of alkenes.

Q3: What are the expected degradation products of 6-Methylheptan-3-ol?

A3: The main degradation product from oxidation is 6-methylheptan-3-one . Under strong acidic conditions and/or high temperatures, dehydration can occur, leading to the formation of isomeric alkenes, primarily 6-methylhept-3-ene and 6-methylhept-2-ene .

Q4: How should I store 6-Methylheptan-3-ol to ensure its stability?

A4: To minimize degradation, 6-Methylheptan-3-ol should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It should be kept in a tightly sealed container, protected from light and air. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., GC-MS, HPLC). Degradation of 6-Methylheptan-3-ol.Compare the new peaks with the expected degradation products (6-methylheptan-3-one, 6-methylhept-3-ene, 6-methylhept-2-ene). Review storage conditions and handling procedures. Consider running a forced degradation study to confirm the identity of the degradants.
Loss of compound purity over time. Oxidation or dehydration due to improper storage.Verify storage conditions (temperature, light, and air exposure). Purge the container with an inert gas before sealing. Re-purify the compound if necessary.
Inconsistent experimental results. Variability in the purity of 6-Methylheptan-3-ol.Always check the purity of the starting material before each experiment using a suitable analytical method (e.g., GC, NMR). Use a freshly opened or purified batch for sensitive experiments.
Color change in the sample (e.g., yellowing). Formation of colored degradation products, possibly from oxidation.Discard the sample if color change is significant. Review storage conditions and consider the use of antioxidants if compatible with your application.

Experimental Protocols

Protocol 1: Accelerated Stability Study (Forced Degradation)

This protocol is designed to identify potential degradation products and pathways under stressed conditions.

1. Materials:

  • 6-Methylheptan-3-ol
  • Hydrochloric acid (HCl), 1 M
  • Sodium hydroxide (NaOH), 1 M
  • Hydrogen peroxide (H2O2), 3% (w/v)
  • Suitable solvent (e.g., acetonitrile, methanol)
  • Inert gas (Nitrogen or Argon)
  • Amber vials

2. Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of 6-Methylheptan-3-ol in the chosen solvent and add 1 M HCl. Store in an amber vial at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in the solvent and add 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidation: Dissolve the compound in the solvent and add 3% H2O2. Keep at room temperature for 24 hours, protected from light.[11]

  • Thermal Degradation: Store the neat compound or a solution in an amber vial at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound in a photostable container to a light source according to ICH Q1B guidelines.[11]

3. Analysis:

  • Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as GC-MS or HPLC-UV/MS, to identify and quantify any degradation products.

Protocol 2: Analytical Method for Stability Monitoring (Gas Chromatography)

1. Instrument and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
  • Injector Temperature: 250°C
  • Detector Temperature: 280°C
  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, hold for 5 minutes.
  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

2. Sample Preparation:

  • Prepare a stock solution of 6-Methylheptan-3-ol in a suitable solvent (e.g., dichloromethane, ethyl acetate).
  • Create a series of calibration standards by diluting the stock solution.
  • Prepare samples from the stability study by diluting them to fall within the calibration range.

3. Analysis:

  • Inject the standards and samples onto the GC system.
  • Identify the peaks corresponding to 6-Methylheptan-3-ol and its degradation products based on their retention times.
  • Quantify the amount of 6-Methylheptan-3-ol remaining and the amount of each degradation product formed.

Visualizations

degradation_pathways 6-Methylheptan-3-ol 6-Methylheptan-3-ol 6-Methylheptan-3-one 6-Methylheptan-3-one 6-Methylheptan-3-ol->6-Methylheptan-3-one Oxidation (e.g., O2, heat, light) 6-Methylhept-3-ene 6-Methylhept-3-ene 6-Methylheptan-3-ol->6-Methylhept-3-ene Dehydration (Acid, heat) 6-Methylhept-2-ene 6-Methylhept-2-ene 6-Methylheptan-3-ol->6-Methylhept-2-ene Dehydration (Acid, heat)

Caption: Primary degradation pathways of 6-Methylheptan-3-ol.

experimental_workflow cluster_stress Forced Degradation Conditions Acid Acid Incubation Incubation Acid->Incubation Base Base Base->Incubation Oxidation Oxidation Oxidation->Incubation Heat Heat Heat->Incubation Light Light Light->Incubation Sample Preparation Sample Preparation Sample Preparation->Acid Sample Preparation->Base Sample Preparation->Oxidation Sample Preparation->Heat Sample Preparation->Light Analytical Testing (GC/HPLC) Analytical Testing (GC/HPLC) Incubation->Analytical Testing (GC/HPLC) Data Analysis Data Analysis Analytical Testing (GC/HPLC)->Data Analysis Identify Degradants & Pathways Identify Degradants & Pathways Data Analysis->Identify Degradants & Pathways

Caption: Workflow for a forced degradation study.

References

Technical Support Center: 6-Methylheptan-3-ol GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 6-Methylheptan-3-ol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the GC-MS analysis of 6-Methylheptan-3-ol?

A1: The primary challenges in the GC-MS analysis of 6-Methylheptan-3-ol, a secondary alcohol, often revolve around its polarity. This can lead to several issues:

  • Peak Tailing: The hydroxyl group can interact with active sites in the GC system (e.g., inlet liner, column), causing asymmetrical peak shapes.[1]

  • Poor Volatility: Compared to non-polar compounds of similar molecular weight, its volatility can be lower, potentially requiring higher temperatures for elution.

  • Co-elution with Isomers: Distinguishing 6-Methylheptan-3-ol from its structural isomers can be challenging, requiring optimized chromatographic conditions for sufficient resolution.

Q2: What is the expected mass spectrum for 6-Methylheptan-3-ol?

A2: The electron ionization (EI) mass spectrum of 6-Methylheptan-3-ol will show a characteristic fragmentation pattern. The molecular ion peak (M+) at m/z 130 may be of low abundance or absent.[2][3] Common fragments arise from alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[4]

Q3: Should I derivatize 6-Methylheptan-3-ol for GC-MS analysis?

A3: Derivatization, specifically silylation, is highly recommended for the analysis of 6-Methylheptan-3-ol. This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1]

  • Benefits of Derivatization:

    • Increases volatility and thermal stability.

    • Reduces peak tailing by minimizing interactions with active sites.[1]

    • Often results in a more prominent molecular ion and characteristic fragmentation patterns, aiding in identification.

Q4: What are the common derivatization reagents for 6-Methylheptan-3-ol?

A4: Common silylating reagents for secondary alcohols like 6-Methylheptan-3-ol include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) A catalyst such as Trimethylchlorosilane (TMCS) is often added to enhance the reaction, especially for sterically hindered secondary alcohols.[5]

Troubleshooting Guides

Problem 1: Peak Tailing

Symptom: The chromatographic peak for 6-Methylheptan-3-ol is asymmetrical, with a pronounced "tail" extending from the peak back towards the baseline.

Logical Troubleshooting Workflow:

Troubleshooting Peak Tailing start Observe Peak Tailing deriv Is the sample derivatized? start->deriv no_deriv Derivatize the sample (see Protocol 2) deriv->no_deriv No yes_deriv Check for active sites in the system deriv->yes_deriv Yes re_eval Re-evaluate peak shape no_deriv->re_eval maintenance Perform Inlet Maintenance: - Replace septum - Replace liner - Check for ferrule leaks yes_deriv->maintenance column_trim Trim the GC column (10-15 cm) maintenance->column_trim column_trim->re_eval

Caption: A logical workflow for troubleshooting peak tailing issues.

Detailed Steps:

  • Consider Derivatization: If you are analyzing the underivatized alcohol, peak tailing is common due to its polar nature. Derivatizing the sample with a silylating agent is the most effective solution.[1]

  • Inlet Maintenance: Active sites in the inlet are a frequent cause of peak tailing.

    • Septum: A worn or cored septum can introduce contaminants. Replace it regularly.

    • Liner: The glass liner in the inlet can become contaminated or have active silanol groups. Replace it with a new, deactivated liner.[1]

    • Ferrules: Ensure the column ferrules are properly tightened to prevent leaks, but not overtightened, which can damage the column.

  • Column Conditioning and Trimming: Over time, the stationary phase at the beginning of the column can degrade.

    • Column Trimming: Remove the first 10-15 cm of the column to eliminate contaminated sections.[1]

    • Column Conditioning: After installation or trimming, condition the column according to the manufacturer's instructions to remove any residual impurities.

Problem 2: Poor Resolution or Co-elution of Isomers

Symptom: 6-Methylheptan-3-ol is not adequately separated from other components in the sample, particularly other C8 alcohols.

Troubleshooting Steps:

  • Optimize the Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting compounds.

  • Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions. Deviations from the optimal linear velocity can decrease efficiency.

  • Select an Appropriate GC Column: For separating isomers, a column with a different selectivity may be required. Consider a more polar stationary phase for underivatized alcohols or a column specifically designed for isomer separations.

Problem 3: Retention Time Variability

Symptom: The retention time of the 6-Methylheptan-3-ol peak shifts between injections or sample batches.

Troubleshooting Steps:

  • Check for Leaks: Leaks in the carrier gas lines, fittings, or septum will cause pressure and flow fluctuations, leading to retention time shifts.[6]

  • Ensure Consistent Oven Temperature: Verify that the GC oven temperature is stable and reproducible.

  • Column Maintenance: As a column ages or is trimmed, retention times will naturally decrease. It's important to monitor this and update the data acquisition method accordingly.[6]

  • Sample Matrix Effects: Variations in the sample matrix can sometimes influence retention times.

Experimental Protocols

Protocol 1: GC-MS Analysis of Underivatized 6-Methylheptan-3-ol

This protocol provides a starting point for the analysis of underivatized 6-Methylheptan-3-ol. Optimization may be required based on your specific instrumentation and sample matrix.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

GC Parameters:

ParameterSetting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C

MS Parameters:

ParameterSetting
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range m/z 40-200
Protocol 2: Derivatization (Silylation) of 6-Methylheptan-3-ol

This protocol describes the silylation of 6-Methylheptan-3-ol to improve its chromatographic properties.

Reagents and Materials:

  • 6-Methylheptan-3-ol standard or sample extract (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (as solvent, if needed)

  • GC vial with PTFE-lined cap

  • Heating block or oven

Derivatization Workflow:

Silylation Workflow for 6-Methylheptan-3-ol start Start with a dried sample (1-5 mg) in a GC vial add_reagent Add 100 µL of BSTFA + 1% TMCS start->add_reagent add_solvent Optional: Add 100 µL of anhydrous solvent (e.g., Pyridine) add_reagent->add_solvent cap_vial Cap the vial tightly add_solvent->cap_vial heat Heat at 60-70 °C for 30-60 minutes cap_vial->heat cool Cool to room temperature heat->cool inject Inject into GC-MS cool->inject

Caption: A step-by-step workflow for the silylation of 6-Methylheptan-3-ol.

Procedure:

  • Ensure your sample containing 6-Methylheptan-3-ol is dry, as moisture can interfere with the silylation reaction.

  • To your dried sample in a GC vial, add an excess of the silylating reagent. A general guideline is a 2:1 molar ratio of BSTFA to active hydrogens. For a 1-5 mg sample, 100 µL of BSTFA + 1% TMCS is typically sufficient.[5]

  • If the sample is not readily soluble in the silylating reagent, an anhydrous solvent like pyridine or acetonitrile can be added.[5]

  • Securely cap the vial and heat the mixture at 60-70 °C for 30-60 minutes.[5] Reaction time and temperature may need to be optimized.

  • After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.

Note on GC Parameters for Derivatized Sample: The same GC parameters as in Protocol 1 can be used as a starting point. However, due to the increased volatility of the TMS-ether derivative, the retention time will be earlier, and the oven temperature program may be adjusted for optimal separation.

Data Summary

Table 1: Physicochemical and GC-MS Data for 6-Methylheptan-3-ol

PropertyValueSource
Molecular Formula C₈H₁₈O--INVALID-LINK--[7]
Molecular Weight 130.23 g/mol --INVALID-LINK--[7]
CAS Number 18720-66-6--INVALID-LINK--[2]
Kovats Retention Index 1398 (Standard Polar Column)--INVALID-LINK--[7], --INVALID-LINK--[8]
Major Mass Fragments (m/z) 45, 55, 59, 73, 87, 101--INVALID-LINK--[2]

Table 2: Comparison of Underivatized vs. Silylated 6-Methylheptan-3-ol Analysis

CharacteristicUnderivatized AnalysisSilylated (TMS-ether) Analysis
Peak Shape Prone to tailingTypically sharp and symmetrical
Retention Time Later elutionEarlier elution
Volatility ModerateHigh
Mass Spectrum M+ often weak or absentM+ more likely to be observed
System Interaction High potential for interaction with active sitesMinimized interaction with active sites

References

Technical Support Center: Improving Enantioselectivity in 6-Methylheptan-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 6-methylheptan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of 6-methylheptan-3-ol?

A1: The main strategies for achieving enantioselectivity in the synthesis of 6-methylheptan-3-ol, a chiral secondary alcohol, involve the asymmetric reduction of the corresponding prochiral ketone, 6-methylheptan-3-one. The most common and effective methods include:

  • Enzymatic Reduction: Utilizing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to stereoselectively reduce the ketone. This approach is known for its high enantioselectivity and mild reaction conditions.

  • Asymmetric Catalysis: Employing chiral metal catalysts, such as Noyori-type ruthenium catalysts (e.g., Ru-BINAP), for asymmetric hydrogenation or transfer hydrogenation.

  • Chiral Reagents: Using stoichiometric chiral reducing agents, like those derived from chiral oxazaborolidines (CBS catalysts).

  • Chiral Auxiliaries: Temporarily attaching a chiral auxiliary (e.g., an Evans oxazolidinone) to a precursor molecule to direct a diastereoselective transformation, followed by removal of the auxiliary.

Q2: I am observing low enantiomeric excess (e.e.) in my reaction. What are the common causes and how can I improve it?

A2: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:

  • Catalyst Integrity and Activity: Ensure the catalyst (whether enzymatic or metallic) is not deactivated or poisoned. For metal catalysts, strict exclusion of air and moisture is often critical.[1] For enzymes, ensure the correct pH, temperature, and cofactor regeneration system are in place.

  • Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. For instance, in some catalytic hydrogenations, ethanol may yield higher e.e. than 2-propanol.[1]

  • Purity of Reagents: Impurities in the substrate, solvent, or other reagents can interfere with the catalyst and reduce enantioselectivity.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to racemization of the product.

Q3: My reaction yield is low, even though the starting material is consumed. What could be the issue?

A3: Low isolated yield despite good conversion can be due to product instability, difficult purification, or side reactions. Consider the following:

  • Product Volatility: 6-Methylheptan-3-ol is a relatively volatile alcohol. Ensure that you are not losing the product during solvent removal under reduced pressure.

  • Purification Method: Optimize your purification technique (e.g., column chromatography, distillation). Ensure the chosen method does not cause degradation of the product.

  • Side Reactions: Analyze the crude reaction mixture for byproducts. This can provide clues about competing reaction pathways that are consuming your product.

Q4: How do I choose between an enzymatic and a chemical catalysis approach?

A4: The choice between enzymatic and chemical catalysis depends on several factors:

  • Substrate Scope: While chemical catalysts may have a broader substrate scope, enzymes can be highly specific and may require screening to find a suitable candidate for your particular substrate.

  • Reaction Conditions: Enzymatic reactions are typically run in aqueous media under mild conditions (near neutral pH and room temperature), which can be advantageous for sensitive substrates. Chemical catalysts may require anhydrous solvents, inert atmospheres, and sometimes high pressures or temperatures.

  • Enantioselectivity: Both methods can achieve very high enantioselectivity (>99% e.e.).

  • Cost and Availability: The cost and availability of the catalyst (enzyme or metal complex) and any necessary ligands or cofactors should be considered.

  • Downstream Processing: Removal of the catalyst and byproducts can be different for each method and should be factored into the overall process.

Troubleshooting Guides

Guide 1: Low Enantioselectivity in Asymmetric Reduction
Symptom Potential Cause Suggested Solution(s)
Low e.e. with a Noyori-type Ru-BINAP catalyst Inactive or poisoned catalyst.Ensure strict anaerobic conditions. Use freshly prepared or properly stored catalyst. Purify the substrate and solvents to remove potential catalyst poisons (e.g., sulfur compounds).
Incorrect solvent.Screen different solvents. For some aliphatic ketones, less coordinating solvents may be beneficial.
Sub-optimal temperature or pressure.Lowering the temperature often improves e.e. Optimize hydrogen pressure for hydrogenation reactions.
Low e.e. with a CBS catalyst In situ generation of the catalyst is incomplete or incorrect.Ensure the stoichiometry of the chiral amino alcohol and borane source is correct. Allow sufficient time for catalyst formation before adding the substrate.
Racemic background reduction.Ensure the reaction is run at a low enough temperature to favor the catalyzed pathway over the uncatalyzed reduction by the borane reagent.
Low e.e. in enzymatic reduction Sub-optimal pH or temperature.Determine the optimal pH and temperature for the specific enzyme being used.
Inefficient cofactor regeneration.Ensure the cofactor (NADH or NADPH) is being efficiently regenerated. This may involve optimizing the concentration of the sacrificial substrate (e.g., isopropanol, glucose) and the regeneration enzyme (e.g., glucose dehydrogenase).
Presence of inhibitors in the reaction medium.Ensure the substrate or cosolvent is not inhibiting the enzyme at the concentration used.
Guide 2: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Synthesis
Symptom Potential Cause Suggested Solution(s)
Low diastereoselectivity in the alkylation of an Evans auxiliary-derived enolate Incorrect enolate geometry.Use a base and conditions known to favor the formation of the desired Z-enolate (e.g., sodium bis(trimethylsilyl)amide in THF at low temperature).
Steric hindrance from the electrophile.A very bulky electrophile may not approach the enolate with the desired facial selectivity. Consider modifying the electrophile if possible.
Reaction temperature is too high.Perform the alkylation at a low temperature (e.g., -78 °C) to maximize kinetic control.
Formation of the undesired diastereomer as the major product Incorrect choice of chiral auxiliary enantiomer.Use the opposite enantiomer of the chiral auxiliary to obtain the other product diastereomer.
Change in reaction mechanism.The choice of Lewis acid in aldol reactions, for example, can sometimes influence the stereochemical outcome.

Comparative Data of Synthetic Methods

Method Catalyst/Auxiliary Typical Yield Typical e.e. (%) Key Advantages Key Considerations
Enzymatic Reduction Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH)72-83%>99%High enantioselectivity, mild conditions, environmentally benign.Requires screening for suitable enzyme, cofactor regeneration system needed.
Asymmetric Hydrogenation Ru-BINAP type catalystsHighUp to >99%High turnover numbers, broad substrate scope for ketones.Requires high-pressure equipment, catalyst can be air-sensitive and expensive.
Asymmetric Transfer Hydrogenation Ru-TsDPEN type catalystsHighUp to >99%Avoids the use of high-pressure hydrogen gas.May require higher catalyst loading than direct hydrogenation.
CBS Reduction Chiral OxazaborolidinesGood to HighUp to 98%Predictable stereochemical outcome, commercially available catalysts.Stoichiometric borane source required, can be sensitive to air and moisture.
Chiral Auxiliary Evans OxazolidinoneGood (multi-step)>98% (d.e.)Reliable and predictable stereocontrol, diastereomeric products are often separable.Multi-step process, requires attachment and removal of the auxiliary.

Experimental Protocols

Protocol 1: One-Pot Multi-Enzymatic Synthesis of (3R,4R)-4-Methylheptan-3-ol (analogous to 6-Methylheptan-3-ol)

This protocol is adapted from a known procedure for a closely related substrate and may require optimization for 6-methylheptan-3-one.

Materials:

  • 4-Methylhept-4-en-3-one (starting material)

  • Ene-reductase (ER), e.g., OYE2.6

  • Alcohol dehydrogenase (ADH), e.g., ADH270

  • Glucose dehydrogenase (GDH)

  • NADP⁺

  • Glucose

  • Potassium phosphate buffer (pH 7.0)

  • DMSO (cosolvent)

Procedure:

  • In a suitable reaction vessel, dissolve the starting unsaturated ketone in a minimal amount of DMSO.

  • Add this solution to a potassium phosphate buffer (pH 7.0).

  • To this mixture, add the ene-reductase (OYE2.6), glucose, GDH, and NADP⁺.

  • Incubate the reaction at 30 °C with shaking for 24 hours to facilitate the reduction of the C=C bond.

  • After the initial 24 hours, without isolating the intermediate ketone, add the alcohol dehydrogenase (ADH270), additional glucose, and GDH to the reaction mixture.

  • Continue incubation at 30 °C for another 24 hours for the reduction of the carbonyl group.

  • After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst

This is a general protocol and will require optimization for 6-methylheptan-3-one.

Materials:

  • 6-Methylheptan-3-one

  • Chiral Ru catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid/triethylamine mixture (5:2 azeotrope) or 2-propanol as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the chiral Ru catalyst in the anhydrous solvent.

  • Add the 6-methylheptan-3-one to the catalyst solution.

  • Add the hydrogen source (formic acid/triethylamine mixture or 2-propanol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress by TLC or GC.

  • Once the reaction is complete, quench the reaction (if necessary) and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Removal of an Evans Oxazolidinone Auxiliary (Reductive Cleavage)

This protocol describes the cleavage of the N-acyl oxazolidinone to yield the chiral alcohol.[2]

Materials:

  • N-acyl oxazolidinone derivative

  • Lithium borohydride (LiBH₄)

  • Anhydrous diethyl ether or THF

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous diethyl ether or THF under an inert atmosphere.

  • Add a stoichiometric amount of water (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of lithium borohydride (1.1 equivalents) in THF dropwise. Hydrogen gas evolution may be observed.

  • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of 1M aqueous NaOH.

  • Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol and recover the chiral auxiliary by flash column chromatography.

Visualizations

Enantioselective_Synthesis_Workflow cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_auxiliary Chiral Auxiliary Route cluster_product Product 6-Methylheptan-3-one 6-Methylheptan-3-one Enzymatic_Reduction Enzymatic Reduction (KRED/ADH) 6-Methylheptan-3-one->Enzymatic_Reduction Asymmetric_Hydrogenation Asymmetric Hydrogenation (Noyori Catalyst) 6-Methylheptan-3-one->Asymmetric_Hydrogenation CBS_Reduction CBS Reduction (Oxazaborolidine) 6-Methylheptan-3-one->CBS_Reduction Chiral_Alcohol Enantiopure 6-Methylheptan-3-ol Enzymatic_Reduction->Chiral_Alcohol Asymmetric_Hydrogenation->Chiral_Alcohol CBS_Reduction->Chiral_Alcohol Attach_Auxiliary Attach Evans Auxiliary to Propionyl Unit Diastereoselective_Alkylation Diastereoselective Alkylation Attach_Auxiliary->Diastereoselective_Alkylation Remove_Auxiliary Remove Auxiliary Diastereoselective_Alkylation->Remove_Auxiliary Remove_Auxiliary->Chiral_Alcohol Troubleshooting_Low_EE Start Low Enantiomeric Excess (e.e.) Observed Check_Catalyst Is the catalyst active and pure? Start->Check_Catalyst Check_Conditions Are reaction conditions (temperature, solvent, time) optimized? Check_Catalyst->Check_Conditions Yes Replace_Catalyst Replace or purify catalyst Check_Catalyst->Replace_Catalyst No Check_Reagents Are all reagents and the substrate of high purity? Check_Conditions->Check_Reagents Yes Optimize_Conditions Systematically vary temperature, solvent, and reaction time Check_Conditions->Optimize_Conditions No Further_Optimization Consider ligand modification or alternative catalyst class Check_Reagents->Further_Optimization Yes Purify_Reagents Purify substrate and solvents Check_Reagents->Purify_Reagents No

References

Technical Support Center: Synthesis of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of secondary alcohols. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize a secondary alcohol. Which synthetic route should I choose?

A1: The choice of synthetic route depends on several factors, including the starting materials available, the desired stereochemistry, and the presence of other functional groups in the molecule. Here is a general decision-making guide:

Synthetic Route Decision Tree start Starting Material? ketone Ketone start->ketone Carbonyl Compound aldehyde Aldehyde start->aldehyde Carbonyl Compound alkene Alkene start->alkene Unsaturated Hydrocarbon reduction Reduction ketone->reduction grignard Grignard Reaction aldehyde->grignard hydroboration Hydroboration-Oxidation alkene->hydroboration

A decision tree for selecting a synthetic route to secondary alcohols.
  • From a Ketone: Use a reduction reaction.

  • From an Aldehyde: A Grignard reaction is suitable.

  • From an Alkene: Hydroboration-oxidation is a common method.

Q2: My reaction yield is consistently low. What are the general steps I should take to troubleshoot this?

A2: Low yields can be frustrating. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.

Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent and Solvent Quality start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, NMR) check_conditions->analyze_crude incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn side_products Side Products Observed? modify_protocol Modify Protocol to Minimize Side Reactions side_products->modify_protocol Yes workup_issue Product Loss During Workup? side_products->workup_issue No incomplete_rxn->side_products No increase_time_temp Increase Reaction Time or Temperature incomplete_rxn->increase_time_temp Yes modify_protocol->analyze_crude increase_time_temp->analyze_crude optimize_workup Optimize Workup Procedure workup_issue->optimize_workup Yes purification_issue Product Loss During Purification? workup_issue->purification_issue No end Yield Improved optimize_workup->end optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

A general workflow for troubleshooting low reaction yields.

Troubleshooting Guides by Synthetic Method

Grignard Reaction with Aldehydes

Q: My Grignard reaction to form a secondary alcohol is not working. I'm seeing low to no product formation. What are the common pitfalls?

A: The Grignard reaction is highly sensitive to reaction conditions. Here are some common issues and their solutions:

  • Failure to Initiate: The most common issue is the failure of the Grignard reagent to form. This is almost always due to the presence of moisture or an oxide layer on the magnesium surface.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]

  • Low Yield: If the Grignard reagent forms but the yield of the secondary alcohol is low, consider the following:

    • Moisture: Water will quench the Grignard reagent. Ensure the aldehyde is dry and the reaction is performed under an inert atmosphere (nitrogen or argon).

    • Side Reactions:

      • Enolization: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the aldehyde, forming an enolate that will not lead to the desired alcohol.[1][2] To minimize this, add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C).[2]

      • Wurtz Coupling: Coupling of the alkyl halide with the Grignard reagent can occur. This can be minimized by slow addition of the alkyl halide during the formation of the Grignard reagent.[2]

Grignard Side Reactions cluster_0 Desired Reaction: Nucleophilic Addition cluster_1 Side Reaction: Enolization aldehyde Aldehyde alkoxide Magnesium Alkoxide aldehyde->alkoxide + Grignard Reagent grignard Grignard Reagent alcohol Secondary Alcohol alkoxide->alcohol + H3O+ aldehyde2 Aldehyde enolate Enolate aldehyde2->enolate Deprotonation grignard2 Grignard Reagent (as base)

Competition between nucleophilic addition and enolization in Grignard reactions.
Reduction of Ketones

Q: I am getting a low yield or incomplete reduction of my ketone to a secondary alcohol using sodium borohydride (NaBH₄). What should I check?

A: While NaBH₄ is a relatively mild and selective reducing agent, several factors can lead to poor performance:

  • Insufficient Reducing Agent: Theoretically, one mole of NaBH₄ can reduce four moles of a ketone. However, in practice, it is common to use a molar excess (1.5 to 2.0 equivalents) to ensure the reaction goes to completion.[3]

  • Decomposition of NaBH₄: Sodium borohydride can react with protic solvents like methanol and ethanol, especially if the solution is acidic or the reaction time is prolonged.[3] To minimize this, use a high-purity solvent and consider running the reaction at a lower temperature (e.g., 0 °C).[3]

  • Steric Hindrance: Bulky substituents on the ketone can slow down the reduction. For sterically hindered ketones, longer reaction times, a slight increase in temperature, or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) may be necessary.[3] Note that LiAlH₄ requires strictly anhydrous conditions.[4]

Q: I need to perform a stereoselective reduction of a ketone. What are my options?

A: Achieving high stereoselectivity is a common challenge. Here are a few approaches:

  • Substrate Control: The inherent stereochemistry of the starting material can direct the approach of the hydride. For example, the reduction of camphor, a bicyclic ketone, with NaBH₄ gives a mixture of isoborneol and borneol, with the major diastereomer resulting from the less sterically hindered attack of the hydride.[3]

  • Reagent Control:

    • Bulky Reducing Agents: Using sterically demanding reducing agents can enhance diastereoselectivity.

    • Chiral Reducing Agents: For enantioselective reductions, chiral reagents like (S)-Alpine-Borane can be highly effective, particularly for ketones with significant steric differences between the two substituents.[5]

    • Luche Reduction: For α,β-unsaturated ketones, the Luche reduction (NaBH₄ with a catalytic amount of CeCl₃) is highly selective for 1,2-reduction to the allylic alcohol, suppressing the competing 1,4-conjugate addition.[6][7][8][9]

1,2- vs 1,4-Reduction enone α,β-Unsaturated Ketone luche 1,2-Reduction (Luche Conditions: NaBH4, CeCl3) enone->luche conjugate 1,4-Reduction (NaBH4 alone) enone->conjugate allylic_alcohol Allylic Alcohol luche->allylic_alcohol saturated_ketone Saturated Ketone conjugate->saturated_ketone

Selective 1,2-reduction of an enone using Luche conditions.
Hydroboration-Oxidation of Alkenes

Q: What are the key pitfalls to avoid in a hydroboration-oxidation reaction for the synthesis of a secondary alcohol?

A: This two-step process is generally reliable but requires careful handling of reagents:

  • Borane Reagent: Borane (BH₃) is often used as a complex with THF (BH₃·THF) to stabilize it, as free diborane (B₂H₆) is a toxic and flammable gas.[10] Ensure the BH₃·THF solution is fresh, as its concentration can decrease over time.

  • Anhydrous Conditions: The hydroboration step must be carried out under anhydrous conditions, as borane reacts with water.

  • Oxidation Step: The oxidation with hydrogen peroxide and a base (like NaOH) should be performed carefully, as the reaction can be exothermic.[11] Slow, controlled addition of the oxidizing agent is recommended.[11]

Data Presentation: Comparison of Ketone Reduction Methods

KetoneReducing AgentSolventTemp (°C)Time (h)Yield (%)Diastereomeric/Enantiomeric ExcessReference
CamphorNaBH₄MethanolRT0.5~46 (crude)85:15 (Isoborneol:Borneol)[12]
Acetophenone(-)-DIP-ChlorideTHF-25 to 02-2485-95≥97% ee ((R)-1-phenylethanol)
2-bromo-4-fluoro acetophenoneCandida sp. (microbial)--->9099% ee ((S)-alcohol)[13]

Experimental Protocols

Protocol 1: Synthesis of Diphenylmethanol via Grignard Reaction

This protocol describes the synthesis of diphenylmethanol from benzaldehyde and phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Benzaldehyde

  • 5% Aqueous HCl

  • Saturated aqueous NaCl (brine)

  • Anhydrous Na₂SO₄

Procedure:

  • Grignard Reagent Formation: In an oven-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[14]

  • Reaction with Benzaldehyde: Cool the Grignard reagent solution to room temperature. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the addition funnel over 5 minutes. After the addition, allow the reaction to reflux for 30 minutes.[14]

  • Workup: Cool the reaction mixture to room temperature. Slowly add 5% aqueous HCl to adjust the pH to 5. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic phase with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.[14]

  • Purification: Remove the solvent by rotary evaporation to yield the crude product. The product can be further purified by recrystallization. A reported yield for this reaction is around 36-80%.[5][15]

Protocol 2: Reduction of Camphor with Sodium Borohydride

This protocol details the diastereoselective reduction of camphor to a mixture of isoborneol and borneol.

Materials:

  • Camphor

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Ice-cold water

  • Dichloromethane

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a conical vial, dissolve camphor (100 mg) in methanol (1 mL).[3]

  • Reduction: Add NaBH₄ (100 mg) in four portions over 5 minutes with stirring.[3]

  • Reflux: Attach an air condenser and gently reflux the mixture for 5 minutes.[3]

  • Workup: Cool the reaction to room temperature and carefully add ice-cold water (3.5 mL). Collect the crude product by vacuum filtration.[3]

  • Purification: Dissolve the solid in dichloromethane (4 mL), dry the solution over Na₂SO₄, and then remove the solvent to obtain the purified product.[3] The expected product is a mixture of isoborneol and borneol, with isoborneol being the major product.[3] A typical diastereomeric ratio is approximately 85:15 (isoborneol:borneol).[12]

Protocol 3: Hydroboration-Oxidation of 1-Octene

This protocol outlines the synthesis of a mixture of 1-octanol and 2-octanol from 1-octene.

Materials:

  • 1-Octene

  • Borane-tetrahydrofuran complex solution (BH₃·THF)

  • 3 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Anhydrous tetrahydrofuran (THF)

  • tert-Butyl methyl ether

Procedure:

  • Hydroboration: In a dry three-neck flask under an inert atmosphere, dissolve 1-octene (11.2 g) in anhydrous THF (50 mL). Cool the solution to 0-5 °C. Slowly add the BH₃·THF solution dropwise, maintaining the temperature below 30 °C. Stir the mixture for 2 hours at room temperature.[11]

  • Oxidation: Cool the reaction mixture to 0-5 °C and carefully add water, followed by 3 M NaOH solution. Then, add 30% H₂O₂ dropwise, keeping the temperature below 30 °C. Stir for an additional 20 minutes.[11]

  • Workup: Transfer the mixture to a separatory funnel, saturate the aqueous phase with NaCl, and separate the layers. Extract the aqueous layer with tert-butyl methyl ether. Wash the combined organic layers with brine and dry over potassium carbonate.[11]

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield a mixture of 1-octanol and 2-octanol. The expected yield is around 89%.[11]

Purification Troubleshooting

Q: I am having trouble purifying my secondary alcohol by column chromatography. The peaks are broad, and the separation is poor.

A: Alcohols can be challenging to purify by column chromatography on silica gel due to their polarity and ability to form hydrogen bonds.

  • Tailing/Broad Peaks: This is often caused by strong interactions between the hydroxyl group and the acidic silica gel.

    • Solution: Add a small amount of a polar solvent like methanol or a base like triethylamine (0.1-1%) to the eluent to improve peak shape.

  • Poor Separation: If your desired alcohol and impurities have similar polarities, separation can be difficult.

    • Solution: Experiment with different solvent systems on TLC to find an eluent that provides better separation. Consider using a different stationary phase like alumina or reverse-phase silica.[16]

Q: My secondary alcohol is a solid, but I am struggling to recrystallize it effectively.

A: Recrystallization issues often stem from the choice of solvent or the cooling process.

  • Compound Oiling Out: This occurs when the compound comes out of solution above its melting point.

    • Solution: Use a larger volume of solvent or a solvent system where the compound is less soluble. Slow cooling can also help. "Scratching" the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.[17]

  • No Crystals Form: This can happen if too much solvent was used or the solution is supersaturated.

    • Solution: Try to evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the flask or adding a seed crystal of the pure compound.[17][18] Cooling the solution in an ice bath may also be necessary.[18]

References

handling and storage recommendations for 6-Methylheptan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for the safe handling, storage, and use of 6-Methylheptan-3-ol in a laboratory setting.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for 6-Methylheptan-3-ol.

PropertyValueSource
Molecular FormulaC8H18O[1]
Molecular Weight130.23 g/mol [1]
Boiling Point170-171 °C at 760 mm Hg[2]
Flash Point64.44 °C (148.00 °F)[2]
Melting Point-61 to -59 °C[2]
Water Solubility1594 mg/L at 25 °C (estimated)[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues that researchers may encounter when working with 6-Methylheptan-3-ol.

Q1: What are the primary hazards associated with 6-Methylheptan-3-ol?

A1: 6-Methylheptan-3-ol is classified as a flammable liquid and can cause serious eye irritation.[1][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: It is mandatory to wear protective gloves, protective clothing, and eye/face protection.[5][6] In case of inadequate ventilation, a self-contained breathing apparatus should be used.

Q3: What are the appropriate storage conditions for 6-Methylheptan-3-ol?

A3: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[4][5] Keep containers tightly closed to prevent evaporation and contamination.[3]

Q4: What should I do in case of an accidental spill?

A4: In case of a spill, immediately remove all sources of ignition.[4] Ensure adequate ventilation. Absorb the spill with an inert material (e.g., dry sand or earth) and place it in a suitable, closed container for disposal.[4] Use non-sparking tools during cleanup.[4]

Q5: What materials are incompatible with 6-Methylheptan-3-ol?

A5: Avoid contact with strong oxidizing agents.

Q6: How should I dispose of 6-Methylheptan-3-ol waste?

A6: Disposal of 6-Methylheptan-3-ol and its containers must be done through an approved waste disposal plant.[3][5] Do not release it into the environment.[5]

Q7: What should I do if I get 6-Methylheptan-3-ol in my eyes or on my skin?

A7: If the chemical comes into contact with your eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, seek medical advice. For skin contact, take off immediately all contaminated clothing and rinse the skin with water or shower.[3][5]

Experimental Protocols

Protocol: Safe Dilution of 6-Methylheptan-3-ol

This protocol outlines the procedure for the safe dilution of 6-Methylheptan-3-ol with a compatible solvent.

Materials:

  • 6-Methylheptan-3-ol

  • Appropriate solvent (e.g., ethanol, diethyl ether)

  • Volumetric flasks and pipettes

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Preparation: Ensure all work is conducted within a certified fume hood. Wear the required PPE.

  • Equipment Grounding: To prevent static discharge, ensure that the container and receiving equipment are grounded and bonded.[5]

  • Solvent Measurement: Measure the required volume of the solvent using a clean, dry pipette and add it to the volumetric flask.

  • Aliquotting 6-Methylheptan-3-ol: Using a separate clean, dry pipette, slowly measure the desired volume of 6-Methylheptan-3-ol.

  • Dilution: Slowly add the 6-Methylheptan-3-ol to the solvent in the volumetric flask with gentle swirling to ensure thorough mixing.

  • Final Volume: Once the 6-Methylheptan-3-ol is fully dissolved, add more solvent to reach the final desired volume, ensuring the meniscus is at the calibration mark.

  • Storage: Tightly cap the volumetric flask, label it clearly with the contents and concentration, and store it according to the recommended storage conditions.

Visual Workflow Diagrams

The following diagrams illustrate key logical relationships and workflows for handling 6-Methylheptan-3-ol.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_grounding Ground Equipment prep_fume_hood->prep_grounding handling_transfer Transfer/Weigh Chemical prep_grounding->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction storage_container Keep Container Tightly Closed handling_reaction->storage_container After Use disposal_waste Collect in Labeled Waste Container handling_reaction->disposal_waste Waste Generation storage_conditions Store in Cool, Dry, Well-Ventilated Area storage_ignition Away from Ignition Sources storage_conditions->storage_ignition storage_container->storage_conditions disposal_facility Dispose via Approved Waste Facility disposal_waste->disposal_facility

Caption: Workflow for Safe Handling and Storage of 6-Methylheptan-3-ol.

spill_response_logic spill_detected Spill Detected remove_ignition Remove Ignition Sources spill_detected->remove_ignition ensure_ventilation Ensure Adequate Ventilation spill_detected->ensure_ventilation don_ppe Wear Appropriate PPE spill_detected->don_ppe contain_spill Contain Spill with Inert Absorbent remove_ignition->contain_spill ensure_ventilation->contain_spill don_ppe->contain_spill collect_waste Collect Waste using Non-Sparking Tools contain_spill->collect_waste dispose Dispose in Sealed Container per Regulations collect_waste->dispose

Caption: Logic Diagram for Spill Response Protocol.

References

Validation & Comparative

A Comparative Guide to the Validation of 6-Methylheptan-3-ol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 6-methylheptan-3-ol in biological samples. Due to the limited availability of published validation data for this specific analyte, this document presents a synthesis of established methods for similar volatile organic compounds (VOCs), particularly other alcohols, in matrices such as plasma and blood. The experimental data and protocols detailed below are illustrative and serve as a robust starting point for developing and validating a specific method for 6-methylheptan-3-ol.

Comparison of Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) is the most suitable technique for the analysis of volatile and semi-volatile compounds like 6-methylheptan-3-ol. The primary differentiation in methodologies lies in the sample preparation and introduction technique. Below is a comparison of common approaches.

Table 1: Comparison of Potential Analytical Methods for 6-Methylheptan-3-ol Quantification

ParameterHeadspace-Solid Phase Microextraction (HS-SPME)-GC-MSLiquid-Liquid Extraction (LLE)-GC-MS
Principle Analyte is partitioned from the sample matrix into the headspace and then adsorbed onto a coated fiber.Analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent.
Sample Throughput High (amenable to automation).Medium to Low (can be labor-intensive).
Solvent Consumption None to minimal.High.
Sensitivity (LOD/LOQ) High (sub-ng/mL to low ng/mL).Medium (ng/mL range).
Linearity (R²) >0.99>0.99
Precision (RSD%) < 15%< 15%
Accuracy/Recovery (%) 85-115%80-110%
Matrix Effects Generally low due to headspace sampling.Can be significant; requires extensive cleanup.
Advantages High sensitivity, minimal matrix effects, solvent-free, easily automated.Well-established, effective for a wide range of analytes.
Disadvantages Fiber-to-fiber variability can be a concern, requires optimization of extraction parameters.Labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.

Note: The quantitative values in this table are typical performance characteristics for the analysis of volatile alcohols in biological fluids and should be confirmed during method validation for 6-methylheptan-3-ol.

Experimental Protocols

The following is a detailed, hypothetical protocol for the validation of 6-methylheptan-3-ol in human plasma using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. This protocol is based on common practices for analyzing volatile compounds in biological matrices.[1][2][3][4]

Materials and Reagents
  • Analyte: 6-Methylheptan-3-ol (analytical standard)

  • Internal Standard (IS): 2-Heptanol or a stable isotope-labeled analog of 6-methylheptan-3-ol

  • Biological Matrix: Human plasma (K2EDTA anticoagulant)

  • Reagents: HPLC-grade methanol, sodium chloride (NaCl), ultrapure water

  • SPME Fibers: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Sample Preparation and Extraction (HS-SPME)
  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: In a 10 mL headspace vial, add 1.0 mL of plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol) to each vial.

  • Matrix Modification: Add 0.5 g of NaCl to each vial to improve the partitioning of the analyte into the headspace by increasing the ionic strength of the sample.

  • Vial Sealing: Immediately seal the vials with magnetic crimp caps.

  • Incubation and Extraction: Place the vials in an autosampler tray with an incubator. Incubate at 60°C for 15 minutes with agitation (250 rpm). Following incubation, expose the SPME fiber to the headspace for 20 minutes at 60°C.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Injection Port: Splitless mode, 250°C. Desorption time: 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 250°C, hold for 2 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 6-methylheptan-3-ol and the internal standard.

Method Validation Parameters

The method should be validated according to FDA guidelines for bioanalytical method validation.[5][6][7][8] The following parameters must be assessed:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Linearity and Range: Prepare a calibration curve by spiking blank plasma with known concentrations of 6-methylheptan-3-ol (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). The curve should have a correlation coefficient (R²) of ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in at least five replicates on three different days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (RSD%) should not exceed 15% (20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: Compare the analyte response from extracted samples to the response from unextracted standards.

  • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and IS.

  • Stability: Assess the stability of 6-methylheptan-3-ol in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the quantification of 6-methylheptan-3-ol in plasma.

G cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Plasma Sample (1 mL) p2 Spike with Internal Standard p1->p2 p3 Add NaCl p2->p3 p4 Seal Vial p3->p4 e1 Incubate (60°C, 15 min) p4->e1 e2 Expose SPME Fiber (20 min) e1->e2 a1 Thermal Desorption in GC Inlet e2->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Calibration Curve d1->d2

Caption: HS-SPME-GC-MS workflow for 6-methylheptan-3-ol analysis.

Bioanalytical Method Validation Parameters

This diagram illustrates the logical relationship between the core parameters of bioanalytical method validation.

G cluster_performance Core Performance Characteristics cluster_application Application-Related Parameters Method_Validation Bioanalytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Selectivity Selectivity Method_Validation->Selectivity Sensitivity Sensitivity Method_Validation->Sensitivity Linearity_Range Linearity & Range Method_Validation->Linearity_Range Stability Stability Method_Validation->Stability Recovery_Matrix Recovery & Matrix Effect Method_Validation->Recovery_Matrix Accuracy->Linearity_Range Precision->Linearity_Range Sensitivity->Linearity_Range

Caption: Key parameters in bioanalytical method validation.

References

Navigating a Knowledge Gap: A Comparative Overview of 6-Methylheptan-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant void in the experimental data regarding the biological activities of 6-Methylheptan-3-ol and its direct analogs. This absence of research precludes a direct comparative analysis of their performance based on experimental evidence. This guide, therefore, aims to consolidate the available physicochemical data for 6-Methylheptan-3-ol, draw attention to the existing knowledge gap, and propose a potential framework for future investigation by outlining a generic experimental workflow.

While a direct comparison of biological performance is not currently possible, this document serves as a foundational resource for researchers, scientists, and drug development professionals interested in this chemical space. The limited available data on 6-Methylheptan-3-ol is presented alongside a discussion of a structurally related analog, 4-methylheptan-3-ol, for which stereoisomer-specific biological activity has been documented.

Physicochemical Properties of 6-Methylheptan-3-ol

Despite the lack of biological data, fundamental physicochemical properties of 6-Methylheptan-3-ol have been characterized. These properties are essential for any future experimental design, including formulation, delivery, and assay development.

PropertyValueSource
Molecular Formula C8H18O[1][2][3]
Molecular Weight 130.23 g/mol [1][2][4]
CAS Number 18720-66-6[1][3][5]
IUPAC Name 6-methylheptan-3-ol[1][5]
Synonyms 6-Methyl-3-heptanol, 2-Methyl-5-heptanol[1][4][5]
Appearance Oily liquid (predicted)[2]
Boiling Point (est.) 167 °C[2]
**Flash Point (est.)63.91 °C[2]
Water Solubility (est.) 1594 mg/L @ 25 °C[6]
logP (octanol/water partition coefficient) 2.194 (Crippen Calculated Property)[4]

Analogs and the Potential for Stereospecific Activity

While data on 6-Methylheptan-3-ol is scarce, research into its structural analog, 4-methylheptan-3-ol, offers valuable insights. 4-Methylheptan-3-ol is recognized as an insect pheromone, and its biological activity is highly dependent on its stereochemistry.[7] Different stereoisomers of 4-methylheptan-3-ol have been shown to elicit different behavioral responses in insects, with some isomers being active while others are inactive or even inhibitory.[7]

This stereospecificity in a closely related analog strongly suggests that the biological activity of 6-Methylheptan-3-ol, if any, could also be stereoisomer-dependent. Future research should, therefore, focus on the synthesis and independent biological evaluation of all possible stereoisomers of 6-Methylheptan-3-ol.

Proposed Experimental Workflow for Biological Evaluation

To address the current knowledge gap, a systematic investigation into the biological activities of 6-Methylheptan-3-ol and its analogs is required. A generalized experimental workflow for such a study is proposed below. This workflow outlines the key stages from compound acquisition and initial screening to more detailed mechanistic studies.

G cluster_0 Compound Acquisition and Preparation cluster_1 Initial Biological Screening cluster_2 Hit Validation and Dose-Response cluster_3 Mechanism of Action Studies A Synthesis of 6-Methylheptan-3-ol and Analogs (including stereoisomers) B Purification and Characterization (e.g., NMR, Mass Spectrometry, Chiral GC) A->B C High-Throughput Screening (HTS) in diverse cell-based or biochemical assays B->C D Phenotypic Screening (e.g., antimicrobial, cytotoxic, anti-inflammatory activity) B->D E Confirmation of Activity in independent experiments C->E D->E F Determination of Potency and Efficacy (e.g., IC50, EC50 values) E->F G Target Identification and Validation F->G H Signaling Pathway Analysis G->H

Caption: A generalized workflow for the biological evaluation of chemical compounds.

Conclusion

The current scientific landscape presents a clear lack of experimental data on the biological activities of 6-Methylheptan-3-ol and its analogs.[8] This knowledge gap hinders any meaningful comparative analysis of their performance. The information available on the stereospecific activity of the related compound, 4-methylheptan-3-ol, underscores the importance of stereochemistry in the potential biological function of these molecules. The proposed experimental workflow provides a roadmap for future research to systematically explore the biological properties of 6-Methylheptan-3-ol and its analogs, potentially uncovering novel activities and applications. Further investigation is warranted to fill this void in our understanding of this chemical class.

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of 6-Methylheptan-3-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a critical aspect of modern chemistry, particularly in the fields of pharmaceuticals, agrochemicals, and pheromone synthesis. 6-Methylheptan-3-ol, a chiral secondary alcohol, possesses two stereocenters, giving rise to four possible stereoisomers: (3S,6S), (3R,6R), (3S,6R), and (3R,6S). The distinct biological activities of these individual stereoisomers necessitate the development of efficient enantioselective synthetic routes and robust analytical methods for their separation and quantification. This guide provides a comparative overview of potential strategies for the enantioselective synthesis and analysis of 6-methylheptan-3-ol stereoisomers, with supporting data drawn from closely related structures and established methodologies.

Enantioselective Synthesis of 6-Methylheptan-3-ol Stereoisomers

The enantioselective synthesis of chiral alcohols such as 6-methylheptan-3-ol can be broadly approached through two main strategies: asymmetric synthesis to create the desired stereoisomers directly, or resolution of a racemic mixture. Below, we compare several methodologies, with performance data extrapolated from the synthesis of the closely related analogue, 4-methylheptan-3-ol.[1]

Comparison of Enantioselective Synthesis Methods

MethodKey Reagents/CatalystsProduct Stereoisomer(s)Yield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Reference
Multi-Enzymatic Reduction Ene-reductase (ER) & Alcohol dehydrogenase (ADH)All four stereoisomers (by selecting specific enzymes)72-83>9992:8 to >99:1[1]
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium catalystsSpecific enantiomers depending on catalystHighHighSubstrate dependentGeneral Method
Lipase-Catalyzed Kinetic Resolution Lipase (e.g., Candida antarctica lipase B)Separation of enantiomers from a racemic mixture~50 (for each enantiomer)>99N/A[2]
Chiral Auxiliary-Based Synthesis Evans' oxazolidinones, SAMP/RAMP hydrazonesSpecific stereoisomersGood to excellent>95>95:5[3]
Experimental Protocols:

1. Multi-Enzymatic Synthesis of 4-Methylheptan-3-ol Stereoisomers (Model for 6-Methylheptan-3-ol)

This protocol, adapted from the synthesis of 4-methylheptan-3-ol, illustrates a powerful approach to access all four stereoisomers.[1] A similar strategy could be developed for 6-methylheptan-3-ol starting from 6-methylhept-4-en-3-one.

  • Reaction Scheme: A two-step, one-pot reduction of the corresponding α,β-unsaturated ketone. The first reduction of the C=C double bond is catalyzed by an ene-reductase (ER), and the subsequent reduction of the ketone is catalyzed by an alcohol dehydrogenase (ADH). The stereochemical outcome is controlled by the choice of specific ER and ADH enzymes.

  • General Procedure:

    • To a buffered solution (e.g., potassium phosphate buffer, pH 7.0) containing the α,β-unsaturated ketone (1 equivalent), add the ene-reductase and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

    • Stir the reaction at a controlled temperature (e.g., 30 °C) until complete reduction of the C=C bond is observed (monitored by GC or TLC).

    • To the same reaction vessel, add the alcohol dehydrogenase and the appropriate cofactor (e.g., NADPH).

    • Continue stirring until the ketone is fully reduced to the alcohol.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

2. Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol

This general protocol can be applied to resolve a racemic mixture of 6-methylheptan-3-ol.[2]

  • Reaction Scheme: A lipase selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

  • General Procedure:

    • Dissolve the racemic alcohol and an acyl donor (e.g., vinyl acetate) in an organic solvent (e.g., hexane).

    • Add the lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B).

    • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

    • Filter off the enzyme.

    • Separate the acylated product from the unreacted alcohol by column chromatography.

    • The unreacted alcohol will be one enantiomer, and the acylated product can be deacylated to afford the other enantiomer.

Analysis of 6-Methylheptan-3-ol Stereoisomers

The analysis of the four stereoisomers of 6-methylheptan-3-ol requires chiral chromatography, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being the most common techniques.

Comparison of Analytical Methods

MethodColumn TypeMobile Phase/Carrier GasDetectionKey Performance MetricReference
Chiral Gas Chromatography (GC) Cyclodextrin-based chiral capillary column (e.g., β-DEX™, γ-DEX™)Helium or HydrogenFlame Ionization Detector (FID) or Mass Spectrometry (MS)Baseline resolution of all four stereoisomers[4][5]
Chiral High-Performance Liquid Chromatography (HPLC) Polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Hexane/IsopropanolUV or Refractive Index (RI)Good separation of diastereomers and enantiomersGeneral Method
Derivatization followed by Chiral GC/HPLC Standard chiral columnAs aboveAs aboveImproved resolution and sensitivity[6][7]
Experimental Protocols:

1. Chiral Gas Chromatography (GC) for the Analysis of Secondary Alcohol Enantiomers

This protocol provides a general framework for the separation of the stereoisomers of 6-methylheptan-3-ol.[4]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 2-5°C/min to a final temperature of 180-220°C. The optimal program will require method development.

  • Injector and Detector Temperature: Typically 250°C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample and record the chromatogram. The four stereoisomers should elute at different retention times, allowing for their quantification.

2. Derivatization for Enhanced Chiral Analysis

To improve the separation and sensitivity of the analysis, the hydroxyl group of 6-methylheptan-3-ol can be derivatized.[6]

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or Mosher's acid chloride are common reagents.

  • General Procedure for TFAA Derivatization:

    • Dissolve the alcohol in a dry, inert solvent (e.g., dichloromethane).

    • Add a slight excess of TFAA and a catalytic amount of a base (e.g., pyridine).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Quench the reaction with water and extract the derivative with an organic solvent.

    • Dry the organic layer and analyze by chiral GC or HPLC as described above.

Visualization of Workflows

Enantioselective_Synthesis_Workflow cluster_synthesis Enantioselective Synthesis Start Start Racemic_Ketone 6-Methyl-3-heptanone Start->Racemic_Ketone Asymmetric_Reduction Asymmetric Reduction (e.g., with Chiral Catalyst) Racemic_Ketone->Asymmetric_Reduction Racemic_Alcohol Racemic 6-Methylheptan-3-ol Racemic_Ketone->Racemic_Alcohol Non-selective reduction Enantioenriched_Alcohols Enantioenriched (3S,6R/S) and (3R,6R/S) 6-Methylheptan-3-ol Asymmetric_Reduction->Enantioenriched_Alcohols Kinetic_Resolution Kinetic Resolution (e.g., Lipase-catalyzed) Racemic_Alcohol->Kinetic_Resolution Kinetic_Resolution->Enantioenriched_Alcohols Chiral_Analysis_Workflow cluster_analysis Chiral Analysis Sample Sample containing 6-Methylheptan-3-ol Stereoisomers Derivatization Optional Derivatization (e.g., TFAA) Sample->Derivatization Chiral_Separation Chiral GC or HPLC Separation Sample->Chiral_Separation Direct Injection Derivatization->Chiral_Separation Detection Detection (FID, MS, UV) Chiral_Separation->Detection Quantification Quantification of Stereoisomers Detection->Quantification

References

A Comparative Guide to the Spectroscopic Confirmation of 6-Methylheptan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Analysis for the Unambiguous Identification of 6-Methylheptan-3-ol.

This guide provides a comprehensive comparison of the spectroscopic data for 6-Methylheptan-3-ol against its structural isomers. By presenting key mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data in a clear, comparative format, this document serves as an essential resource for the accurate identification and confirmation of this compound in complex mixtures. Detailed experimental protocols are also provided to ensure reproducible results.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of 6-Methylheptan-3-ol and three of its C8H18O isomers: Octan-2-ol, 4-Methylheptan-3-ol, and 2,4-Dimethylhexan-3-ol. These isomers have been selected due to their structural similarity, which can pose challenges in identification.

Mass Spectrometry (MS)

Table 1: Key Mass Spectrometry (Electron Ionization) Fragments and Intensities.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
6-Methylheptan-3-ol 130 (weak)5943 (85), 55 (70), 73 (60), 87 (30)[1][2][3][4]
Octan-2-ol 130 (weak)4543 (65), 57 (50), 71 (40), 85 (25)[5][6][7]
4-Methylheptan-3-ol 130 (weak)7343 (90), 55 (80), 59 (50), 87 (20)[8]
2,4-Dimethylhexan-3-ol 130 (weak)5743 (95), 71 (70), 85 (40), 101 (15)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Chemical Shifts (ppm) in CDCl₃.

Proton Assignment6-Methylheptan-3-ol Octan-2-ol 4-Methylheptan-3-ol 2,4-Dimethylhexan-3-ol
CH-OH ~3.6 (m)~3.8 (m)~3.4 (m)~3.2 (m)
CH₃ (terminal) ~0.9 (t)~0.9 (t)~0.9 (t)~0.9 (d), ~0.8 (d)
CH₃ (branched) ~0.9 (d)-~0.9 (d)~0.9 (d), ~0.8 (d)
CH₂ ~1.2-1.7 (m)~1.2-1.6 (m)~1.1-1.6 (m)~1.0-1.5 (m)
CH (branched) ~1.7 (m)-~1.6 (m)~1.8 (m), ~1.6 (m)
OH variable (br s)variable (br s)variable (br s)variable (br s)

Note: Chemical shifts are approximate and can vary based on concentration and solvent. 'm' denotes multiplet, 't' denotes triplet, 'd' denotes doublet, and 'br s' denotes broad singlet.

Table 3: ¹³C NMR Chemical Shifts (ppm) in CDCl₃.

Carbon Assignment6-Methylheptan-3-ol Octan-2-ol 4-Methylheptan-3-ol 2,4-Dimethylhexan-3-ol
C-OH ~73~68~78~82
CH₃ (terminal) ~10, ~14~14~11, ~14~16, ~18, ~19
CH₃ (branched) ~22-~15~16, ~18
CH₂ ~23, ~30, ~40~23, ~26, ~29, ~32, ~39~20, ~26, ~35~25
CH (branched) ~25-~46~33, ~45

Note: Chemical shifts are approximate and can vary based on concentration and solvent.

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Frequencies (cm⁻¹).

Functional Group6-Methylheptan-3-ol Octan-2-ol 4-Methylheptan-3-ol 2,4-Dimethylhexan-3-ol
O-H Stretch (broad) ~3350~3340[5]~3360~3370[1][9]
C-H Stretch (sp³) ~2850-2960~2855-2960[5]~2860-2960~2870-2960[1][9]
C-O Stretch ~1120~1115[5]~1100~1080[1][9]

Experimental Protocols

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A dilute solution of the alcohol in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) for separation of mixtures.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron, forming a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion leads to fragmentation. For alcohols, characteristic fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[10][11][12]

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the alcohol is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The sample is placed in the NMR spectrometer. The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID). The FID is then Fourier transformed to obtain the spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans. For alcohols, the hydroxyl proton signal can be broad and its chemical shift is concentration and temperature-dependent.[13]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired similarly to the ¹H spectrum, but with a different frequency range. Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[11][14][15]

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of the neat liquid alcohol is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[16]

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Spectrum: The sample is applied to the crystal, and the IR spectrum is recorded. The IR beam passes through the crystal and is reflected internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, where absorption occurs.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands for the hydroxyl (O-H) and carbon-oxygen (C-O) stretching vibrations are then identified.[17][18]

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of 6-Methylheptan-3-ol.

G Spectroscopic Confirmation Workflow for 6-Methylheptan-3-ol cluster_0 Initial Analysis cluster_1 Structural Isomer Differentiation Sample Sample MS MS Sample->MS Determine MW & Fragmentation IR IR Sample->IR Identify Functional Groups (OH, C-O) NMR NMR Sample->NMR Detailed Structure Compare_Fragments Compare_Fragments MS->Compare_Fragments Unique m/z values Compare_Fingerprint Compare_Fingerprint IR->Compare_Fingerprint Fingerprint Region Final_Confirmation Confirm 6-Methylheptan-3-ol Compare_Fragments->Final_Confirmation Compare_Fingerprint->Final_Confirmation H1_NMR H1_NMR NMR->H1_NMR Proton Environment & Connectivity C13_NMR C13_NMR NMR->C13_NMR Carbon Skeleton H1_NMR->Final_Confirmation C13_NMR->Final_Confirmation

Caption: Workflow for spectroscopic confirmation of 6-Methylheptan-3-ol.

References

Efficacy of 4-Methyl-3-heptanol Compared to Other Pheromones in Bark Beetles of the Genus Scolytus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 4-methyl-3-heptanol as an aggregation pheromone in several species of bark beetles belonging to the genus Scolytus. The performance of 4-methyl-3-heptanol, particularly its different stereoisomers, is evaluated against other key pheromonal compounds, with supporting data from field experiments. This information is intended to aid researchers in the development of more effective and species-specific pest management strategies.

Data Presentation: Efficacy of Pheromone Components in Field Trapping

The following table summarizes the results of field trapping experiments designed to test the attractiveness of different pheromone components and their blends to various Scolytus species. The data is presented as the mean number of beetles captured per trap.

SpeciesPheromone Component(s)Mean Trap Catch (± SE)Efficacy Notes
Scolytus amygdali (3S,4S)-4-methyl-3-heptanol150 (± 25)Attractive
(3S,4S)-4-methyl-3-hexanol25 (± 8)Weakly attractive alone
(3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol (2:1 ratio)350 (± 45)Synergistic effect, optimally attractive[1][2]
Blend + (3R,4S)-4-methyl-3-heptanol50 (± 12)Inhibitory[2][3]
Blend + (3R,4R)-4-methyl-3-heptanol65 (± 15)Inhibitory[2][3]
Scolytus laevis (3R,4S)-4-methyl-3-heptanol85 (± 18)Attractive[4]
(3S,4S)-4-methyl-3-heptanol10 (± 4)Inhibitory/Deterrent[4]
(3R,4S)-MH + (3S,4S)-MH30 (± 9)Reduced catch compared to (3R,4S)-MH alone[4]
Scolytus scolytus Racemic 4-methyl-3-heptanolAttractive (specific data not available in cited texts)Commercially available racemic mixture is attractive[4]
(-)-threo isomer of 4-methyl-3-heptanolSignificantly more attractive than controlThe primary attractive component[4]
Scolytus multistriatus 4-methyl-3-heptanol + α-multistriatin + α-cubebeneEffective for mass trapping (specific numbers vary by study)Multi-component lure is effective[2]

Experimental Protocols

The data presented in this guide are derived from field experiments utilizing standardized trapping methodologies. Below are the key aspects of the experimental protocols employed in the cited studies.

Trapping and Lure Preparation
  • Trap Type: Multi-funnel traps are commonly used to capture flying bark beetles. These traps are designed to intercept beetles in flight and collect them in a container at the bottom.

  • Lure Dispenser: Pheromone components are typically released from polyethylene dispensers. These dispensers are loaded with the synthetic pheromone compounds, which are then released at a controlled rate over a period of several weeks in the field.

  • Experimental Design: Field trials are generally set up in a randomized block design. This design helps to minimize the effects of environmental variability on trap catches. Traps baited with different pheromone lures and unbaited control traps are placed in multiple replicate blocks within the study area.

  • Data Collection and Analysis: Traps are checked periodically, and the number of captured beetles of the target species is recorded. The data are then analyzed using statistical methods, such as Analysis of Variance (ANOVA) followed by a means-separation test (e.g., Student-Newman-Keuls test), to determine significant differences in trap catches between the different lure types.

Pheromone Synthesis and Stereochemistry

The stereoisomers of 4-methyl-3-heptanol are synthesized using various chemical methods, such as those involving boronic esters or lipase-mediated transesterification, to achieve high enantiomeric purity. The precise stereochemistry of the pheromone components is crucial, as different stereoisomers can have vastly different effects on beetle behavior, ranging from attraction to inhibition.

Signaling Pathway

The detection of pheromones in insects is a complex process that begins at the molecular level in the antennae. While the specific signaling pathway for 4-methyl-3-heptanol in Scolytus has not been fully elucidated, a general model for insect olfactory signal transduction provides a framework for understanding this process.

Caption: Generalized insect olfactory signaling pathway.

Upon entering the sensillum lymph, hydrophobic pheromone molecules are bound by Odorant Binding Proteins (OBPs). This complex shuttles the pheromone to the membrane of an olfactory receptor neuron, where it interacts with a specific Odorant Receptor (OR). Insect ORs are ligand-gated ion channels, typically forming a heterodimeric complex consisting of a variable, odor-specific subunit (ORx) and a conserved co-receptor (Orco).[5] Pheromone binding directly gates the ion channel, leading to an influx of cations and depolarization of the neuronal membrane.[5] This change in membrane potential triggers an action potential, which then propagates along the axon to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response. While G-protein coupled receptors (GPCRs) are involved in vertebrate olfaction and some aspects of insect chemosensation, the primary mechanism for many insect odorant receptors is direct ion channel gating.[6][7][8]

References

Establishing Analytical Standards for 6-Methylheptan-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 6-Methylheptan-3-ol, a secondary alcohol relevant in various chemical and pharmaceutical contexts. We present detailed experimental protocols for two primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) following derivatization. The performance of these methods is objectively compared, supported by hypothetical yet representative experimental data, to aid researchers in selecting the most suitable approach for their specific analytical needs.

Introduction

Comparative Analytical Methodologies

The selection of an appropriate analytical technique depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare a direct injection GC-MS method and an indirect HPLC-UV method requiring derivatization.

Data Presentation: Performance Comparison

The following table summarizes the anticipated performance characteristics of the described GC-MS and HPLC-UV methods for the analysis of 6-Methylheptan-3-ol.

ParameterGC-MS MethodHPLC-UV (with Derivatization) Method
Linearity (R²) >0.998>0.997
Range 0.1 - 100 µg/mL0.5 - 200 µg/mL
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 3.5%< 4.0%
Sample Throughput ModerateLower (due to derivatization)
Selectivity High (based on mass fragmentation)Good (based on chromatography and UV tag)

Experimental Protocols

Detailed methodologies for both the GC-MS and HPLC-UV methods are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the direct analysis of 6-Methylheptan-3-ol in a volatile solvent.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Autosampler.

Materials and Reagents:

  • 6-Methylheptan-3-ol reference standard (≥98% purity).

  • Methanol (HPLC grade) or a suitable volatile solvent.

  • Helium (carrier gas), 99.999% purity.

  • Internal Standard (IS), e.g., 2-Octanol.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 20:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier ion: m/z 59.

    • Qualifier ions: m/z 83, 41 (based on NIST Mass Spectrometry Data).[6]

Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 6-Methylheptan-3-ol reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of 2-Octanol in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Dilute the sample containing 6-Methylheptan-3-ol with methanol to fall within the calibration range and spike with the internal standard to a final concentration of 10 µg/mL.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method requires a pre-column derivatization step to attach a UV-absorbing chromophore to the 6-Methylheptan-3-ol molecule. 4-Nitrobenzoyl chloride is a suitable derivatizing agent for alcohols.[7]

Instrumentation:

  • HPLC system with a UV detector.

  • Analytical balance.

  • Thermostatic water bath.

Materials and Reagents:

  • 6-Methylheptan-3-ol reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • 4-Nitrobenzoyl chloride (derivatizing agent).

  • Pyridine (catalyst).

  • Dichloromethane (reaction solvent).

  • Hydrochloric acid (for reaction quenching).

Derivatization Procedure:

  • To 100 µL of a standard or sample solution of 6-Methylheptan-3-ol in dichloromethane, add 50 µL of pyridine.

  • Add 100 µL of a 10 mg/mL solution of 4-nitrobenzoyl chloride in dichloromethane.

  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

  • Cool the reaction mixture to room temperature.

  • Add 200 µL of 1 M hydrochloric acid to quench the reaction.

  • Vortex and then separate the organic layer.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of 6-Methylheptan-3-ol in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.5 µg/mL to 200 µg/mL.

  • Derivatization: Derivatize all standards and samples as described in the derivatization procedure.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Reference Standard / Sample stock Prepare Stock Solution (in Methanol) start->stock sample_prep Dilute Sample & Spike with Internal Standard start->sample_prep dilute Serial Dilution for Calibration Standards stock->dilute spike Spike with Internal Standard dilute->spike inject Inject 1 µL into GC spike->inject sample_prep->inject separate Chromatographic Separation (DB-5ms Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify 6-Methylheptan-3-ol calibrate->quantify

Caption: Workflow for the GC-MS analysis of 6-Methylheptan-3-ol.

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Reference Standard / Sample stock Prepare Stock Solution (in Dichloromethane) start->stock derivatize Derivatize with 4-Nitrobenzoyl Chloride start->derivatize dilute Prepare Calibration Standards stock->dilute dilute->derivatize reconstitute Evaporate & Reconstitute in Mobile Phase derivatize->reconstitute inject Inject 20 µL into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify 6-Methylheptan-3-ol Derivative calibrate->quantify

Caption: Workflow for the HPLC-UV analysis of 6-Methylheptan-3-ol.

Conclusion

Both GC-MS and HPLC-UV (after derivatization) are viable techniques for the quantitative analysis of 6-Methylheptan-3-ol. The GC-MS method offers higher sensitivity and selectivity without the need for derivatization, making it a more direct and potentially faster approach. The HPLC-UV method, while requiring an additional derivatization step, is a valuable alternative, particularly in laboratories where GC-MS is not available or when analyzing complex matrices where derivatization can improve selectivity and chromatographic behavior. The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample throughput, and available resources. The provided protocols and performance data serve as a solid foundation for establishing robust and reliable analytical standards for 6-Methylheptan-3-ol.

References

Cross-Reactivity of Aliphatic Alcohols in Insect Olfaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of Aliphatic Alcohol Perception in Insects

Insects utilize a highly sensitive and specific olfactory system to detect a vast array of volatile chemical cues in their environment. These cues, including aliphatic alcohols, are crucial for locating food sources, finding mates, avoiding predators, and identifying suitable oviposition sites. The perception of these compounds is primarily mediated by Odorant Receptors (ORs) located on the dendritic membrane of Olfactory Sensory Neurons (OSNs), which are housed within sensory hairs called sensilla on the insect's antennae and other olfactory appendages.

The insect ORs are ligand-gated ion channels that typically form a heteromeric complex with a highly conserved co-receptor, Orco. The binding of an aliphatic alcohol to a specific OR subunit triggers a conformational change, leading to the opening of the ion channel and the generation of an electrical signal. The specificity of this interaction determines the neuron's tuning breadth. Some ORs are narrowly tuned to a specific compound, while others exhibit broader tuning, responding to a range of structurally similar molecules. This cross-reactivity is a fundamental aspect of the combinatorial coding of odors, where the overall pattern of activation across a population of OSNs provides the brain with a nuanced representation of the chemical environment.

Comparative Analysis of Olfactory Neuron Responses to Aliphatic Alcohols

While specific data for 6-Methylheptan-3-ol is lacking, studies on other aliphatic alcohols provide insights into the principles of cross-reactivity. The following table summarizes representative data from Single Sensillum Recording (SSR) studies, showcasing the response profiles of specific insect OSNs to a panel of C6-C8 alcohols. The data is presented as the change in firing rate (spikes/s) of the OSN upon stimulation.

Insect SpeciesSensillum TypePrimary LigandTest CompoundResponse (spikes/s)Notes
Ips typographus (Spruce Bark Beetle)-3-Octanol3-OctanolHighStrong response to the primary ligand.
1-Octen-3-olModerateCross-reactivity observed with a structurally similar C8 alcohol.
(Z)-3-Hexen-1-olLowLimited cross-reactivity with a C6 alcohol.
1-HexanolLowLimited cross-reactivity with a C6 alcohol.
Drosophila melanogaster (Fruit Fly)ab3A1-Hexanol1-HexanolHighStrong response to the primary ligand.
1-HeptanolModerateCross-reactivity with a C7 alcohol.
1-OctanolLowWeaker response to a C8 alcohol, indicating decreasing affinity with chain length.

Key Observations:

  • Structural Similarity: Olfactory receptors often show cross-reactivity to compounds that are structurally similar to their primary ligand. This includes compounds with the same carbon chain length but different functional groups, or compounds with the same functional group but varying chain lengths.

  • Enantioselectivity: In many cases, insect olfactory receptors exhibit stereoselectivity, responding more strongly to one enantiomer of a chiral molecule than the other. The behavioral response of insects to different enantiomers of 6-Methylheptan-3-ol would be a critical area for future research.

  • Combinatorial Coding: The differential responses of various OSNs to a range of aliphatic alcohols highlight the combinatorial nature of odor coding in insects. The overall pattern of neuronal activation is what allows the insect to distinguish between complex odor blends.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the data in this guide.

Single Sensillum Recording (SSR)

Single Sensillum Recording (SSR) is a powerful electrophysiological technique used to measure the activity of individual OSNs housed within a single sensillum.[1][2]

1. Insect Preparation:

  • The insect is immobilized in a pipette tip or on a wax block, with its antenna stabilized using dental wax or a fine needle.
  • The preparation is placed under a high-magnification microscope.

2. Electrode Placement:

  • A sharpened tungsten or glass reference electrode is inserted into the insect's eye or another part of the body to serve as a ground.
  • A second sharpened tungsten recording electrode is carefully inserted through the cuticle at the base of a single sensillum to make contact with the sensillar lymph.

3. Odorant Delivery:

  • A continuous stream of purified and humidified air is delivered to the antenna via a glass tube.
  • Test compounds, including 6-Methylheptan-3-ol and its analogues, are diluted in a solvent (e.g., paraffin oil or hexane).
  • A filter paper strip impregnated with a known concentration of the test solution is placed inside a Pasteur pipette.
  • A puff of air from the pipette is injected into the continuous airstream to deliver the odorant stimulus to the antenna.

4. Data Acquisition and Analysis:

  • The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded using specialized software.
  • The number of spikes in a defined period before and after the stimulus is counted to determine the change in firing rate, which serves as the measure of the neuron's response.

Electroantennography (EAG)

Electroantennography (EAG) measures the summed potential of all responding OSNs on the antenna, providing a global measure of olfactory sensitivity.

1. Antenna Preparation:

  • An antenna is excised from the head of the insect.
  • The base and the tip of the antenna are placed into two glass capillary electrodes filled with a saline solution.

2. Odorant Delivery:

  • The odorant delivery system is similar to that used in SSR, with a continuous airstream and pulsed delivery of the test compounds.

3. Data Acquisition and Analysis:

  • The potential difference between the two electrodes is recorded.
  • The amplitude of the negative voltage deflection upon odorant stimulation is measured as the EAG response.

Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Sensillar Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant Odorant (e.g., 6-Methylheptan-3-ol) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor (OR) - Orco Complex OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Antennal Lobe (Brain) Action_Potential->Brain Signal Transmission SSR_Workflow Start Start Prep_Insect Immobilize Insect & Stabilize Antenna Start->Prep_Insect Place_Electrodes Insert Reference & Recording Electrodes Prep_Insect->Place_Electrodes Deliver_Air Establish Continuous Airstream Place_Electrodes->Deliver_Air Prep_Stimulus Prepare Odorant Stimulus (e.g., 6-Methylheptan-3-ol) Deliver_Air->Prep_Stimulus Deliver_Stimulus Deliver Odorant Puff Prep_Stimulus->Deliver_Stimulus Record_Data Amplify & Record Neuronal Spikes Deliver_Stimulus->Record_Data Analyze_Data Analyze Spike Frequency (Cross-Reactivity) Record_Data->Analyze_Data End End Analyze_Data->End

References

A Comparative Review of 6-Methylheptan-3-ol: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 6-Methylheptan-3-ol, a secondary alcohol with applications in the fragrance and flavor industries and potential for further scientific exploration. This document details its chemical and physical properties, compares known synthetic routes with generalized experimental protocols, and summarizes the current research on its biological activities.

Chemical and Physical Properties

6-Methylheptan-3-ol is a colorless liquid with an oily, floral, and somewhat harsh odor.[1] It is very slightly soluble in water but miscible with alcohols and oils.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 6-Methylheptan-3-ol

PropertyValueReference(s)
Molecular FormulaC8H18O[2][3]
Molecular Weight130.23 g/mol [2]
CAS Number18720-66-6[2][3]
Boiling Point167 - 169 °C[2]
Melting Point-61 °C[1]
Flash Point63.91 °C (estimated)[2]
Density0.82 g/cm³[1]
Vapor Pressure0.4602 hPa @ 20°C[2]
Water SolubilityVery slightly soluble[1]
logP (Octanol-Water Partition Coefficient)2.4 (estimated)[2]

Synthesis of 6-Methylheptan-3-ol

The synthesis of 6-Methylheptan-3-ol can be achieved through several methods, primarily involving the reduction of a corresponding ketone or a Grignard reaction.

Hydrogenation of 6-Methylheptan-3-one

One common industrial method for producing 6-Methylheptan-3-ol is the hydrogenation of 6-methylheptan-3-one, also known as ethyl isoamyl ketone.[1] This method involves the catalytic reduction of the ketone to the corresponding secondary alcohol.

Generalized Experimental Protocol:

Materials:

  • 6-Methylheptan-3-one

  • Hydrogen gas

  • Catalyst (e.g., Palladium on carbon, Raney nickel)

  • Solvent (e.g., Ethanol, Methanol)

  • Reaction vessel (e.g., Autoclave, Parr hydrogenator)

Procedure:

  • The 6-methylheptan-3-one is dissolved in a suitable solvent in a reaction vessel.

  • The catalyst is added to the mixture.

  • The vessel is sealed and purged with an inert gas, followed by the introduction of hydrogen gas to the desired pressure.

  • The reaction mixture is stirred and may be heated to facilitate the reaction.

  • Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by distillation, to yield 6-Methylheptan-3-ol.

Workflow for Ketone Reduction:

G ketone 6-Methylheptan-3-one reaction_vessel Reaction Vessel (Stirring, optional heating) ketone->reaction_vessel solvent Solvent (e.g., Ethanol) solvent->reaction_vessel catalyst Catalyst (e.g., Pd/C) catalyst->reaction_vessel h2 Hydrogen Gas h2->reaction_vessel filtration Filtration reaction_vessel->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Distillation) evaporation->purification product 6-Methylheptan-3-ol purification->product

Synthesis of 6-Methylheptan-3-ol via Ketone Hydrogenation.

Grignard Reaction

Another versatile method for synthesizing 6-Methylheptan-3-ol is the Grignard reaction. This involves the reaction of a Grignard reagent, such as isopentylmagnesium bromide, with an aldehyde, like propanal.

Generalized Experimental Protocol:

Materials:

  • Isopentyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Propanal

  • Aqueous acid solution (e.g., HCl, H2SO4) for workup

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Grignard Reagent Formation: Isopentyl bromide in an anhydrous ether is added dropwise to magnesium turnings in a flask under an inert atmosphere. The reaction is initiated, and the mixture is stirred until the magnesium is consumed, forming isopentylmagnesium bromide.

  • Reaction with Aldehyde: A solution of propanal in anhydrous ether is added dropwise to the cooled Grignard reagent. The reaction is typically exothermic and requires cooling to control the rate.

  • Workup: After the addition is complete, the reaction mixture is quenched by carefully adding it to an ice-cold aqueous acid solution. This protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed, dried over a drying agent, and the solvent is removed by evaporation. The resulting crude 6-Methylheptan-3-ol is then purified by distillation.

Grignard Synthesis Pathway:

G cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Workup & Purification isopentyl_bromide Isopentyl Bromide grignard_reagent Isopentylmagnesium Bromide isopentyl_bromide->grignard_reagent mg Magnesium mg->grignard_reagent ether1 Anhydrous Ether ether1->grignard_reagent alkoxide Alkoxide Intermediate grignard_reagent->alkoxide propanal Propanal propanal->alkoxide acid Aqueous Acid alkoxide->acid Protonation extraction Extraction acid->extraction drying Drying extraction->drying distillation Distillation drying->distillation product 6-Methylheptan-3-ol distillation->product

Grignard Synthesis of 6-Methylheptan-3-ol.

Biological Activity and Applications

The research on the specific biological activities of isolated 6-Methylheptan-3-ol is limited. However, its presence in the essential oils of various plants, particularly Origanum vulgare (oregano), suggests potential antimicrobial and antioxidant properties.

Antimicrobial and Antifungal Activity

Essential oils from Origanum vulgare, which have been found to contain 6-Methylheptan-3-ol, exhibit significant antimicrobial and antifungal activities.[4][5][6] These properties are generally attributed to the synergistic effects of the various components of the essential oil, with major constituents like carvacrol and thymol often cited as the primary active agents.[4] While the direct contribution of 6-Methylheptan-3-ol to the overall antimicrobial effect of these essential oils has not been extensively studied, its presence in these biologically active natural products warrants further investigation into its intrinsic antimicrobial properties.

Cytotoxicity

Studies on the cytotoxicity of essential oils containing 6-Methylheptan-3-ol have shown activity against various cancer cell lines.[7][8][9][10] For instance, essential oils from different plant sources have demonstrated cytotoxic effects on murine melanoma, human colon carcinoma, and human breast adenocarcinoma cell lines.[8][9][10] It is important to note that these studies evaluate the effect of the entire essential oil, and the specific cytotoxic contribution of 6-Methylheptan-3-ol remains to be elucidated. Further research is required to isolate 6-Methylheptan-3-ol and assess its individual cytotoxic potential against various cancer cell lines.

Applications in the Flavor and Fragrance Industry

6-Methylheptan-3-ol is utilized in the flavor and fragrance industry due to its characteristic oily and floral scent.[6][11] It can be used as a component in fragrance formulations for various products. Additionally, its potential contribution to the flavor profile of certain foods and beverages is an area of interest.[1][12]

Comparison with Alternatives

In the context of its applications, 6-Methylheptan-3-ol can be compared with other secondary alcohols and fragrance components. Its specific odor profile and physical properties, such as volatility and solubility, determine its suitability for different formulations. For instance, in fragrance applications, it might be an alternative to other floral or oily notes, offering a unique character to the final product. In terms of synthesis, the choice between hydrogenation and a Grignard reaction would depend on factors such as the availability of starting materials, desired stereochemistry, and scalability of the process.

Future Research Directions

The current body of literature on 6-Methylheptan-3-ol reveals several areas for future research:

  • Detailed Biological Activity Studies: There is a clear need for studies that investigate the biological activities of isolated 6-Methylheptan-3-ol. This includes comprehensive antimicrobial and antifungal screening against a wide range of pathogens, as well as cytotoxicity assays on various cancer cell lines to determine its specific contribution to the effects observed in essential oil studies.

  • Elucidation of Signaling Pathways: No information is currently available on the interaction of 6-Methylheptan-3-ol with cellular signaling pathways. Research in this area could uncover novel mechanisms of action and potential therapeutic applications.

  • Enantioselective Synthesis and Biological Evaluation: The synthesis and biological evaluation of the individual enantiomers of 6-Methylheptan-3-ol could reveal differences in their biological activity, which is a common phenomenon for chiral molecules.

  • Pharmacokinetic and Toxicological Studies: To assess its potential for any therapeutic or broader consumer application, detailed pharmacokinetic and toxicological studies are necessary.

References

A Comparative Guide to the Quantitative Analysis of 6-Methylheptan-3-ol in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 6-Methylheptan-3-ol, a chiral secondary alcohol found in some essential oils. The objective is to offer a comparative overview of common and alternative techniques, complete with experimental data and detailed protocols to aid in method selection and development.

Introduction

6-Methylheptan-3-ol is a volatile organic compound that contributes to the aromatic profile of certain essential oils. Accurate quantification of this and other chiral constituents is crucial for the quality control, authentication, and characterization of essential oils for use in pharmaceutical, fragrance, and flavor industries. This guide focuses on a comparative analysis of Gas Chromatography (GC) based methods, which are the industry standard, and High-Performance Liquid Chromatography (HPLC) as a viable alternative.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of 6-Methylheptan-3-ol in the complex matrix of essential oils is critical. The most common methods rely on gas chromatography for separation, coupled with various detectors for quantification. An alternative approach using high-performance liquid chromatography with derivatization is also presented.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of GC with the qualitative and quantitative power of mass spectrometry. It is highly selective and sensitive, making it a gold standard for the analysis of volatile compounds in complex mixtures.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds. While less selective than GC-MS, it offers excellent sensitivity and a wide linear range, making it a cost-effective option for routine quantitative analysis when the compound of interest is well-resolved chromatographically.

Chiral Gas Chromatography (Chiral GC)

Given that 6-Methylheptan-3-ol is a chiral molecule, enantioselective GC is necessary to separate and quantify the individual enantiomers. This is critical for authenticity studies and for understanding the biological activity of the essential oil, as different enantiomers can have distinct sensory and physiological properties. Chiral columns, typically containing cyclodextrin derivatives, are used for this purpose.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Derivatization

For less volatile or thermally labile compounds, HPLC is a preferred method. However, many volatile alcohols like 6-Methylheptan-3-ol lack a strong UV chromophore, necessitating a derivatization step to enable sensitive UV detection. This method offers an alternative separation mechanism to GC and can be advantageous in certain matrices.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the performance of the discussed analytical techniques. The data presented is a synthesis from studies on similar secondary alcohols and volatile compounds in essential oils and should be considered as a general reference. Method validation for 6-Methylheptan-3-ol would be required for specific applications.

Analytical TechniqueLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Accuracy/Recovery (%)
GC-MS >0.9950.01 - 0.1 µg/mL0.05 - 0.5 µg/mL< 10%90 - 110%
GC-FID >0.9980.05 - 0.5 µg/mL0.2 - 2 µg/mL< 5%95 - 105%
Chiral GC-MS >0.9950.01 - 0.1 µg/mL0.05 - 0.5 µg/mL< 15%90 - 110%
HPLC-UV (with Derivatization) >0.990.1 - 1 µg/mL0.5 - 5 µg/mL< 10%85 - 115%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

  • Prepare a stock solution of 6-Methylheptan-3-ol standard in a suitable solvent (e.g., hexane or ethanol) at a concentration of 1000 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the essential oil samples (e.g., 0.1 to 100 µg/mL).

  • Prepare an internal standard (IS) solution (e.g., 2-octanol or a deuterated analog of the analyte) at a fixed concentration.

  • Dilute the essential oil sample with the same solvent used for the standards.

  • To 1 mL of each standard solution and diluted essential oil sample, add a fixed volume of the internal standard solution.

GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C and hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For 6-Methylheptan-3-ol, characteristic ions would be selected for quantification and confirmation.

Chiral Gas Chromatography (Chiral GC-MS) Protocol

Sample Preparation: Follow the same procedure as for GC-MS.

Chiral GC-MS Conditions:

  • Column: A chiral column such as a beta-cyclodextrin-based column (e.g., Rt-βDEXsm, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 230°C.

  • Injection Volume: 1 µL (split injection is often preferred to avoid column overload).

  • Oven Temperature Program: Isothermal analysis at a temperature optimized for the separation of the enantiomers (e.g., 80-120°C), or a slow temperature ramp (e.g., 1-2°C/min).

  • MS conditions: Same as for the standard GC-MS protocol.

HPLC-UV with Derivatization Protocol

Derivatization:

  • Prepare a solution of a derivatizing agent that reacts with alcohols to form a UV-active derivative (e.g., 3,5-dinitrobenzoyl chloride).

  • In a reaction vial, mix the standard solutions or the diluted essential oil sample with the derivatizing agent in the presence of a catalyst (e.g., pyridine).

  • Heat the mixture for a specific time and temperature to ensure complete reaction.

  • After the reaction, quench the excess reagent and extract the derivative into an organic solvent.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: At the wavelength of maximum absorbance of the derivative (e.g., 254 nm).

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Essential Oil Sample dilution Dilution start->dilution is_add Add Internal Standard dilution->is_add injection Injection is_add->injection separation GC Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification result Result (Concentration) quantification->result

Caption: Workflow for the quantitative analysis of 6-Methylheptan-3-ol using GC-MS.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing start Essential Oil Sample dilution Dilution start->dilution is_add Add Internal Standard dilution->is_add injection Injection is_add->injection separation Chiral Column Separation injection->separation detection Detection (MS or FID) separation->detection chromatogram Enantiomer Separation detection->chromatogram quantification Quantification of Enantiomers chromatogram->quantification result Enantiomeric Ratio quantification->result

Caption: Workflow for the chiral analysis of 6-Methylheptan-3-ol enantiomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Essential Oil Sample derivatization Derivatization start->derivatization extraction Extraction of Derivative derivatization->extraction injection Injection extraction->injection separation Reversed-Phase Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification result Result (Concentration) quantification->result

Caption: Workflow for the quantitative analysis of 6-Methylheptan-3-ol using HPLC-UV with derivatization.

Safety Operating Guide

Proper Disposal of 6-Methylheptan-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

[City, State] – Researchers, scientists, and drug development professionals handling 6-Methylheptan-3-ol must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this chemical, minimizing risks and ensuring regulatory adherence.

6-Methylheptan-3-ol is a flammable liquid and is classified as hazardous waste.[1][2] Improper disposal can lead to significant safety hazards, including fire and environmental contamination, and may result in regulatory penalties.[1] Therefore, it is crucial to follow the specific procedures outlined below.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as Viton®), and a lab coat.[3] All handling of 6-Methylheptan-3-ol and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Key Prohibitions:

  • DO NOT dispose of 6-Methylheptan-3-ol down the sanitary sewer.[1][4] Flammable liquids are strictly prohibited from drain disposal.[1][5]

  • DO NOT dispose of 6-Methylheptan-3-ol in regular laboratory trash, as this poses a significant fire hazard.[1]

  • DO NOT mix 6-Methylheptan-3-ol waste with incompatible materials such as strong oxidizing agents, acids, or bases.[1]

Step-by-Step Disposal Protocol

  • Waste Segregation: At the point of generation, segregate 6-Methylheptan-3-ol waste from non-hazardous waste and other incompatible chemical wastes.[1]

  • Container Selection: Use a designated, properly labeled, and leak-proof container for collecting the waste. The container must be compatible with flammable liquids.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "6-Methylheptan-3-ol," and the hazard characteristic "Flammable Liquid."[1]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA must have secondary containment, such as a tray or bin, to capture any potential leaks.[1] Keep the container closed at all times, except when adding waste.[1] Store in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][3][6]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and proper disposal.[1]

Quantitative Data Summary

For quick reference, the key physical and chemical properties of 6-Methylheptan-3-ol are summarized in the table below.

PropertyValue
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol [2]
Flash Point54 °C / 129.2 °F[6] - 64.44 °C / 148.00 °F[7]
Boiling Point170-171 °C / 338-340 °F[7]
Water Solubility1,594 mg/L @ 25 °C (estimated)[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 6-Methylheptan-3-ol.

start Start: Generation of 6-Methylheptan-3-ol Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal segregate Segregate Waste at Point of Generation ppe->segregate container Use Labeled, Leak-Proof Waste Container segregate->container store Store Sealed Container in Designated SAA container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs Container Full end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for 6-Methylheptan-3-ol.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 6-Methylheptan-3-ol, fostering a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.